molecular formula C8H8INO B3151720 2-Iodo-N-phenylacetamide CAS No. 7212-28-4

2-Iodo-N-phenylacetamide

Cat. No.: B3151720
CAS No.: 7212-28-4
M. Wt: 261.06 g/mol
InChI Key: YXNAWCUIZOCJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-phenylacetamide is a useful research compound. Its molecular formula is C8H8INO and its molecular weight is 261.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNAWCUIZOCJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7212-28-4
Record name 2-Iodo-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-N-phenylacetamide: Properties, Synthesis, and Applications in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodo-N-phenylacetamide, also known as iodoacetanilide, is a vital alkylating agent extensively utilized in the fields of biochemistry and proteomics. Its primary utility lies in the specific and irreversible modification of cysteine residues within proteins. This modification, termed S-alkylation, is a cornerstone of sample preparation for mass spectrometry-based proteomics, preventing the reformation of disulfide bonds and enabling accurate protein identification and quantification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and core applications of this compound. We delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its synthesis and application, and discuss critical considerations for its use, including potential side reactions and safe handling procedures. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals employing this reagent in their workflows.

Physicochemical and Spectroscopic Properties

This compound is a solid organic compound whose utility is defined by its chemical structure: an electrophilic iodinated carbon alpha to an amide carbonyl group. These features dictate its reactivity and physical characteristics.

Core Chemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Iodoacetanilide, N-Phenyl-2-iodoacetamide[1][2]
CAS Number 7212-28-4[1][2]
Molecular Formula C₈H₈INO[1][2]
Molecular Weight 261.06 g/mol [1][2]
Appearance White to off-white solid/powder
Melting Point 143 °C[2]
Solubility Limited solubility in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[3][4]
Spectroscopic Analysis

Definitive, experimentally-derived spectra for this compound are not widely available in public databases. The following analysis is based on predicted data and comparison with structurally similar compounds, such as 2-phenylacetamide and N-(2-iodophenyl)acetamide.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 7.0-7.6 ppm, integrating to 5 protons. The exact shifts depend on the substitution pattern.

    • Amide Proton (NH): A broad singlet typically appearing downfield, around δ 8.0-9.0 ppm. Its position is highly dependent on solvent and concentration.

    • Methylene Protons (CH₂I): A sharp singlet around δ 3.8-4.0 ppm, integrating to 2 protons. The high chemical shift is due to the deshielding effect of the adjacent iodine atom and carbonyl group.

  • ¹³C NMR Spectroscopy (Predicted): The carbon spectrum would provide insight into the carbon framework.

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons (C₆H₅): Multiple signals between δ 120-140 ppm.

    • Methylene Carbon (CH₂I): A signal significantly upfield, expected around δ 5-10 ppm, due to the heavy atom effect of iodine.

  • Mass Spectrometry (MS): In electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 261.97.[5]

Synthesis of this compound

The most efficient and common laboratory synthesis of this compound involves a halogen exchange reaction, specifically the Finkelstein reaction. This method converts the more readily available 2-chloro-N-phenylacetamide into the desired iodo-derivative.

cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Finkelstein Reaction Aniline Aniline Precursor 2-Chloro-N-phenylacetamide Aniline->Precursor Acetic Acid, Sodium Acetate ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Precursor Product This compound Precursor->Product Reflux NaI Sodium Iodide (NaI) NaI->Product Acetone Acetone (Solvent) Acetone->Product NaCl NaCl (s) Product->NaCl Precipitates

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the chloro-precursor and the subsequent Finkelstein reaction.

Part A: Synthesis of 2-Chloro-N-phenylacetamide

  • Rationale: This step forms the amide bond between aniline and chloroacetyl chloride. Glacial acetic acid acts as a solvent and sodium acetate serves as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Methodology:

    • In a round-bottom flask, dissolve aniline (1.0 eq) in glacial acetic acid.

    • Add sodium acetate (1.1 eq) to the solution and stir.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add chloroacetyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly. The product can be recrystallized from ethanol/water if necessary.

Part B: Synthesis of this compound (Finkelstein Reaction)

  • Causality: The Finkelstein reaction is an Sₙ2 process where the iodide ion from sodium iodide displaces the chloride from the precursor.[6] The reaction is driven to completion because sodium chloride is insoluble in the acetone solvent and precipitates out, effectively removing it from the equilibrium according to Le Châtelier's principle.[6][7]

  • Methodology:

    • Place the dried 2-chloro-N-phenylacetamide (1.0 eq) and sodium iodide (1.5 eq) in a round-bottom flask.[7]

    • Add anhydrous acetone to the flask to dissolve the reactants.

    • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. A white precipitate of sodium chloride will be visible.

    • Remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of cold acetone.[7]

    • Combine the filtrates and remove the acetone using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Chemical Reactivity and Mechanism

The primary utility of this compound stems from its reactivity as an alkylating agent, specifically targeting nucleophilic residues in proteins.

Primary Reaction: Cysteine Alkylation

The key reaction is the nucleophilic substitution (Sₙ2) with the thiol group of cysteine residues. The sulfur atom of a deprotonated cysteine (thiolate anion) acts as a potent nucleophile, attacking the electrophilic methylene carbon (CH₂) adjacent to the iodine. This attack displaces the iodide ion, which is an excellent leaving group, forming a stable and irreversible thioether bond. This modification is often referred to as S-carbamidomethylation (when using iodoacetamide) or, more specifically in this case, S-(N-phenylcarbamidomethylation).

Caption: Sₙ2 mechanism of cysteine alkylation.

This irreversible blocking of the thiol group is critical in proteomics as it prevents the re-oxidation and formation of disulfide bonds following the initial reduction step, ensuring proteins remain denatured and accessible to proteolytic enzymes like trypsin.

Non-Specific Reactivity and Side Reactions

While highly specific for cysteine under controlled conditions (typically pH 7.5-8.5), iodoacetamide and its derivatives can react with other nucleophilic amino acid residues, particularly if used in large excess or under non-optimal pH conditions.[5] Understanding these side reactions is crucial for accurate data interpretation.

  • Methionine: The sulfur atom in the methionine side chain can be alkylated, although it is a less potent nucleophile than a thiolate. This modification can lead to a prominent neutral loss during mass spectrometry analysis, complicating peptide identification.[5]

  • Histidine: The imidazole ring of histidine can be alkylated at either nitrogen.

  • Lysine: The primary amine of the lysine side chain can be alkylated.

  • Aspartate & Glutamate: The carboxylate groups of these acidic residues can be esterified.

  • N-terminus: The free alpha-amino group at the N-terminus of a peptide or protein can also be alkylated.[2][8]

Application in Proteomics: A Standard Workflow

This compound is a cornerstone reagent for sample preparation in "bottom-up" proteomics. The goal is to digest proteins into peptides for analysis by mass spectrometry.

start Protein Lysate reduction 1. Reduction (e.g., DTT, TCEP) Breaks S-S bonds start->reduction alkylation 2. Alkylation (this compound) Irreversibly caps -SH groups reduction->alkylation quenching 3. Quenching (Optional) (e.g., excess DTT) Removes excess alkylating agent alkylation->quenching digestion 4. Proteolytic Digestion (e.g., Trypsin) Cleaves protein into peptides quenching->digestion cleanup 5. Desalting / Cleanup (e.g., C18 solid-phase extraction) digestion->cleanup end Analysis by LC-MS/MS cleanup->end

Caption: Standard proteomics sample preparation workflow.

Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a step-by-step methodology for the reduction and alkylation of proteins in a complex mixture prior to enzymatic digestion.

  • Self-Validating System: The protocol includes a quenching step to neutralize excess alkylating agent, preventing non-specific modifications during the subsequent long digestion phase. The buffer conditions are optimized to maintain protein solubility and ensure efficient enzymatic activity.

  • Methodology:

    • Protein Solubilization: Resuspend the protein sample (e.g., cell lysate pellet) in a denaturing buffer, such as 8 M Urea in 100 mM Tris-HCl, pH 8.5.

    • Reduction: Add a stock solution of a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-45 minutes.

      • Causality: This step uses heat and a chemical reductant to break the covalent disulfide bonds (S-S) within and between proteins, exposing the free thiol (-SH) groups of cysteine residues.

    • Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-degradation of the alkylating agent in the next step.

    • Alkylation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or the same buffer). Add it to the protein solution to a final concentration of 15-20 mM (a ~2-fold molar excess over the reducing agent). Incubate for 30 minutes at room temperature in the dark.

      • Causality: The reaction is performed in the dark because iodo-compounds can be light-sensitive. The molar excess ensures complete alkylation of all available thiols.

    • Quenching: Add DTT from the stock solution to a final concentration of 5 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature in the dark.

      • Causality: This step prevents the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) or causing non-specific modifications to peptides during the lengthy digestion process.

    • Dilution for Digestion: Dilute the sample at least 4 to 5-fold with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M.

      • Causality: High concentrations of urea will inactivate most proteases. Dilution is necessary for efficient enzymatic digestion.

    • Digestion: Add a protease such as trypsin (typically at a 1:50 to 1:100 enzyme:protein ratio) and incubate overnight at 37°C.

    • The resulting peptide mixture is now ready for acidification, cleanup (e.g., C18 desalting), and analysis by mass spectrometry.

Safety and Handling

As an alkylating agent, this compound must be handled with appropriate care.

  • Hazard Profile: Classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Given its reactivity, it should be stored away from strong oxidizing agents and bases. For long-term storage, refrigeration is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

2-Iodo-N-phenylacetamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-N-phenylacetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound (CAS 7212-28-4), a crucial reagent in biochemical research and a versatile building block in drug development.[1] As an α-haloacetamide, its utility stems from its reactivity as an alkylating agent, particularly towards nucleophilic residues like cysteine in proteins. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical biology, offering both theoretical grounding and practical, field-proven protocols.

Strategic Importance in Research and Development

This compound is more than a simple organic molecule; it is a precision tool for chemical biology. Its primary role is as a covalent modifier of proteins, specifically targeting the thiol group of cysteine residues. This reactivity makes it invaluable for:

  • Enzyme Inhibition: By covalently binding to active site cysteines, it can irreversibly inhibit enzyme function, a key strategy in drug design.

  • Proteomics and Chemical Biology: It is used to identify and map reactive cysteine residues within the proteome, providing insights into protein function, structure, and regulation.[2] Isotope-coded versions of the molecule, for instance, allow for quantitative mass spectrometry to determine the pKa values of specific cysteine residues.[2]

  • Synthesis of Complex Molecules: The iodoacetyl group serves as a reactive handle for conjugating the phenylacetamide moiety to other molecules, forming the basis for more complex pharmaceutical agents.[3][4]

The N-phenylacetamide scaffold itself is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a range of activities from antimicrobial to anticonvulsant.[3] The strategic placement of the iodine atom enhances its utility as a reactive probe and a precursor for further chemical elaboration.

Synthesis Pathway: A Two-Step Approach

The most reliable and common synthesis of this compound is achieved through a two-step process. This pathway begins with the formation of the more stable precursor, 2-Chloro-N-phenylacetamide, followed by a halogen exchange reaction. This approach is favored due to the high cost and reactivity of iodoacetyl chloride, making the chloro-analogue a more practical starting point.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

The initial step involves the acylation of aniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices:

  • Base: A base, such as triethylamine or an aqueous solution of sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6] Failure to do so would protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction.

  • Solvent: A relatively non-polar organic solvent like chloroform or dichloromethane is used to dissolve the reactants.[5]

  • Temperature Control: The reaction is typically cooled initially (e.g., to 0°C) to manage the exothermic nature of the acylation, preventing side reactions and ensuring controlled addition of the highly reactive chloroacetyl chloride.[5]

Step 2: Halogen Exchange via the Finkelstein Reaction

The chloro-group of 2-Chloro-N-phenylacetamide is subsequently replaced with iodine using the Finkelstein reaction.[7][8] This is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[7][8][9][10]

Causality Behind Experimental Choices:

  • Reagent and Solvent: The reaction employs sodium iodide (NaI) in an acetone solvent. The success of this transformation hinges on Le Chatelier's principle. NaI is soluble in acetone, whereas the resulting sodium chloride (NaCl) byproduct is not.[7][8][10] The precipitation of NaCl from the reaction mixture drives the equilibrium towards the formation of the desired iodo-product.[8][10]

  • Substrate Reactivity: The Finkelstein reaction is exceptionally effective for α-carbonyl halides like 2-Chloro-N-phenylacetamide.[8][10] The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond and stabilizes the transition state of the SN2 reaction, accelerating the rate of substitution.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq.) and triethylamine (1.1 eq.) in chloroform.

  • Cool the mixture to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 20°C.[5]

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Quench the reaction by adding water. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 2-Chloro-N-phenylacetamide, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Finkelstein Reaction)

  • Dissolve the purified 2-Chloro-N-phenylacetamide (1.0 eq.) in acetone in a round-bottom flask.

  • Add sodium iodide (1.5 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours. The formation of a white precipitate (NaCl) will be observed.

  • After cooling to room temperature, filter the mixture to remove the precipitated NaCl.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude solid is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to afford pure this compound as a crystalline solid.

Comprehensive Characterization

Unambiguous confirmation of the synthesized product's identity and purity is paramount. A combination of physical and spectroscopic methods provides a self-validating system of characterization.

Physical Properties
PropertyValueSource
Molecular Formula C₈H₈INO[1][11]
Molecular Weight 261.06 g/mol [1][11]
Appearance Crystalline solid
Melting Point ~143 °C[11]
CAS Number 7212-28-4[1]
Spectroscopic Data

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupCharacteristic Wavenumber (cm⁻¹)
N-H Stretch (Amide) 3250 - 3350
Aromatic C-H Stretch 3000 - 3100
C=O Stretch (Amide I) 1660 - 1680
N-H Bend (Amide II) 1530 - 1550
C-N Stretch 1400 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR):

    Protons Chemical Shift (δ, ppm) Multiplicity Integration
    Aromatic (C₆H₅) 7.1 - 7.6 Multiplet 5H
    Amide (N-H) ~8.0 - 9.0 Broad Singlet 1H

    | Methylene (CH₂-I) | ~3.8 - 4.0 | Singlet | 2H |

  • ¹³C NMR (Carbon NMR):

    Carbon Chemical Shift (δ, ppm)
    Carbonyl (C=O) ~165
    Aromatic (C₆H₅) 120 - 140

    | Methylene (CH₂-I) | ~5 - 10 |

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

Ion / AdductExpected m/z
[M]⁺ ~261.0
[M+H]⁺ ~262.0
[M+Na]⁺ ~284.0

Reactivity and Application as a Cysteine Alkylating Agent

The primary application of this compound in drug development and chemical biology is its function as an alkylating agent. It selectively reacts with soft nucleophiles, most notably the deprotonated thiol group (thiolate) of cysteine residues in proteins.

The reaction proceeds via a classic SN2 mechanism . The nucleophilic thiolate anion attacks the electrophilic methylene carbon, displacing the iodide ion, which is an excellent leaving group. This results in the formation of a stable thioether bond, covalently linking the N-phenylacetamide moiety to the protein.

// Reactants Thiolate [label=<

Protein-CH₂-S- Cysteine Thiolate (Nucleophile)

];

Iodoacetamide [label=<

I-CH₂-C(=O)NH-Ph this compound (Electrophile)

];

// Transition State TS [label=<

[Protein-CH₂---S---CH₂---I]- SN2 Transition State

, shape=plaintext];

// Products Product [label=<

Protein-CH₂-S-CH₂-C(=O)NH-Ph Covalent Adduct (Thioether)

];

Iodide [label="I⁻\n(Leaving Group)"];

// Arrows {rank=same; Thiolate; Iodoacetamide;} {rank=same; Product; Iodide;}

Thiolate -> TS [label="Nucleophilic\nAttack"]; Iodoacetamide -> TS; TS -> Product [label="Bond Formation"]; TS -> Iodide [label="Leaving Group\nDeparture"]; } caption { label="Alkylation of a cysteine residue by this compound via an SN2 mechanism."; fontname="Arial"; fontsize=10; }

This targeted covalent modification is a powerful technique. It has been used to develop specific inhibitors for enzymes where a cysteine residue is critical for catalytic activity. Furthermore, its application in proteomics, often in combination with mass spectrometry, has been instrumental in identifying functionally important cysteines that are susceptible to modification, providing a roadmap for targeted drug design.[2]

Conclusion

This compound is a fundamentally important reagent whose synthesis is straightforward and reliable via the acylation of aniline followed by a Finkelstein reaction. Its characterization is unambiguously achieved through a combination of standard spectroscopic techniques. The true value of this compound lies in its precisely controlled reactivity, enabling its use as a powerful tool for the covalent modification of proteins. For researchers in drug development and chemical biology, a thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the exploration of biological systems and the creation of novel therapeutics.

References

2-Iodo-N-phenylacetamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Iodo-N-phenylacetamide

Abstract

This compound is a reactive electrophilic compound widely recognized for its utility as a cysteine-modifying agent in biochemical and proteomics research. Its mechanism of action is fundamentally rooted in its ability to function as an alkylating agent, forming stable, covalent bonds with the thiol groups of cysteine residues within proteins. This irreversible modification serves as the basis for its potent inhibitory effects on a wide range of enzymes that rely on a catalytic cysteine, subsequently triggering profound cellular responses, including the induction of apoptosis and inhibition of cell proliferation. This guide provides a comprehensive exploration of the core mechanism of this compound, detailing its chemical reactivity, its impact on enzyme function, the resultant cellular signaling cascades, and its application in advanced research methodologies.

Introduction: The Chemical Identity and Reactivity of this compound

This compound, also known as iodoacetanilide, is an organic compound belonging to the haloacetamide class of reagents[1][2]. Its structure features a reactive iodoacetyl group attached to an aniline through an amide linkage. The key to its biological activity lies in the carbon-iodine bond. Iodine is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

The primary nucleophile targeted by this compound in a biological context is the deprotonated thiol group (thiolate anion, -S⁻) of cysteine residues[3][4]. The presence of the phenyl group on the amido nitrogen enhances the reactivity of the compound towards thiols, making it more potent than the parent compound, iodoacetamide[3].

PropertyValueReference
Molecular Formula C₈H₈INO[2]
Molar Mass 261.06 g/mol [2]
CAS Number 7212-28-4[2]
Appearance White to off-white solid
Melting Point 143 °C

Core Mechanism: Covalent Modification of Cysteine Residues

The central mechanism of action of this compound is the irreversible alkylation of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.

Causality of the Reaction: The thiol group of cysteine has a pKa value that is typically around 8.7 in its free form but can be significantly lowered within the microenvironment of an enzyme's active site, leading to the formation of a more nucleophilic thiolate anion[3]. This thiolate anion readily attacks the electrophilic α-carbon of this compound. The iodide ion is displaced, resulting in the formation of a stable thioether bond between the protein and the acetamide moiety[4][5]. This covalent modification is essentially irreversible under physiological conditions.

Figure 1: SN2 reaction mechanism of this compound with a cysteine thiolate.

Consequence of Cysteine Modification: Enzyme Inhibition

Many enzymes utilize cysteine residues as key catalytic components within their active sites. The covalent modification of these critical residues by this compound leads to potent and irreversible enzyme inhibition[5].

  • Cysteine Proteases: Enzymes like caspases and cathepsins rely on a catalytic cysteine for their proteolytic activity. Alkylation of this residue blocks substrate binding and catalysis, disrupting cellular processes like apoptosis and protein turnover.

  • Protein Tyrosine Phosphatases (PTPs): PTPs, which regulate signal transduction pathways, have a critical cysteine in their active site responsible for dephosphorylating target proteins. Structurally related N-phenylacetamide derivatives have been shown to inhibit PTPs like PTP1B and CDC25B[6]. Inhibition leads to hyperphosphorylation of signaling molecules, which can alter cell fate.

  • Deubiquitinases (DUBs): DUBs are crucial for protein stability and signaling, and most are cysteine proteases. Iodoacetamide is a known inhibitor of DUBs, acting by alkylating the active site cysteine[4]. This leads to the accumulation of poly-ubiquitinated proteins, which can trigger cellular stress and apoptosis.

The mode of inhibition is typically irreversible and non-competitive, as the inhibitor does not compete with the substrate for binding in the traditional sense but rather chemically inactivates the enzyme itself[7][8].

Cellular Effects and Signaling Pathways

The widespread inhibition of cysteine-dependent enzymes by this compound culminates in significant cellular consequences, most notably the induction of programmed cell death (apoptosis) and the suppression of cell growth.

Induction of Apoptosis

Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines[9][10]. The induction of apoptosis by this compound can be attributed to the disruption of several key pathways:

  • Caspase Activation: Inhibition of upstream regulators or direct modification of caspases can trigger the caspase cascade, a hallmark of apoptosis. This leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and the systematic dismantling of the cell[11].

  • Mitochondrial Pathway Disruption: Alkylation of proteins involved in mitochondrial function can lead to mitochondrial membrane depolarization, release of cytochrome c, and activation of the intrinsic apoptotic pathway[12].

  • Induction of Cellular Stress: The accumulation of ubiquitinated proteins due to DUB inhibition can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which are potent inducers of apoptosis.

G cluster_0 Enzyme Inhibition cluster_1 Cellular Disruption cluster_2 Apoptotic Cascade IPA This compound PTPs PTPs / DUBs / Cysteine Proteases IPA->PTPs Irreversible Alkylation Signaling Aberrant Signaling (Hyperphosphorylation) PTPs->Signaling Disrupts Stress Cellular Stress (ER Stress, UPR) PTPs->Stress Induces Mito Mitochondrial Depolarization Signaling->Mito Stress->Mito Casp Caspase Activation (Caspase-3, -7) Mito->Casp Cytochrome c release PARP PARP Cleavage Casp->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Figure 2: Postulated signaling pathway for apoptosis induction by this compound.
Anti-proliferative Activity

By inhibiting enzymes crucial for cell cycle progression, such as the CDC25 phosphatases, this compound can induce cell cycle arrest, preventing cancer cells from dividing and proliferating[6]. This anti-proliferative effect, combined with apoptosis induction, underscores its potential as a scaffold for anticancer drug development[6][13].

Application in Proteomics: Isotope-Coded Alkylation

Beyond its use as a general enzyme inhibitor, this compound and its isotopically labeled counterparts are valuable tools in quantitative proteomics[1].

Principle: The technique, known as Isotope-Coded Affinity Tagging (ICAT) or similar strategies, involves using two versions of the alkylating reagent: a "light" version (containing ¹²C and ¹H) and a "heavy" version (containing ¹³C or ²H/deuterium)[1][3]. Two different protein samples (e.g., control vs. treated) are labeled with the light and heavy reagents, respectively. The samples are then combined, digested into peptides, and analyzed by mass spectrometry. The relative abundance of a specific cysteine-containing peptide in the two original samples can be determined by comparing the signal intensities of the light and heavy isotopic peaks. This allows for precise relative quantitation of proteins across different biological states.

G cluster_0 Sample Preparation cluster_1 Differential Labeling cluster_2 Processing & Analysis SampleA Protein Sample A (e.g., Control) LabelA Alkylate with 'Light' Reagent (d0) SampleA->LabelA SampleB Protein Sample B (e.g., Treated) LabelB Alkylate with 'Heavy' Reagent (d5) SampleB->LabelB Combine Combine Samples LabelA->Combine LabelB->Combine Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest MS LC-MS/MS Analysis Digest->MS Quant Quantify Peak Ratios (Heavy/Light) MS->Quant

Figure 3: Experimental workflow for quantitative proteomics using isotopic this compound.

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a method to assess the inhibitory effect of this compound on a model cysteine protease using a fluorogenic substrate.

Self-Validating System: The inclusion of a no-enzyme control corrects for substrate auto-hydrolysis, a DMSO vehicle control establishes the baseline enzyme activity, and a known inhibitor control validates the assay's sensitivity.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4).

    • Prepare the target enzyme (e.g., Caspase-3) and its fluorogenic substrate (e.g., Ac-DEVD-AMC) in assay buffer at desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of serially diluted this compound stock solution to test wells. Add 2 µL of DMSO to control wells.

    • Add 20 µL of the enzyme solution to all wells except the "no-enzyme" control.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibition to occur.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence (e.g., Ex/Em = 365/450 nm for AMC) in kinetic mode for 30-60 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the kinetic curve for each well.

    • Normalize the rates of the inhibitor-treated wells to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol quantifies the cytotoxic effect of this compound on a chosen cancer cell line.

Self-Validating System: A "no-cell" blank corrects for background absorbance, and a vehicle control (DMSO) provides the 100% viability reference.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Add medium with DMSO for the vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

    • Gently shake the plate for 10 minutes to dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank.

    • Plot viability against inhibitor concentration to determine the IC₅₀.

Conclusion

The mechanism of action of this compound is a clear example of targeted covalent inhibition. Its high reactivity towards cysteine thiols allows it to effectively and irreversibly inactivate a broad range of enzymes that are critical for cellular homeostasis. This fundamental biochemical interaction translates into potent cellular effects, including the induction of apoptosis and inhibition of proliferation, making it a valuable tool for biochemical research and a promising scaffold for the development of novel therapeutics. Understanding this core mechanism is essential for researchers and drug developers seeking to exploit cysteine reactivity for scientific discovery and clinical application.

References

A Technical Guide to 2-Iodo-N-phenylacetamide as a Cysteine Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Iodo-N-phenylacetamide, also known as iodoacetanilide, is a potent and increasingly utilized alkylating agent for the specific modification of cysteine residues in proteins. Its unique chemical properties, including enhanced reactivity compared to traditional reagents like iodoacetamide, make it a valuable tool in proteomics, structural biology, and drug development. This guide provides a comprehensive overview of its mechanism of action, core applications, detailed experimental protocols, and critical considerations for its effective use. By leveraging its capabilities, researchers can achieve more efficient and specific cysteine alkylation, enabling deeper insights into protein structure, function, and regulation. Isotope-coded versions of this compound are also available, facilitating quantitative mass spectrometry-based proteomics.[1][2]

Introduction: The Significance of Cysteine Alkylation

The amino acid cysteine plays a pivotal role in protein chemistry. Its side chain contains a thiol (-SH) group, which is highly nucleophilic and the most reactive of all amino acid side chains. This reactivity allows cysteine residues to participate in a diverse range of biological functions, including:

  • Disulfide Bond Formation: Cysteine thiols can be oxidized to form disulfide bridges, which are critical for stabilizing the tertiary and quaternary structures of many proteins.

  • Enzyme Catalysis: The thiol group can act as a potent nucleophile in the active sites of various enzymes, such as cysteine proteases and certain peroxidases.[1]

  • Metal Ion Coordination: Cysteine residues are frequently involved in coordinating metal ions, like zinc in zinc-finger domains, which are essential for protein stability and function.[3]

  • Redox Sensing: The reversible oxidation of cysteine thiols serves as a molecular switch in response to cellular redox state changes.

In proteomics and protein biochemistry, controlling the reactivity of cysteine residues is often necessary. Alkylating agents are chemical compounds that covalently modify these thiol groups, typically forming a stable thioether bond.[4] This modification, known as S-alkylation, is a cornerstone of many experimental workflows for several key reasons:

  • Preventing Disulfide Bond Formation: Alkylation "caps" the thiol groups, preventing the formation or reformation of disulfide bonds during protein denaturation and sample processing. This is crucial for accurate protein identification and analysis, particularly in mass spectrometry-based proteomics.[4]

  • Improving Protein Identification: Consistent and complete alkylation ensures that all cysteine-containing peptides have a predictable mass shift, which simplifies database searching and improves the confidence of protein identification.[5][6]

  • Enabling Quantitative Proteomics: Isotope-labeled alkylating agents can be used to differentially label proteins or peptides from different samples, allowing for their relative quantification by mass spectrometry.[1][2][7][8]

This compound (IPA): A Detailed Profile

This compound (IPA), also referred to as iodoacetanilide, has emerged as a superior alternative to more common alkylating agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Chemical Properties
PropertyValueSource
Molecular Formula C₈H₈INO[9][10]
Molecular Weight 261.06 g/mol [9][10]
Appearance Solid[11]
Melting Point 143 °C[10]
CAS Number 7212-28-4[9]
Mechanism of Cysteine Alkylation

The alkylation of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction is the nucleophilicity of the cysteine's sulfur atom.

Causality: The reaction is most efficient at a slightly alkaline pH (typically pH 7.5-8.5). At this pH, the thiol group (-SH), which has a pKa of approximately 8.7 in its free form, becomes partially deprotonated to form the highly nucleophilic thiolate anion (-S⁻).[1][4] This thiolate anion is a much stronger nucleophile than the protonated thiol.

The reaction proceeds as follows:

  • The thiolate anion of the cysteine residue acts as the nucleophile.

  • It attacks the electrophilic carbon atom adjacent to the iodine atom on the this compound molecule.

  • This nucleophilic attack leads to the displacement of the iodide ion, which is an excellent leaving group.

  • A stable covalent thioether bond is formed between the cysteine sulfur and the acetyl group of the former IPA molecule.

The resulting modified cysteine residue is known as S-phenylcarbamoylmethyl-cysteine.

Caption: SN2 reaction mechanism of this compound with a cysteine residue.

Studies have shown that this compound is more reactive towards free cysteine than the more commonly used iodoacetamide.[1] This increased reactivity can lead to more complete and faster alkylation reactions, which is advantageous in high-throughput proteomic workflows.

Core Applications & Methodologies

The properties of this compound make it a versatile tool in several areas of protein science.

Proteomics and Mass Spectrometry

Alkylation is a nearly ubiquitous step in sample preparation for mass spectrometry-based proteomics.[4] It serves to prevent the heterogeneity caused by disulfide bonds, ensuring that cysteine-containing peptides are consistently identified.[4][5]

Workflow: A typical bottom-up proteomics workflow involving cysteine alkylation is as follows:

  • Protein Extraction & Denaturation: Proteins are extracted from cells or tissues and denatured to unfold their structure and expose all amino acid residues.

  • Reduction: A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added to break all disulfide bonds, converting them to free thiols.

  • Alkylation: this compound is added to irreversibly modify the newly formed free thiols.

  • Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the proteins into smaller peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.

Proteomics_Workflow start Protein Sample denature 1. Denaturation & Reduction (e.g., Urea, DTT) start->denature alkylate 2. Alkylation (this compound) denature->alkylate digest 3. Enzymatic Digestion (e.g., Trypsin) alkylate->digest cleanup 4. Peptide Cleanup (e.g., C18 Desalting) digest->cleanup lcms 5. LC-MS/MS Analysis cleanup->lcms data 6. Data Analysis (Protein ID & Quantification) lcms->data

Caption: A typical bottom-up proteomics workflow incorporating cysteine alkylation.

Quantitative Proteomics

A significant advantage of this compound is its straightforward synthesis in isotopically labeled forms (e.g., using deuterated aniline, d₅-aniline).[1][2] This allows for isotope-coded affinity tag (ICAT)-like strategies. In this approach, two different samples (e.g., control vs. treated) are alkylated with the "light" (d₀) and "heavy" (d₅) versions of the reagent, respectively. The samples are then mixed, digested, and analyzed by MS. Cysteine-containing peptides will appear as pairs of peaks separated by a specific mass difference (5 Da in the case of d₅ vs d₀). The ratio of the peak intensities directly reflects the relative abundance of the protein in the two original samples.[1][2]

Cysteine Reactivity Profiling and pKa Determination

The reactivity of a cysteine residue is highly dependent on its local microenvironment within the protein, which influences its pKa. Cysteines with a lower pKa are more readily deprotonated to the reactive thiolate form.[1] By performing alkylation with this compound across a range of pH values and quantifying the extent of modification using mass spectrometry, it is possible to determine the pKa of individual cysteine residues within a protein.[1] This information provides valuable insights into the functional roles of specific cysteines, for example, in identifying catalytic residues in enzymes.[1]

Experimental Protocols

The following protocols provide a starting point for the use of this compound. Optimization may be required depending on the specific protein sample and downstream application.

Protocol: In-Solution Protein Alkylation for Mass Spectrometry

This protocol is suitable for preparing purified proteins or complex protein lysates for bottom-up proteomic analysis.

Materials:

  • Protein sample (in a suitable buffer, e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.3)

  • Dithiothreitol (DTT), 0.5 M stock solution in water

  • This compound (IPA), 500 mM stock solution in a suitable organic solvent (e.g., acetonitrile or DMF). Prepare fresh and protect from light.

  • Ammonium Bicarbonate (AMBIC), 500 mM stock solution

  • Sequencing-grade modified trypsin

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reduction: To your protein solution (e.g., 100 µg of protein in 100 µL), add DTT to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[12]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared IPA stock solution to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in the dark.[12]

    • Causality Insight: Performing the alkylation in the dark is crucial because iodo-compounds are light-sensitive and can degrade, reducing their efficiency.[13] The excess molar ratio of IPA to DTT ensures that all reduced cysteines are alkylated and that the remaining reducing agent is also consumed.

  • Quenching (Optional but Recommended): Add DTT to an additional final concentration of 5 mM to quench any unreacted IPA. Incubate for 15 minutes at room temperature in the dark.[12] This step prevents the non-specific alkylation of other amino acid residues by excess reagent.

  • Dilution for Digestion: Dilute the sample at least 5-fold with 50 mM AMBIC to reduce the urea concentration to below 2 M.

    • Causality Insight: High concentrations of urea will denature and inactivate trypsin. Dilution is essential for efficient enzymatic digestion.[12]

  • Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight (12-16 hours) at 37°C.

  • Acidification: Stop the digestion by adding TFA to a final concentration of 0.5-1.0%, bringing the pH to <2.5. This inactivates the trypsin and prepares the sample for C18 cleanup.

  • Cleanup: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Protocol: In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by 1D or 2D gel electrophoresis.[14]

Materials:

  • Excised gel band/spot containing the protein of interest

  • Destaining solution (e.g., 50 mM AMBIC in 50% acetonitrile)

  • Dehydration solution (100% acetonitrile)

  • DTT solution (10 mM in 100 mM AMBIC)

  • IPA solution (55 mM in 100 mM AMBIC). Prepare fresh and protect from light.

  • Wash solution (100 mM AMBIC)

Procedure:

  • Excision: Carefully excise the protein band of interest from the Coomassie- or silver-stained gel, minimizing the amount of excess polyacrylamide.

  • Destaining: Wash the gel pieces with water, then destain by incubating with the destaining solution until the color is removed. This may require several changes of the solution.

  • Dehydration: Dehydrate the gel pieces by incubating with 100% acetonitrile for 10-15 minutes until they turn white and opaque. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the dried gel pieces in 10 mM DTT solution (use enough to cover the pieces) and incubate for 1 hour at 56°C.[15]

  • Cooling & Removal of DTT: Cool the sample to room temperature and remove the excess DTT solution.

  • Alkylation: Immediately add enough of the freshly prepared 55 mM IPA solution to cover the gel pieces. Incubate for 45 minutes at room temperature in the dark.[15]

  • Washing: Remove the IPA solution and wash the gel pieces with 100 mM AMBIC for 15 minutes. Then, dehydrate the gel pieces again with 100% acetonitrile.

  • Drying: Dry the gel pieces completely in a vacuum centrifuge. The pieces are now ready for in-gel digestion with trypsin.

Critical Considerations & Best Practices

Optimizing Reaction Conditions
  • pH: The efficiency of cysteine alkylation is highly pH-dependent. The optimal range is typically between pH 7.5 and 8.5, where the cysteine thiol is sufficiently deprotonated to the more reactive thiolate form.[4] At pH values below 7, the reaction rate slows considerably.

  • Concentration: A sufficient molar excess of the alkylating agent over the reducing agent (if used) and the total cysteine content is necessary to drive the reaction to completion. A common starting point is a final concentration of ~15 mM IPA after reduction with ~5 mM DTT.

  • Temperature and Time: Most alkylation reactions proceed efficiently at room temperature within 30-60 minutes.[12][13] Higher temperatures can increase the rate of reaction but also elevate the risk of side reactions.[13]

Specificity, Selectivity, and Potential Off-Targets

While this compound is highly specific for cysteine residues, under non-optimal conditions (e.g., very high pH, excessive concentration, or prolonged incubation), side reactions can occur with other nucleophilic amino acid side chains. These include methionine, histidine, lysine, and the N-terminal amino group.[16] It is therefore critical to adhere to optimized protocols and to quench the reaction to minimize these off-target modifications.

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.[17][18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][19] Avoid creating dust.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[17][19] It is incompatible with strong oxidizing agents.[17][18]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion and Future Outlook

This compound is a highly effective and reactive reagent for the specific alkylation of cysteine residues. Its advantages over traditional alkylating agents, particularly its enhanced reactivity and utility in isotope-labeling for quantitative proteomics, position it as a key tool for modern protein research. As proteomic techniques continue to advance, aiming for greater depth and quantitative accuracy, the use of well-characterized and efficient reagents like this compound will become increasingly important. Future developments may focus on creating new variants of this reagent with different isotopic labels or incorporating functionalities for advanced applications like chemical cross-linking or targeted protein degradation.

References

An In-Depth Technical Guide to the Solubility of 2-Iodo-N-phenylacetamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The successful formulation and application of any chemical entity in research and development hinges on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone, dictating everything from reaction kinetics to bioavailability. This guide provides a comprehensive examination of the solubility of 2-Iodo-N-phenylacetamide, a compound of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, the aim is not merely to present data, but to provide a foundational understanding of the principles governing its solubility, predictive insights, and robust experimental protocols for in-lab validation. This document is structured to empower researchers to make informed decisions regarding solvent selection, experimental design, and formulation development involving this compound.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces at play between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces influencing solubility include:

  • Van der Waals Forces: Weak, transient attractions and repulsions between molecules.

  • Dipole-Dipole Interactions: Attractive forces between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

  • Ionic Interactions: Electrostatic forces between charged ions.

The interplay of these forces, dictated by the molecular structures of the solute and solvent, determines the extent of solubility.[1][2][3]

Physicochemical Properties of this compound

A comprehensive understanding of the solubility of this compound begins with an analysis of its key physicochemical properties. These parameters provide the basis for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₈INO[4]
Molecular Weight 261.06 g/mol [4]
Melting Point 143-146 °C[5]
Predicted logP (XLogP3) 1.8[4]
Appearance Solid[5]

The predicted octanol-water partition coefficient (logP) of 1.8 suggests that this compound has a moderate degree of lipophilicity, indicating it is likely to have some solubility in both polar and nonpolar organic solvents, with limited solubility in water.[4] The presence of the amide group allows for hydrogen bonding, both as a hydrogen bond donor (N-H) and acceptor (C=O), which will significantly influence its interaction with protic and polar aprotic solvents. The phenyl ring and the iodo-methylene group contribute to its nonpolar character.

Predicted Solubility Profile of this compound

In the absence of extensive empirical data, a predicted solubility profile provides a valuable starting point for experimental work. This profile is derived from the "like dissolves like" principle, considering the physicochemical properties of this compound and the characteristics of common laboratory solvents.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar amide group can form hydrogen bonds with water, but the larger, nonpolar phenyl and iodo-alkyl components limit overall solubility.
MethanolSolubleThe small alkyl chain of methanol makes it highly polar and an effective hydrogen bond donor and acceptor, readily solvating the amide group.
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many organic compounds, including those with amide functionalities.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a highly polar solvent with a strong ability to accept hydrogen bonds, which should effectively solvate this compound.
AcetoneSolubleAcetone's moderate polarity and ability to act as a hydrogen bond acceptor should allow for good solubility.
AcetonitrileModerately SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower, but still significant, solubility.
Nonpolar TolueneSlightly to Moderately SolubleThe phenyl ring of toluene can interact favorably with the phenyl group of the solute through π-π stacking, while the overall nonpolar nature aligns with the solute's lipophilic character.
HexaneInsoluble to Sparingly SolubleAs a nonpolar alkane, hexane lacks the ability to form strong interactions with the polar amide group of this compound, leading to poor solubility.

Experimental Determination of Solubility: A Validated Protocol

To empirically validate the predicted solubility and obtain quantitative data, a systematic experimental approach is necessary. The following protocol is a robust, self-validating system for determining the solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh excess this compound add_solvent Add a known volume of solvent start->add_solvent Step 1 equilibrate Equilibrate at a constant temperature with agitation (e.g., 24h) add_solvent->equilibrate Step 2 centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge Step 3 filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter Step 4 dilute Dilute the clear filtrate filter->dilute Step 5 hplc Analyze by HPLC dilute->hplc Step 6 quantify Quantify against a standard curve hplc->quantify Step 7

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure saturation.

    • To each vial, add a precise volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the clear supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any fine particulate matter.

  • Analysis:

    • Accurately dilute a known volume of the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

    • Quantify the concentration against a previously prepared calibration curve of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[4]

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[6][7][8]

Conclusion

This technical guide provides a multifaceted approach to understanding the solubility of this compound. By integrating theoretical principles, physicochemical data, and a predictive solubility profile, researchers are equipped with a strong foundation for their work. The detailed experimental protocol offers a clear and robust method for obtaining precise, quantitative solubility data, which is indispensable for applications ranging from synthetic chemistry to pharmaceutical formulation. Adherence to the outlined safety procedures is paramount to ensure safe laboratory practice.

References

An In-depth Technical Guide to the Stability and Storage of 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount to the validity and reproducibility of experimental outcomes. 2-Iodo-N-phenylacetamide, a reactive alkylating agent, is no exception. Its efficacy is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven insights into its optimal storage and handling to ensure its performance and longevity.

Understanding the Inherent Reactivity of this compound

This compound belongs to the class of haloacetamides, which are potent alkylating agents.[1][2][3] Its reactivity stems from the electrophilic nature of the carbon atom bonded to the iodine. This carbon is susceptible to nucleophilic attack, most notably from the thiol groups of cysteine residues in proteins.[4][5][6] This specific reactivity makes it a valuable tool in proteomics for peptide mapping and as an inhibitor of deubiquitinase enzymes (DUBs) by alkylating cysteine residues in the active site.[1] However, this inherent reactivity is also the primary driver of its instability.

The stability of this compound is a delicate balance, influenced by a multitude of environmental factors. Understanding these factors is critical to mitigating degradation and preserving the compound's integrity from the moment it is received to its final use in an experiment.

Key Factors Influencing the Stability of this compound

The degradation of this compound can be accelerated by exposure to light, elevated temperatures, moisture, and inappropriate pH levels. Each of these factors can initiate degradation pathways that render the compound ineffective for its intended application.

Light Sensitivity (Photodegradation)

Organoiodine compounds, including this compound, are susceptible to photodegradation.[7][8] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it prone to homolytic cleavage upon exposure to light, particularly UV radiation.[8][9] This process can generate radical species, leading to a cascade of unintended side reactions and the decomposition of the parent compound. The appearance of a yellow coloration in iodoacetamide, a related compound, is an indicator of the presence of iodine, a product of degradation.[1]

Causality: The energy from photons can exceed the bond dissociation energy of the C-I bond, leading to the formation of highly reactive radical intermediates. These radicals can then react with other molecules of this compound or surrounding solvent molecules, leading to a loss of the active alkylating agent.

Thermal Lability

Elevated temperatures can significantly increase the rate of chemical degradation. For this compound, this can manifest as an increased rate of hydrolysis and other decomposition reactions. While the product is chemically stable under standard ambient conditions (room temperature), prolonged exposure to heat should be avoided.[10]

Causality: Increased thermal energy increases the kinetic energy of molecules, leading to more frequent and energetic collisions. This overcomes the activation energy barrier for degradation reactions, such as hydrolysis, at a faster rate.

Hydrolytic Instability

The amide and the carbon-iodine bonds in this compound can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. Hydrolysis of the amide bond would yield 2-iodoacetic acid and aniline, while hydrolysis of the C-I bond would result in N-phenyl-2-hydroxyacetamide. Both degradation pathways result in the loss of the desired reactive species.

Causality: Water can act as a nucleophile, attacking the electrophilic centers of the molecule. This process can be catalyzed by the presence of acids or bases.

pH Dependence of Reactivity and Stability

The reactivity of iodoacetamides with thiols is pH-dependent, with the reaction proceeding more rapidly at a slightly alkaline pH (pH 8-9).[11] This is because the thiolate anion (S-), which is more prevalent at higher pH, is a more potent nucleophile than the protonated thiol (SH). However, at alkaline pH, the risk of non-specific reactions with other nucleophilic amino acid residues (such as lysine, histidine, and the N-terminus) and hydrolysis of the reagent itself increases.[11][12]

Causality: A higher pH increases the concentration of the more nucleophilic thiolate anion, accelerating the desired alkylation reaction. Conversely, hydroxide ions present at alkaline pH can also promote hydrolysis of the iodoacetamide.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of this compound, a multi-faceted approach to storage and handling is required. These protocols are designed to mitigate the risks outlined above.

Long-Term Storage of Solid Compound

For the long-term storage of this compound in its solid form, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down any potential decomposition reactions.[13]
Light Store in a dark place, protected from light. Use amber vials or wrap containers in aluminum foil.[14][15][16]To prevent photodegradation due to the light-sensitive nature of the carbon-iodine bond.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[13][16]To displace oxygen and moisture, which can contribute to oxidative and hydrolytic degradation.
Container Keep in a tightly sealed container.[10]To prevent the ingress of moisture and atmospheric contaminants.
Location Store in a designated, well-ventilated, and dry area away from incompatible materials such as strong oxidizing agents, bases, and acids.[17][18][19]To prevent accidental reactions and ensure a safe storage environment.
Preparation and Storage of Stock Solutions

Due to its instability in solution, it is strongly recommended to prepare solutions of this compound immediately before use.[12][15] If a stock solution must be prepared and stored for a short period, the following precautions should be taken:

  • Solvent: Use a high-purity, anhydrous solvent. The choice of solvent will depend on the specific application.

  • Temperature: Store stock solutions at -20°C.[15]

  • Light: Protect solutions from light at all times by using amber vials or wrapping them in foil.[12]

  • Duration: Use the solution as quickly as possible and discard any unused portion. Do not store for extended periods.

Experimental Workflow: Handling this compound in a Typical Alkylation Protocol

The following workflow illustrates the best practices for handling this compound during a typical protein alkylation experiment. This protocol is designed to maximize the specificity and efficiency of the alkylation reaction while minimizing reagent degradation.

AlkylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching A Equilibrate this compound to Room Temperature B Prepare Fresh Solution in Appropriate Buffer (e.g., pH 8.0) (Protect from Light) A->B In a dark environment C Add Solution to Reduced Protein Sample B->C D Incubate in the Dark (e.g., 30-60 min at RT) C->D E Quench Excess Reagent with a Thiol-containing Compound (e.g., DTT, β-mercaptoethanol) D->E F Proceed to Downstream Processing (e.g., Digestion, MS Analysis) E->F

Caption: Workflow for the proper handling of this compound.

Detailed Experimental Protocol for Protein Alkylation
  • Reagent Preparation:

    • Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

    • Immediately before use, prepare the desired concentration of this compound solution in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).[12] All solution preparation steps should be performed in a dark environment or in light-protected tubes.

  • Alkylation Reaction:

    • Add the freshly prepared this compound solution to the protein sample that has been previously reduced (e.g., with DTT or TCEP). A 10-fold molar excess of the alkylating agent over the reducing agent is a common starting point.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation must be carried out in complete darkness to prevent photodegradation of the reagent.[12]

  • Quenching:

    • After the incubation period, quench any remaining unreacted this compound by adding a thiol-containing reagent such as DTT or β-mercaptoethanol. This prevents the non-specific alkylation of other molecules in subsequent steps.

Visualizing Degradation Pathways

The primary degradation pathways for this compound involve photodegradation and hydrolysis. The following diagram illustrates these potential reactions.

DegradationPathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis This compound This compound Radical Species Radical Species This compound->Radical Species Light (hν) 2-Iodoacetic Acid + Aniline 2-Iodoacetic Acid + Aniline This compound->2-Iodoacetic Acid + Aniline H₂O N-phenyl-2-hydroxyacetamide N-phenyl-2-hydroxyacetamide This compound->N-phenyl-2-hydroxyacetamide H₂O Other Products Other Products Radical Species->Other Products

Caption: Potential degradation pathways for this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its inherent reactivity and sensitivity to environmental factors such as light, temperature, and moisture, researchers can implement robust storage and handling protocols. Adherence to the guidelines presented in this document will ensure the stability and performance of this compound, leading to more reliable and reproducible experimental results. Always consult the Safety Data Sheet (SDS) for specific safety and handling information.

References

An In-depth Technical Guide to the Discovery and History of 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of 2-Iodo-N-phenylacetamide, a compound that has transitioned from an early 20th-century chemotherapeutic agent to an indispensable tool in modern proteomics. We will delve into the pioneering work of Jacobs and Heidelberger, detailing the original synthetic procedures and the scientific context of their research at the Rockefeller Institute for Medical Research. Furthermore, this guide will trace the compound's journey from its initial applications to its contemporary use as a highly specific cysteine-alkylating reagent, crucial for the structural and functional analysis of proteins. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction: A Molecule with a Dual Legacy

This compound, also known in the literature as iodoacetanilide, is an organoiodine compound with the chemical formula C₈H₈INO. While its contemporary significance is firmly rooted in the realm of proteomics as a cysteine-modifying reagent, its origins lie in the fervent search for novel chemotherapeutic agents in the early 20th century. This guide will explore the dual legacy of this molecule, from its synthesis as a potential therapeutic to its modern-day application as a precision tool for biochemical investigation.

The unique reactivity of the carbon-iodine bond, coupled with the amide linkage to a phenyl group, bestows upon this compound a specific set of chemical properties that have been exploited in different scientific eras for vastly different purposes. Understanding its history provides valuable context for its current applications and may inspire future innovations.

The Genesis: Discovery and Synthesis by Jacobs and Heidelberger

The first documented synthesis of this compound can be traced back to the laboratories of the Rockefeller Institute for Medical Research. In 1917, Walter A. Jacobs and Michael Heidelberger, two prominent figures in the early days of chemotherapy, published a series of papers in the Journal of the American Chemical Society.[1] Their work focused on the preparation of various halogenated acetanilides and their derivatives, driven by the overarching goal of developing new drugs to combat infectious diseases.

Jacobs, a student of the renowned Emil Fischer, and Heidelberger, who would later be recognized as a father of modern immunology, were at the forefront of a paradigm shift in medicine – the use of synthetic organic chemistry to create targeted therapies. Their research was a systematic exploration of how the addition of halogens and other functional groups to simple organic scaffolds could influence biological activity.

The Scientific Landscape: A Quest for a "Magic Bullet"

The early 20th century was a period of intense excitement and discovery in the field of chemotherapy, largely inspired by the work of Paul Ehrlich and his concept of a "magica globus" or "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host. It was within this vibrant and optimistic scientific climate that Jacobs and Heidelberger undertook their systematic synthesis of novel chemical entities. Their work at the Rockefeller Institute was a testament to the burgeoning belief that the principles of organic chemistry could be harnessed to solve pressing medical problems.

Original Synthesis of this compound

The foundational synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of aniline with an iodo-substituted acetylating agent. Based on the chemical principles of the time and the likely starting materials available, the synthesis would have proceeded as follows:

Reaction: Aniline + 2-Iodoacetyl chloride → this compound + Hydrochloric acid

This straightforward yet elegant reaction laid the groundwork for the availability of a new class of compounds for biological testing.

Experimental Protocol: A Modern Adaptation of the Jacobs and Heidelberger Synthesis

The following protocol is a modernized representation of the original synthesis, incorporating contemporary laboratory safety and purification techniques.

Materials:

  • Aniline

  • 2-Iodoacetyl chloride

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine or pyridine (as an acid scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Slowly add a solution of 2-iodoacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Aniline Aniline Reaction Acylation Aniline->Reaction Iodoacetyl_chloride 2-Iodoacetyl Chloride Iodoacetyl_chloride->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Quenching Quenching with Water Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization Concentration->Purification Product This compound Purification->Product Reaction->Quenching Product Mixture

Caption: Workflow for the synthesis of this compound.

From Chemotherapy to Biochemistry: A Shift in Application

While initially synthesized with chemotherapeutic aspirations, the trajectory of this compound took a significant turn as the 20th century progressed. The inherent reactivity of the iodoacetyl group towards nucleophiles, particularly the thiol group of cysteine residues in proteins, did not go unnoticed by the burgeoning field of biochemistry.

The Alkylating Agent: A Tool for Studying Protein Structure and Function

Iodoacetamide and its derivatives emerged as powerful tools for studying proteins. The ability to selectively modify cysteine residues allowed researchers to:

  • Identify active site residues: By observing the loss of enzyme activity upon modification, researchers could infer the presence of a critical cysteine in the active site.

  • Prevent disulfide bond formation: In protein sequencing and analysis, the reduction of disulfide bonds followed by alkylation with iodoacetamide prevents their re-oxidation, simplifying the analysis.

  • Introduce probes: Derivatives of iodoacetamide containing fluorescent or radioactive labels could be used to tag proteins at specific cysteine residues.

This compound, with its phenyl group, offered a more hydrophobic alternative to the simpler iodoacetamide, which could be advantageous in certain applications.

Mechanism of Cysteine Alkylation:

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophilic thiolate anion of a deprotonated cysteine residue attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion.

Diagram of the Alkylation Mechanism:

Caption: Sₙ2 mechanism of cysteine alkylation by this compound.

The Modern Era: A Key Reagent in Quantitative Proteomics

The true renaissance of this compound arrived with the advent of mass spectrometry-based proteomics. The ability to introduce stable isotopes into the molecule has made it an invaluable reagent for quantitative studies of protein expression and cysteine reactivity.

Isotope-Coded Affinity Tags (ICAT) and Related Strategies

The development of techniques like Isotope-Coded Affinity Tagging (ICAT) revolutionized quantitative proteomics. While the original ICAT reagents were more complex, the underlying principle of using isotopically labeled alkylating agents to differentiate between protein samples is central to many modern quantitative proteomics workflows.

Deuterated (d₅) and non-deuterated (d₀) versions of this compound can be synthesized and used to label the proteomes of two different cell states (e.g., healthy vs. diseased). After labeling, the samples are combined, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry. The mass difference between the d₀- and d₅-labeled peptides allows for the precise quantification of the relative abundance of each cysteine-containing peptide, and by extension, the parent protein.

Physicochemical Properties for Modern Applications

The utility of this compound in these advanced applications is underpinned by its specific physicochemical properties.

PropertyValue
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 143-146 °C
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile), sparingly soluble in water

Conclusion: An Enduring Legacy of Scientific Utility

From its origins in the quest for life-saving drugs to its current role as a sophisticated tool for unraveling the complexities of the proteome, this compound exemplifies the dynamic and often unpredictable trajectory of scientific discovery. The foundational work of Jacobs and Heidelberger, driven by the pressing medical needs of their time, inadvertently provided future generations of scientists with a molecule of immense utility in a field they could have scarcely imagined. This in-depth guide has aimed to illuminate the rich history of this compound, providing both a historical narrative and a practical understanding of its synthesis and application. The story of this compound is a powerful reminder that the value of fundamental chemical research can transcend its original intent, finding new and impactful applications in the ever-evolving landscape of scientific inquiry.

References

potential applications of 2-Iodo-N-phenylacetamide in biochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 2-Iodo-N-phenylacetamide in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile iodoacetamide derivative with significant applications in biochemistry and proteomics. Primarily recognized as a potent cysteine alkylating agent, this document elucidates its fundamental mechanism of action, its critical role in protein sample preparation for mass spectrometry, and its utility as a covalent inhibitor for probing enzyme function. We will explore detailed experimental protocols, offer insights into the rationale behind methodological choices, and present a comparative analysis with other common alkylating agents. This guide is intended to serve as an authoritative resource for researchers seeking to leverage the unique properties of this compound in their experimental designs.

Introduction: The Role of a Specialized Alkylating Agent

In the landscape of biochemical research, the ability to selectively modify protein functional groups is paramount for elucidating structure, function, and interaction networks. Among the various amino acid residues, cysteine, with its nucleophilic thiol (-SH) group, plays a central role in protein folding, catalytic activity, and redox sensing. The chemical manipulation of this residue provides a powerful tool for investigation.

This compound (also known as iodoacetanilide) is an alkylating agent designed for high-reactivity targeting of cysteine residues.[1][2] Its utility stems from the iodoacetyl functional group, which makes the α-carbon highly electrophilic and susceptible to nucleophilic attack by the thiolate anion of a deprotonated cysteine. This reaction forms a stable, irreversible thioether bond, effectively "capping" the cysteine residue and preventing its participation in other reactions, such as the formation of disulfide bonds.[2][3] This property has made this compound and its parent compound, iodoacetamide, indispensable tools in proteomics and enzymology.[3][4] This guide will delve into the core applications of this reagent, from its foundational use in preparing samples for mass spectrometry to its more nuanced role as a covalent inhibitor in drug discovery.

Chemical Properties and Mechanism of Action

Understanding the chemical basis of this compound's function is critical for its effective application. The molecule consists of a phenylacetamide scaffold with an iodine atom attached to the acetyl methyl group. The high electronegativity of the iodine atom and the adjacent carbonyl group creates a strong electrophilic center at the α-carbon.

PropertyValueReference
Molecular Formula C₈H₈INO[5][6]
Molecular Weight 261.06 g/mol [5][6]
CAS Number 7212-28-4[6]
Appearance Solid
Melting Point 143 °C[5]
Primary Reactivity Alkylation of Cysteine Thiols[1][2]

Mechanism of Cysteine Alkylation

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. A deprotonated cysteine residue (thiolate anion, -S⁻) acts as the nucleophile, attacking the electrophilic α-carbon of the iodoacetyl group. This attack displaces the iodine atom as an iodide leaving group, resulting in the formation of a stable carboxyamidomethyl-cysteine thioether linkage.

Figure 1: SN2 mechanism of cysteine alkylation by this compound.

Core Application: A Workhorse in Proteomics

The most widespread application of this compound is in the sample preparation workflow for mass spectrometry (MS)-based proteomics. Its role is to irreversibly block cysteine residues after they have been reduced.[2]

Rationale: Preserving the Proteome's State

Proteins in their native state contain both free thiols and disulfide bonds (Cys-S-S-Cys). For comprehensive protein identification and characterization by MS, proteins are typically denatured and their disulfide bonds are broken using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This step ensures that the protein is linearized. However, the newly freed cysteine thiols are highly reactive and can re-oxidize, forming new, non-native disulfide bonds. This can interfere with enzymatic digestion (e.g., by trypsin) and complicate the resulting peptide mass spectra.

Alkylation with this compound immediately after reduction permanently caps these thiols, preventing re-oxidation and ensuring that each cysteine-containing peptide is detected in a single, predictable state by the mass spectrometer.[2]

ProteomicsWorkflow start Protein Sample (Cell Lysate) denature 1. Denaturation (e.g., Urea, SDS) start->denature reduce 2. Reduction (e.g., DTT) Breaks S-S bonds denature->reduce alkylate 3. Alkylation (this compound) Caps -SH groups reduce->alkylate digest 4. Enzymatic Digestion (e.g., Trypsin) alkylate->digest peptides Peptide Mixture digest->peptides ms 5. LC-MS/MS Analysis peptides->ms data Protein Identification & Quantification ms->data

Figure 2: Standard proteomics workflow incorporating the alkylation step.

Isotope-Coded Labeling for Quantitative Proteomics

A significant advancement in the use of this compound is its application in stable isotope labeling for relative protein quantification.[1] By synthesizing the compound with heavy isotopes (e.g., deuterium, ¹³C), researchers can create "light" (d₀) and "heavy" (d₅) versions of the reagent.[1][7]

In a typical experiment, two different protein samples (e.g., control vs. treated) are reduced, and one is alkylated with the light reagent while the other is alkylated with the heavy reagent.[1] The samples are then mixed. In the mass spectrometer, a peptide containing an alkylated cysteine will appear as a pair of peaks separated by a precise mass difference (e.g., 5 Da for a d₅-labeled reagent).[7] The ratio of the intensities of these peaks directly reflects the relative abundance of that peptide—and by extension, its parent protein—in the original two samples.[8]

Experimental Protocol 1: Standard Protein Alkylation for Mass Spectrometry

This protocol outlines the essential steps for reducing and alkylating proteins in solution prior to enzymatic digestion.

Materials:

  • Protein extract in a suitable lysis buffer (e.g., 8 M Urea).

  • Reducing agent: 1 M Dithiothreitol (DTT) stock in water.

  • Alkylation reagent: 500 mM this compound stock in a compatible solvent (e.g., buffer without DTT, or Acetonitrile). Prepare fresh.

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

Procedure:

  • Quantify Protein: Determine the total protein concentration of your sample using a standard method (e.g., BCA assay).

  • Reduction: To your protein sample, add DTT to a final concentration of 5-10 mM.

    • Rationale: This step cleaves all disulfide bonds, ensuring all cysteine residues are available for alkylation.

  • Incubation for Reduction: Incubate the sample at 56-60°C for 30-60 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound to a final concentration of 15-20 mM (a ~2-fold molar excess over DTT).

    • Rationale: A molar excess ensures complete alkylation of all available thiol groups.

  • Incubation for Alkylation: Incubate the sample in the dark for 30-45 minutes at room temperature.

    • Rationale: Iodo-compounds are light-sensitive, and incubation in the dark prevents their degradation.

  • Quenching (Optional but Recommended): Add DTT to a final concentration of 5 mM to quench any unreacted this compound. Incubate for 15 minutes.

    • Rationale: This prevents the alkylation of the digestive enzyme (e.g., trypsin) that will be added next.

  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.

  • Proceed to Digestion: The sample is now ready for enzymatic digestion.

Application as a Covalent Inhibitor in Drug Discovery

Beyond its role in proteomics, this compound serves as a valuable tool for studying enzymes and as a scaffold for developing covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, which can lead to enhanced potency and a prolonged duration of action.[9]

Mechanism of Covalent Inhibition

The inhibition process is typically a two-step mechanism:

  • Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E·I). The affinity of this initial binding is described by the inhibition constant, Kᵢ.[9]

  • Irreversible Inactivation (kᵢₙₐ꜀ₜ): Once bound, the reactive iodoacetyl "warhead" is positioned near a nucleophilic residue in the active site (typically a cysteine). This proximity facilitates the covalent bond formation, leading to an inactivated enzyme (E-I). The rate of this irreversible step is described by the inactivation rate constant, kᵢₙₐ꜀ₜ.[10]

CovalentInhibition E_I E + I EI_complex E•I (Reversible Complex) E_I->EI_complex Kᵢ E_I_covalent E-I (Covalently Inactivated) EI_complex->E_I_covalent kᵢₙₐ꜀ₜ

Figure 3: Two-step mechanism of covalent enzyme inhibition.

This mechanism makes this compound an excellent probe for identifying enzymes that rely on a catalytic cysteine, such as certain cysteine proteases and deubiquitinating enzymes (DUBs).[3] By demonstrating that the compound irreversibly inhibits enzyme activity, researchers can infer the presence of a reactive cysteine in or near the active site.

Experimental Protocol 2: Assay for Covalent Enzyme Inhibition

This protocol provides a general framework for assessing the time-dependent, irreversible inhibition of a target enzyme.

Materials:

  • Purified enzyme of interest.

  • Enzyme substrate and detection reagents (for measuring activity).

  • Assay buffer.

  • This compound stock solution (e.g., in DMSO).

  • 96-well plate and plate reader.

Procedure:

  • Determine Initial Enzyme Activity: First, establish a standard activity assay for your enzyme, ensuring the reaction rate is linear with respect to time and enzyme concentration.

  • Time-Dependent Inhibition Assay: a. Prepare reactions by pre-incubating the enzyme with various concentrations of this compound (and a vehicle control, e.g., DMSO) in the assay buffer for different lengths of time (e.g., 0, 5, 15, 30, 60 minutes). b. After each pre-incubation period, initiate the enzymatic reaction by adding the substrate. c. Measure the reaction rate.

    • Analysis: A covalent inhibitor will show increasing inhibition with longer pre-incubation times. Plot the percentage of remaining activity against pre-incubation time for each inhibitor concentration.

  • Irreversibility "Jump-Dilution" Assay: a. Pre-incubate the enzyme with a high concentration of this compound (e.g., 10x the IC₅₀) for a period sufficient to achieve significant inhibition (e.g., 60 minutes). Also, prepare a control incubation with vehicle only. b. Rapidly dilute both the inhibited sample and the control sample 100-fold or more into the assay buffer.

    • Rationale: This dilution significantly lowers the concentration of any unbound inhibitor, effectively preventing further binding. c. Immediately initiate the reaction by adding substrate and measure the enzyme activity.

    • Analysis: If the inhibition is irreversible (covalent), the enzyme activity in the inhibitor-treated sample will not recover upon dilution. If the inhibition were reversible, the inhibitor would dissociate from the enzyme upon dilution, leading to a recovery of activity.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.[11][13]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

This compound is a powerful and versatile reagent in the biochemist's toolkit. Its primary role as a robust cysteine alkylating agent makes it an essential component of modern proteomics workflows, where it ensures sample integrity and enables sophisticated quantitative strategies through isotopic labeling. Furthermore, its ability to act as a covalent inhibitor provides a direct method for probing the active sites of cysteine-dependent enzymes, aiding in both basic research and the early stages of drug discovery. By understanding its chemical mechanism and applying the rigorous experimental protocols outlined in this guide, researchers can confidently employ this compound to advance their scientific investigations.

References

Methodological & Application

Application Note: Quantitative Cysteine Reactivity Profiling Using 2-Iodo-N-phenylacetamide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed guide to the principles and applications of 2-Iodo-N-phenylacetamide and its derivatives in quantitative proteomics. It focuses on the use of Iodoacetyl Tandem Mass Tags™ (iodoTMT™) for multiplexed, mass spectrometry-based analysis of cysteine reactivity, which is critical for understanding protein function, redox signaling, and drug-target engagement. Included are the core chemical principles, a comprehensive step-by-step protocol for iodoTMT™ labeling and analysis, data interpretation guidelines, and troubleshooting advice.

Introduction: The Significance of the Cysteine Thiol

Within the proteome, cysteine residues are unique hubs of functional activity. The nucleophilic thiol side chain of cysteine is a frequent participant in critical biological processes, including enzymatic catalysis, protein structure stabilization via disulfide bonds, and metal coordination.[1][2] Furthermore, the cysteine thiol is exquisitely sensitive to the cellular redox environment, undergoing a variety of reversible and irreversible oxidative post-translational modifications (PTMs) that modulate protein function in response to cellular signals or stress.[3][4]

Consequently, methods that can globally and quantitatively measure the reactivity of cysteine residues are invaluable tools in chemical biology and drug discovery.[5][6][7][8] Such "chemoproteomic" approaches allow researchers to:

  • Identify the protein targets of covalent drugs.[9]

  • Map changes in protein conformation or ligand binding.

  • Discover novel sites of redox regulation.[3]

  • Gain insights into the mechanism of action of new therapeutic agents.[9]

This guide focuses on a powerful class of reagents that leverage this compound chemistry for the quantitative, multiplexed analysis of the "cysteineome."

The Chemistry: Irreversible Alkylation of Cysteines

The core of this methodology is the specific and irreversible alkylation of cysteine thiols by an iodoacetamide functional group.[10][11][12] this compound and its derivatives function as electrophilic probes that react with the nucleophilic thiolate anion (S⁻) of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[10][13]

Key Reaction Parameters:

  • pH: The reaction is highly dependent on pH. A pH between 7.5 and 8.5 is optimal to ensure that a significant portion of the cysteine thiols are in the more reactive deprotonated thiolate form, while minimizing potential off-target reactions with other nucleophilic residues like lysine.[14]

  • Specificity: Under controlled conditions, the iodoacetamide group shows high specificity for cysteine residues over other amino acids.[12][15]

  • Irreversibility: The reaction forms a stable thioether bond, permanently "capping" the cysteine residue.[13][16] This is a crucial feature for robust quantitative workflows, as it prevents label loss during sample processing.[15]

G cluster_reactants Reactants cluster_product Product Protein_Cys_SH Protein-Cys-S⁻ (Nucleophilic Thiolate) Alkylated_Cys Protein-Cys-S-CH₂-CO-NH-R (Stable Thioether Bond) Protein_Cys_SH->Alkylated_Cys SN2 Attack Iodoacetamide I-CH₂-CO-NH-R (Electrophilic Probe) Iodoacetamide->Alkylated_Cys Iodide I⁻ (Leaving Group) Iodoacetamide->Iodide Displacement

Caption: SN2 reaction mechanism of cysteine alkylation.

Application in Quantitative Proteomics: iodoTMT™ Reagents

The this compound reactive group is the foundation for Iodoacetyl Tandem Mass Tag™ (iodoTMT™) reagents, which enable multiplexed quantitative proteomics.[14][17] These reagents are a set of isobaric compounds, meaning they have the same total mass and chemical structure but differ in the isotopic distribution within their reporter and balancer groups.[16]

The iodoTMT™ Workflow Principle:

  • Labeling: Proteins from different samples (e.g., control vs. treated) are reduced, and the free cysteine thiols in each sample are labeled with a different iodoTMT™ reagent.[14][15]

  • Pooling: The labeled samples are combined into a single mixture. This step is critical as it ensures that all subsequent processing and analysis steps are identical for all samples, minimizing experimental variability.[18][19]

  • Digestion & Analysis: The pooled protein mixture is digested into peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).

  • Quantification: In the mass spectrometer, the parent peptide ion is isolated (MS1). Upon fragmentation (MS2 or MS3), the reporter ions are cleaved from the tag. Because the reporter ions have different masses, their relative intensities in the resulting spectrum correspond directly to the relative abundance of that specific cysteine-containing peptide across the different original samples.[14][18]

TMT_Workflow cluster_ms Mass Spectrometry Sample1 Sample 1 (e.g., Control) Label1 Label with iodoTMT-126 Sample1->Label1 Sample2 Sample 2 (e.g., Treated) Label2 Label with iodoTMT-127 Sample2->Label2 SampleN Sample N... LabelN Label with iodoTMT-1xx SampleN->LabelN Pool Combine Samples Label1->Pool Label2->Pool LabelN->Pool Digest Trypsin Digestion Pool->Digest LCMS LC-MS/MS Analysis Digest->LCMS MS1 MS1: Select Peptide (All tags have same total mass) LCMS->MS1 MS2MS3 MS2/MS3: Fragment (Release reporter ions) MS1->MS2MS3 Quant Quantification (Relative Reporter Ion Intensity) MS2MS3->Quant

Caption: Multiplexed quantitative proteomics workflow using iodoTMT™.

Detailed Protocol: 6-plex Cysteine Reactivity Profiling

This protocol outlines a typical workflow for profiling cysteine reactivity in up to six samples using the iodoTMTsixplex™ Reagent Set.

Materials and Reagents
  • Lysis Buffer: 50 mM HEPES, pH 8.0, 0.1% SDS. Add protease/phosphatase inhibitors immediately before use.

  • Reducing Agent: 0.5 M TCEP (Tris(2-carboxyethyl)phosphine), pH 7.0.

  • Labeling Reagents: iodoTMTsixplex™ Label Reagent Set (Thermo Scientific, #90103). Reconstitute one 0.2 mg vial per sample in 20 µL of anhydrous acetonitrile.

  • Quenching Solution: 0.5 M DTT (Dithiothreitol).

  • Protein Precipitation: Ice-cold acetone.

  • Digestion Buffer: 50 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

  • Enzyme: Trypsin, MS-grade.

  • Cleanup: C18 Desalting Spin Tips.

  • Instrumentation: High-resolution Orbitrap mass spectrometer.

Step-by-Step Methodology

A. Protein Extraction and Reduction

  • Harvest cells (e.g., 5 x 10⁶ cells per condition) and lyse in an appropriate volume of Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant for each sample using a compatible assay (e.g., BCA).

  • For each sample, normalize the protein concentration to 1-2 mg/mL. Take 100 µg of protein in a final volume of 100 µL. Ensure protein concentrations are identical across all samples.[14]

  • Add 1 µL of 0.5 M TCEP to each sample for a final concentration of 5 mM.

  • Incubate for 1 hour at 50°C to reduce all disulfide bonds.[15][16]

B. iodoTMT™ Labeling

  • Equilibrate the reduced protein samples to room temperature.

  • Add the reconstituted iodoTMT™ reagent to the corresponding sample. A 10-fold molar excess of reagent over free thiols is recommended for complete labeling.[14] If the thiol concentration is unknown, a starting concentration of 5-10 mM iodoTMT™ reagent is effective.[15][16]

  • Incubate the reaction for 1 hour at 37°C, protected from light.[14][15] Note: iodoTMT™ reagents are light-sensitive.

  • Quench the labeling reaction by adding 4 µL of 0.5 M DTT (20 mM final concentration) and incubate for 15 minutes at 37°C.[14]

C. Sample Pooling and Protein Precipitation

  • Combine the six individually labeled and quenched samples into a single microcentrifuge tube.

  • Add six volumes of ice-cold acetone to the pooled sample.

  • Incubate at -20°C for at least 2 hours (or overnight) to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully decant and discard the supernatant.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry.

D. Protein Digestion

  • Resuspend the protein pellet in 100 µL of 50 mM TEAB.

  • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) (e.g., 12 µg trypsin for the 600 µg pooled sample).

  • Digest overnight at 37°C.

  • Acidify the reaction with 10% Trifluoroacetic Acid (TFA) to a final concentration of 0.5-1% to stop the digestion.

E. Peptide Desalting and LC-MS/MS Analysis

  • Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol.

  • Dry the eluted peptides in a vacuum concentrator and resuspend in an appropriate buffer for LC-MS (e.g., 0.1% formic acid).

  • Analyze the peptides on a high-resolution Orbitrap mass spectrometer.

    • Crucial Note on Method: To ensure high quantitative accuracy and minimize "ratio compression," an MS3-based acquisition method, such as Synchronous Precursor Selection (SPS-MS3), is strongly recommended.[20][21][22][23] This method isolates multiple fragment ions from the MS2 scan for a subsequent MS3 fragmentation, ensuring the reporter ions are derived purely from the target peptide.[20][24]

Data Analysis and Interpretation

  • Database Search: Use a dedicated software suite (e.g., Proteome Discoverer™, MaxQuant) to search the raw MS data against a relevant protein database.[18][25]

    • Modifications: Specify the iodoTMT™ modification on cysteine (+329.38 Da for iodoTMTsixplex™) as a fixed or variable modification.[26] Also include common variable modifications like methionine oxidation.

  • Quantification: The software will extract the signal-to-noise or intensity values for each of the six reporter ions for every identified cysteine-containing peptide.

  • Normalization: Normalize the data to correct for any minor variations in initial sample pooling. This is typically done by making the assumption that the total reporter ion intensity across all channels should be equal.

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify peptides with statistically significant changes in abundance between conditions.

Example Data Output:

The final output is a table of quantified peptides, allowing for direct comparison of cysteine reactivity across samples.

ProteinPeptide SequenceTMT-126 (Control 1)TMT-127 (Control 2)TMT-128 (Treated 1)TMT-129 (Treated 2)Fold Change (Treated/Control)p-value
HSP90A1FSLFEEIPQPTLWTVC DEVEIMK1.050.980.230.260.240.001
PRDX2ADVC LPVAGK1.011.033.453.293.33<0.001
GAPDHYVVESTGVFTTC MEK0.991.001.020.971.000.89

This is a hypothetical data table for illustrative purposes. A decrease in the ratio (e.g., HSP90A1) could indicate that a drug is binding to and blocking that cysteine, preventing iodoTMT™ labeling. An increase (e.g., PRDX2) could indicate a conformational change that makes the cysteine more accessible.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Low Labeling Efficiency - Insufficient reducing agent (TCEP).- Incorrect pH for labeling.- Degraded iodoTMT™ reagent.- Ensure complete reduction before labeling.- Verify labeling buffer is pH 8.0-8.5.[14]- Reconstitute reagents immediately before use; avoid repeated freeze-thaw cycles.
No Peptides Detected After Enrichment - All cysteines blocked in the first step (if performing a redox-switch assay).- Inefficient protein precipitation/digestion.- Ensure the initial state of protein thiols is as expected for your experiment.[27]- Use low protein binding plastics to minimize sample loss.[27] Validate precipitation and desalting steps.
High Ratio Variability - Inaccurate initial protein quantification.- Pipetting errors during pooling.- Use a highly accurate protein assay (e.g., BCA). Ensure all samples are at the exact same concentration before labeling.[14]- Be meticulous when combining labeled samples.
Ratio Compression (Ratios Skewed Toward 1:1) - Co-isolation of interfering ions during MS2 analysis.- Use an SPS-MS3 method. [20][21][23] This is the most effective way to ensure accurate quantification by isolating specific fragment ions for the final quantification scan.[22]

References

Application Note: A Practical Guide to Cysteine Alkylation using 2-Iodo-N-phenylacetamide for High-Fidelity Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of mass spectrometry-based proteomics, the integrity of sample preparation dictates the quality and reliability of the final data. The reduction and subsequent alkylation of cysteine residues are foundational steps, critical for achieving complete protein denaturation and preventing disulfide bond reformation, which can otherwise lead to ambiguous peptide identifications and compromised quantification.[1] This document provides a detailed technical guide on the use of 2-Iodo-N-phenylacetamide (iodoacetanilide), a robust alkylating agent, for this purpose. We will explore the underlying chemical principles, present a validated, step-by-step protocol, and offer insights into optimizing the workflow for maximal efficiency and minimal side reactions, targeting researchers and professionals in proteomics and drug development.

Introduction: The Imperative of Irreversible Cysteine Modification

The complex three-dimensional structure of proteins is stabilized by covalent disulfide bonds between cysteine residues. For "bottom-up" proteomic analysis, where proteins are enzymatically digested into peptides, these bonds must be cleaved to allow the protease access to its cleavage sites. This is achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

However, the resulting free sulfhydryl (-SH) groups are highly reactive and prone to re-oxidation, which would complicate subsequent analysis.[2] To prevent this, an alkylating agent is introduced to irreversibly cap these sulfhydryl groups. This compound is an effective reagent for this task, covalently modifying cysteine residues to ensure the protein remains in a linearized, digestible state.[3][4] This process simplifies peptide profiles and leads to more accurate and reproducible data in mass spectrometry.[2]

The Alkylation Mechanism: A Targeted Nucleophilic Substitution

The alkylation of cysteine by this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is governed by specific chemical principles that are crucial to understand for protocol optimization.

  • Generation of the Nucleophile: The reaction's rate and specificity are highly pH-dependent. In a slightly alkaline environment (pH ~7.5-8.5), the sulfhydryl group of a cysteine residue (pKa ~8.3) is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).[5]

  • Electrophilic Attack: The this compound molecule contains an electrophilic carbon atom adjacent to the iodine. The electron-withdrawing nature of the iodo and amide groups makes this carbon susceptible to attack.

  • Irreversible Bond Formation: The thiolate anion attacks this electrophilic carbon, displacing the iodide ion (a good leaving group) and forming a stable, covalent thioether bond.[6][7] This modification, termed S-phenylcarbamoylmethyl-cysteine, permanently blocks the reactive site.

G start Protein in Denaturing Buffer reduction Add DTT (10 mM final) Incubate 1 hr @ 37°C start->reduction alkylation Add IAA (25 mM final) Incubate 30 min @ RT (Dark) reduction->alkylation quenching Add DTT (15 mM final) Incubate 15 min @ RT alkylation->quenching dilution Dilute >8-fold with Ammonium Bicarbonate quenching->dilution digestion Add Trypsin (1:50 w/w) Incubate overnight @ 37°C dilution->digestion cleanup Acidify & C18 Desalting digestion->cleanup end Ready for LC-MS/MS cleanup->end

References

Application Notes and Protocols for Cysteine Modification with 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Alkylation of Cysteine Residues

In the landscape of proteomics and drug development, the precise chemical modification of proteins is a cornerstone of experimental design. Cysteine, with its uniquely nucleophilic thiol (-SH) group, presents a prime target for such modifications. The alkylation of cysteine residues is a critical step in numerous workflows, primarily to prevent the formation of disulfide bonds that can complicate protein analysis and to introduce specific tags for downstream applications.[1][2] 2-Iodo-N-phenylacetamide, also known as iodoacetanilide, is a potent and specific reagent for the irreversible alkylation of cysteine residues.[2][3] Its utility is particularly pronounced in mass spectrometry-based proteomics, where the stabilization of the reduced state of proteins is paramount for accurate identification and quantification.[1][4]

This comprehensive guide provides a detailed, step-by-step protocol for the modification of cysteine residues with this compound. We will delve into the underlying chemical principles, offer detailed experimental workflows for both in-solution and in-gel applications, and provide guidance on data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful technique with confidence and precision.

The Chemistry of Cysteine Alkylation with this compound

The modification of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction is the deprotonated form of the cysteine's thiol group, the thiolate anion (-S⁻), which acts as a potent nucleophile.[2] The reaction is most efficient under slightly alkaline conditions (pH 8-9), which favors the deprotonation of the thiol group (pKa ≈ 8.5). The thiolate anion attacks the electrophilic carbon atom of the this compound, displacing the iodide ion and forming a stable, covalent thioether bond. This modification is effectively irreversible under typical biological conditions.

cluster_0 Deprotonation cluster_1 SN2 Reaction Cys Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate pH > 8 Product S-phenylacetamidomethyl-cysteine (Protein-S-CH₂-CO-NH-Ph) Thiolate->Product Nucleophilic Attack Reagent This compound (I-CH₂-CO-NH-Ph) Reagent->Product Iodide Iodide Ion (I⁻)

Caption: Mechanism of Cysteine Alkylation.

Key Experimental Considerations

Several factors must be carefully controlled to ensure the successful and specific alkylation of cysteine residues:

ParameterRecommendationRationale
pH 8.0 - 9.0Maximizes the concentration of the reactive thiolate anion, accelerating the reaction rate.
Reducing Agent Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)Ensures all disulfide bonds are cleaved, making all cysteine residues accessible for alkylation.
Stoichiometry Molar excess of this compound over reducing agentDrives the alkylation reaction to completion. A common starting point is a 2-5 fold molar excess.
Temperature Room temperature (20-25°C) or 37°CProvides sufficient energy for the reaction to proceed efficiently without promoting significant side reactions.[1][2]
Light Perform reaction in the darkIodoacetamide and its derivatives are light-sensitive and can degrade upon exposure to light, reducing their efficacy.[5]
Purity of Reagents High-purity this compoundImpurities can lead to unwanted side reactions and interfere with downstream analysis.

Experimental Protocols

The following protocols provide a step-by-step guide for cysteine modification with this compound for both in-solution and in-gel protein samples. These protocols are adapted from widely used methods for iodoacetamide and should be optimized for your specific protein and experimental setup.[6][7][8]

Protocol 1: In-Solution Cysteine Modification

This protocol is suitable for purified proteins or complex protein mixtures in solution.

start Start: Protein Sample in Solution denature 1. Denaturation (e.g., 8 M Urea, 100 mM Tris pH 8.5) start->denature reduce 2. Reduction (e.g., 5-10 mM DTT, 37°C, 1 hr) denature->reduce alkylate 3. Alkylation (Molar excess this compound, RT, 30 min, in dark) reduce->alkylate quench 4. Quench Excess Reagent (e.g., add DTT) alkylate->quench process 5. Downstream Processing (e.g., buffer exchange, digestion) quench->process end End: Alkylated Peptides for MS Analysis process->end

Caption: In-Solution Alkylation Workflow.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent stock solution (e.g., 200 mM DTT in water)

  • This compound stock solution (prepare fresh in a suitable solvent like DMSO or acetonitrile, and protect from light)

  • Quenching solution (e.g., 200 mM DTT in water)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Protease (e.g., Trypsin)

Procedure:

  • Denaturation and Reduction: a. To your protein sample, add denaturation buffer to a final urea concentration of 8 M. b. Add the reducing agent (e.g., DTT to a final concentration of 5-10 mM). c. Incubate at 37°C for 1 hour.

  • Alkylation: a. Cool the sample to room temperature. b. Add the freshly prepared this compound stock solution to a final concentration that is in molar excess of the reducing agent (e.g., 20-50 mM). c. Incubate at room temperature for 30 minutes in the dark.

  • Quenching: a. Add DTT to a final concentration equivalent to the initial concentration of this compound to quench the reaction. b. Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup and Digestion: a. Remove urea and other reagents by buffer exchange using a desalting column or spin filter. b. Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0). c. Add protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry: a. Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%. b. Desalt the peptides using a C18 StageTip or similar device. c. The sample is now ready for mass spectrometry analysis.

Protocol 2: In-Gel Cysteine Modification

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

  • Gel band containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile in 50 mM Ammonium Bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reducing solution (e.g., 10 mM DTT in 100 mM Ammonium Bicarbonate)

  • Alkylation solution (e.g., 55 mM this compound in 100 mM Ammonium Bicarbonate, prepare fresh and protect from light)

  • Wash solution (100 mM Ammonium Bicarbonate)

  • Digestion buffer (50 mM Ammonium Bicarbonate)

  • Protease (e.g., Trypsin)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining: a. Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel. b. Cut the gel band into small pieces (approximately 1 mm³). c. Destain the gel pieces by washing with destaining solution until the gel pieces are clear. d. Dehydrate the gel pieces with 100% acetonitrile until they turn white and shrink. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction: a. Rehydrate the gel pieces in reducing solution. b. Incubate at 56°C for 45-60 minutes. c. Cool to room temperature and remove the reducing solution.

  • Alkylation: a. Add the freshly prepared alkylation solution to the gel pieces. b. Incubate at room temperature for 30-45 minutes in the dark. c. Remove the alkylation solution and wash the gel pieces with wash solution, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely.

  • In-Gel Digestion: a. Rehydrate the gel pieces on ice with a minimal volume of cold trypsin solution (e.g., 10-20 ng/µL in 50 mM Ammonium Bicarbonate). b. After the gel pieces have absorbed the trypsin solution, add enough digestion buffer to cover them. c. Incubate overnight at 37°C.

  • Peptide Extraction: a. Collect the supernatant from the digestion. b. Extract the peptides from the gel pieces by sequential incubations with peptide extraction solution. c. Pool all the extracts and dry them in a vacuum centrifuge.

  • Sample Preparation for Mass Spectrometry: a. Reconstitute the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid). b. Desalt the peptides using a C18 StageTip or similar device. c. The sample is now ready for analysis.

Data Analysis and Validation

Successful modification of cysteine residues with this compound can be confirmed by mass spectrometry. The alkylation results in a specific mass shift of +133.058 Da for each modified cysteine residue.[3] This mass shift should be included as a variable modification in the database search parameters during peptide identification.

Key indicators of successful modification:

  • High percentage of identified cysteine-containing peptides with the expected mass shift.

  • Minimal detection of unmodified cysteine residues.

  • Low levels of off-target modifications on other amino acid residues.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Alkylation Insufficient reducing agent; degraded alkylating reagent; insufficient molar excess of alkylating reagent; suboptimal pH.Ensure complete reduction by using a fresh, adequate concentration of DTT or TCEP. Prepare this compound solution fresh and protect from light.[5] Increase the molar excess of the alkylating agent. Verify the pH of the reaction buffer is between 8 and 9.
Off-Target Alkylation (e.g., on Lys, His) High concentration of alkylating reagent; prolonged incubation time; pH too high.Optimize the concentration of this compound. Reduce the incubation time. Ensure the pH does not exceed 9.0.
Low Peptide Recovery (In-Gel) Inefficient extraction from the gel matrix.Perform multiple extraction steps with varying solvent compositions (e.g., increasing acetonitrile concentration). Ensure complete dehydration of gel pieces before digestion.
No Protein/Peptide Signal in MS Sample loss during cleanup; inefficient digestion.Use low-binding tubes and pipette tips. Optimize desalting and cleanup steps. Ensure the activity of the protease and optimize digestion conditions (time, temperature, buffer).

Safety and Handling

This compound is a hazardous substance.[9] Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, dark place.

References

Application Note: Quantitative Protein Analysis Using Isotopic Labeling with 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Proteomic Quantification Through Cysteine-Directed Isotopic Labeling

Quantitative proteomics is a cornerstone of modern biological research and drug development, providing critical insights into the dynamic changes of the proteome in response to various stimuli or disease states. Among the diverse strategies for protein quantification, chemical labeling with stable isotopes followed by mass spectrometry (MS) offers a robust and widely applicable approach.[1][2] This method involves the covalent attachment of isotopically light or heavy tags to proteins or peptides, enabling the relative quantification of protein abundance between different samples in a single MS analysis.

This application note details the use of 2-Iodo-N-phenylacetamide, also known as iodoacetanilide, as a powerful reagent for cysteine-directed isotopic labeling.[3][4] The high nucleophilicity of the cysteine thiol group makes it a prime target for specific chemical modification.[5][6] By employing isotopically distinct forms of this compound, researchers can achieve accurate and reliable relative quantification of proteins, even for complex biological samples. This technique is particularly valuable for proteomes not amenable to metabolic labeling methods like SILAC.[5]

Principle of the Method: Alkylation of Cysteine Residues with Isotopically Labeled this compound

The core of this quantitative strategy lies in the specific and irreversible alkylation of the thiol group of cysteine residues by this compound.[3] This reaction proceeds via a nucleophilic substitution, where the deprotonated thiol (thiolate) attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond.

To enable quantification, two isotopic versions of the reagent are utilized: a "light" (unlabeled, e.g., d₀) version and a "heavy" (isotope-enriched, e.g., d₅-deuterated) version.[3][4] Proteins from a control sample are labeled with the light reagent, while proteins from an experimental sample are labeled with the heavy reagent. After labeling, the samples are combined, digested into peptides, and analyzed by mass spectrometry.

The key principle is that chemically identical peptides labeled with the light and heavy reagents will exhibit a specific mass difference in the mass spectrometer, while ideally co-eluting during liquid chromatography.[2] The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.

Chemical Reaction: Cysteine Alkylation

The reaction between a cysteine residue and this compound is illustrated below. The addition of the acetanilide moiety results in a predictable mass increase on the cysteine-containing peptide.

Protein_Cys Protein-Cys-SH (Thiol Group) Product Protein-Cys-S-CH₂-CO-NH-Ph (Carboxamidomethylated Cysteine) Protein_Cys->Product Alkylation (pH ~8.0) Reagent I-CH₂-CO-NH-Ph (this compound) Reagent->Product HI H-I (Hydroiodic Acid) Product->HI

Caption: Alkylation of a cysteine thiol group by this compound.

Quantitative Data Summary

The use of isotopically labeled this compound provides a distinct and measurable mass shift for quantification. The following table summarizes the key mass information for the d₀ (light) and d₅ (heavy) versions of the reagent.

ReagentIsotopic LabelMolecular FormulaMolecular Weight (Da)Mass Increase per Cysteine (Da)Mass Difference (Heavy - Light) (Da)
Light this compound d₀C₈H₈INO261.06[7]133[3]\multirow{2}{*}{5[3][4]}
Heavy this compound d₅ (deuterated phenyl group)C₈H₃D₅INO~266.1~138

Note: The mass increase is calculated from the addition of the -CH₂-CO-NH-Ph group and the loss of a hydrogen atom from the thiol.

Experimental Workflow

The overall workflow for quantitative protein analysis using this compound is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Caption: Experimental workflow for quantitative proteomics using this compound.

Detailed Protocols

Part 1: Sample Preparation - Protein Extraction, Reduction, and Alkylation

Rationale: This initial phase is critical for preparing proteins for labeling. Denaturation unfolds the proteins, making cysteine residues accessible. Reduction with an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) breaks disulfide bonds. Alkylation then permanently caps the now-free thiols, preventing re-oxidation and introducing the isotopic label.

Materials:

  • Lysis buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5)

  • Reducing agent: 200 mM DTT or 500 mM TCEP stock solutions

  • Light (d₀) this compound solution (500 mM in a suitable organic solvent like acetonitrile or DMF, prepare fresh)

  • Heavy (d₅) this compound solution (500 mM, prepare fresh)

  • Quenching solution: 500 mM DTT

Protocol:

  • Protein Extraction:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate (e.g., using a BCA assay). Ensure equal protein amounts are taken for the control and experimental samples.

  • Reduction:

    • To your protein lysate (e.g., 1 mg of protein), add the reducing agent to a final concentration of 5-10 mM (e.g., for DTT).

    • Incubate at 37-56°C for 30-60 minutes to ensure complete reduction of disulfide bonds.

  • Isotopic Alkylation (perform in the dark as iodoacetamide reagents are light-sensitive):

    • For the control sample: Add the light (d₀) this compound solution to a final concentration of 15-20 mM.

    • For the experimental sample: Add the heavy (d₅) this compound solution to a final concentration of 15-20 mM.

    • Incubate both samples at room temperature for 30-45 minutes in the dark.

  • Quenching:

    • Add DTT to a final concentration of 10-15 mM to quench the unreacted this compound.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Combination:

    • Combine the light-labeled control sample and the heavy-labeled experimental sample in a 1:1 ratio based on the initial protein amount.

Part 2: Protein Digestion and Peptide Cleanup

Rationale: Mass spectrometers are most effective at analyzing peptides rather than intact proteins. Proteolytic enzymes, most commonly trypsin, are used to cleave proteins at specific amino acid residues, generating a complex mixture of peptides of a suitable size for MS analysis. Subsequent cleanup is essential to remove salts, detergents, and other contaminants that can interfere with ionization and chromatographic separation.

Materials:

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • C18 desalting spin columns or tips

Protocol:

  • Buffer Exchange/Dilution:

    • Dilute the combined sample at least 4-fold with digestion buffer to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.5-1% (pH < 3).

  • Peptide Desalting:

    • Activate a C18 desalting column according to the manufacturer's instructions (typically with acetonitrile followed by an equilibration with 0.1% FA in water).

    • Load the acidified peptide mixture onto the column.

    • Wash the column to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 50-80% acetonitrile, 0.1% FA).

  • Sample Preparation for MS:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptide sample in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Mass Spectrometry and Data Analysis

Analysis by LC-MS/MS: The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The MS1 scan will show pairs of peptide ions separated by the mass difference of the light and heavy tags (e.g., 5 Da for a singly labeled peptide). The instrument will then select precursor ions for fragmentation (MS/MS), generating spectra that can be used to identify the peptide sequence.

Data Analysis Workflow:

  • Peptide Identification: The MS/MS spectra are searched against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). The search parameters must include the mass modifications for both the light (+133 Da) and heavy (+138 Da) this compound on cysteine residues as variable modifications.

  • Peptide Quantification: The software will identify the paired light and heavy peptide peaks in the MS1 spectra and calculate the ratio of their intensities or peak areas.

  • Protein Ratio Calculation: The ratios of multiple peptides originating from the same protein are aggregated to determine the overall relative abundance ratio for that protein.

  • Statistical Analysis: Appropriate statistical tests are applied to determine the significance of the observed changes in protein abundance.

Trustworthiness and Self-Validation

The robustness of this method is enhanced by several internal validation points:

  • Co-elution: Light and heavy peptide pairs should co-elute from the liquid chromatography column. Significant shifts in retention time can indicate issues with the labeling or sample preparation. However, it should be noted that deuterium labeling can sometimes cause slight chromatographic shifts.[8]

  • Consistent Ratios: Multiple peptides from the same protein should ideally report similar abundance ratios, providing confidence in the quantification of that protein.

  • Reciprocal Labeling (Label-Swap): For critical experiments, performing a replicate where the isotopic labels are swapped between the control and experimental samples can help to identify and correct for any potential labeling bias.

Conclusion

Isotopic labeling with this compound is a specific, robust, and versatile method for the relative quantification of proteins. By targeting cysteine residues, it offers a way to analyze protein expression changes across a wide range of biological samples. The straightforward workflow, based on well-established protein chemistry, makes it an accessible yet powerful tool for researchers in proteomics and drug development. Careful adherence to the described protocols will ensure high-quality, reproducible data for advancing our understanding of complex biological systems.

References

Application Note: Advanced Peptide Mapping using 2-Iodo-N-phenylacetamide for Comprehensive Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cysteine Alkylation in Peptide Mapping

Peptide mapping is an indispensable analytical technique in the biopharmaceutical industry, serving as a primary method for confirming the primary structure of therapeutic proteins and monitoring post-translational modifications (PTMs).[1][2] A robust peptide mapping procedure must be reproducible, comprehensive, and minimize the introduction of artificial modifications during sample preparation.[1][3] The process typically involves protein denaturation, reduction of disulfide bonds, alkylation of free cysteine residues, and enzymatic digestion into smaller peptides for analysis by liquid chromatography-mass spectrometry (LC-MS).[4]

The alkylation step is of paramount importance. After reducing disulfide bonds (S-S) to free thiols (-SH), these highly reactive groups must be irreversibly capped.[5] Failure to achieve complete and specific alkylation can lead to the re-formation of disulfide bonds, incomplete enzymatic digestion, and the generation of heterogeneous products that complicate data analysis and obscure the true state of the protein.[6][7] While iodoacetamide (IAM) is a commonly used alkylating agent, its use can be compromised by side reactions and incomplete labeling.[8][9]

This application note introduces 2-Iodo-N-phenylacetamide (also known as iodoacetanilide) as a highly effective alternative for cysteine alkylation in peptide mapping workflows. We provide a detailed scientific overview, a comparative analysis against other reagents, and a validated, step-by-step protocol for its application, enabling researchers to achieve more accurate and comprehensive protein characterization.

The Chemistry of S-Alkylation with this compound

The primary mechanism of action for this compound is the nucleophilic substitution (SN2) reaction between the deprotonated thiol group (thiolate, -S⁻) of a cysteine residue and the electrophilic carbon atom of the reagent. The thiolate anion attacks the carbon adjacent to the iodine atom, displacing the iodide leaving group and forming a stable thioether bond. This reaction, known as S-alkylation, permanently blocks the cysteine residue.

The phenyl group in this compound enhances its reactivity towards cysteine thiols compared to the more conventional iodoacetamide.[10] This increased reactivity can facilitate more complete alkylation under milder conditions or with shorter reaction times.

Caption: S-alkylation of a cysteine thiolate by this compound.

Comparative Analysis: Why Choose this compound?

The selection of an alkylating agent has a direct impact on the quality of peptide mapping data. This compound offers distinct advantages over other commonly used reagents.

FeatureThis compoundIodoacetamide (IAM)Iodoacetic Acid (IAA)N-ethylmaleimide (NEM)Acrylamide
Monoisotopic Mass Shift +133.0320 Da [11]+57.0215 Da+58.0055 Da+125.0477 Da+71.0371 Da[12]
Reactivity High[10]High[4]ModerateHighModerate
Specificity High for CysModerateHigh for CysHigh for CysModerate
Key Advantage Higher reactivity; distinct mass shift away from common PTMs.Well-established, fast reaction.[4]Less non-specific alkylation than IAM.[4]Highly specific to thiols.Cost-effective; non-iodine-based.[13]
Potential Side Reactions Can alkylate Lys, His, N-terminus at high pH/concentration.Can alkylate Lys, His, Met, N-terminus.[8][9]Similar to IAM but generally lower incidence.Can alkylate Lys, N-terminus.[8]Can alkylate N-terminus.[12]
Quantitative Use Excellent; d₀/d₅ isotopic pairing available for relative quantitation.[10][11]Possible with ¹³C/¹⁵N labels.Possible with ¹³C labels.Possible with isotopic labels.Can be used for differential alkylation.[14]

The significant mass increase of +133.03 Da provided by this compound is particularly advantageous, as it shifts cysteine-containing peptides to a region of the mass spectrum with potentially less interference from other unmodified or modified peptides.

Detailed Protocol for Protein Sample Preparation

This protocol provides a comprehensive workflow for the denaturation, reduction, and alkylation of a therapeutic protein (e.g., a monoclonal antibody) using this compound prior to enzymatic digestion.

Materials and Reagents
  • Protein Sample: e.g., 1 mg/mL solution of therapeutic protein in a formulation buffer.

  • Denaturation/Reduction Buffer: 8 M Guanidine Hydrochloride (GnHCl), 100 mM Tris-HCl, pH 8.3.

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water. Prepare fresh.

  • Alkylation Reagent: 250 mM this compound (MW: 261.06 g/mol ) in Acetonitrile (ACN). Prepare fresh and protect from light.

  • Quenching Reagent: 500 mM DTT in water.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Enzyme: Sequencing-grade Trypsin, reconstituted as per manufacturer's instructions.

  • Reaction Quench/Acidification: 10% Trifluoroacetic Acid (TFA) in water.

  • Equipment: Thermomixer, centrifuge, pH meter, C18 desalting cartridges.

Experimental Workflow

start Start: Protein Sample denature Step 1: Denaturation & Reduction (GnHCl, DTT, 56°C) start->denature cool Cool to Room Temp denature->cool alkylate Step 2: Alkylation (this compound, RT, Dark) cool->alkylate quench Step 3: Quench Reaction (Excess DTT) alkylate->quench buffer_exchange Step 4: Buffer Exchange (Remove GnHCl/Reagents) quench->buffer_exchange digest Step 5: Enzymatic Digestion (Trypsin, 37°C) buffer_exchange->digest acidify Step 6: Stop Digestion (Add TFA, pH < 3) digest->acidify cleanup Step 7: Sample Cleanup (C18 Desalting) acidify->cleanup end Ready for LC-MS Analysis cleanup->end

Caption: Peptide mapping sample preparation workflow.

Step-by-Step Methodology

Step 1: Protein Denaturation and Reduction

  • Rationale: Denaturation with a chaotropic agent like GnHCl is essential to unfold the protein, making all cysteine residues accessible to the reducing and alkylating agents.[4] DTT effectively cleaves disulfide bonds.

  • In a microcentrifuge tube, combine 100 µL of protein sample (100 µg) with 100 µL of Denaturation/Reduction Buffer.

  • Add 2 µL of 500 mM DTT to achieve a final concentration of 5 mM.

  • Vortex gently and incubate at 56°C for 30 minutes in a thermomixer.

    • Scientist's Note: Avoid temperatures above 60°C if using urea-based buffers to prevent unwanted carbamylation of lysine residues and the N-terminus.[15]

Step 2: Cysteine Alkylation

  • Rationale: This step irreversibly caps the reduced thiols. The reaction is performed in the dark as iodo-compounds can be light-sensitive. A molar excess of the alkylating agent ensures the reaction proceeds to completion.

  • Cool the sample to room temperature.

  • Add 3.2 µL of 250 mM this compound to achieve a final concentration of ~4 mM (a ~2.5-fold molar excess over DTT is a good starting point, but may require optimization).

  • Vortex gently and incubate for 45 minutes at room temperature in the dark.

Step 3: Quench Excess Alkylating Reagent

  • Rationale: Unreacted this compound must be quenched to prevent it from modifying the active site of the digestive enzyme (e.g., trypsin) or other amino acid residues during subsequent steps.

  • Add an additional 2 µL of 500 mM DTT to the reaction mixture.

  • Vortex and incubate for 15 minutes at room temperature in the dark.

Step 4: Buffer Exchange

  • Rationale: High concentrations of GnHCl and DTT will inhibit trypsin activity. A buffer exchange into a compatible buffer like ammonium bicarbonate is crucial for efficient digestion.

  • Use a molecular weight cutoff (MWCO) spin filter (e.g., 10 kDa) or a desalting column to exchange the protein sample into 50 mM Ammonium Bicarbonate, pH 8.0.

  • Adjust the final volume to ~100 µL, resulting in a protein concentration of approximately 1 mg/mL.

Step 5: Enzymatic Digestion

  • Rationale: Trypsin cleaves proteins on the C-terminal side of lysine and arginine residues, generating a predictable set of peptides for MS analysis.[4]

  • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). For 100 µg of protein, add 2 µg of trypsin.

  • Incubate at 37°C for 4-16 hours. Digestion time should be optimized for the specific protein.

Step 6: Stop Digestion and Prepare for Analysis

  • Rationale: Acidification to a pH below 3.0 irreversibly inactivates trypsin, halting the digestion process.

  • Add 10% TFA dropwise to lower the pH to < 3.0.

  • Centrifuge the sample to pellet any precipitated material.

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

  • Dry the purified peptides in a vacuum centrifuge and reconstitute in an appropriate solvent (e.g., 0.1% Formic Acid in water) for LC-MS analysis.

Data Analysis and Troubleshooting

Expected Outcome: In the LC-MS data, search for peptides containing cysteine residues. These peptides should exhibit a mass increase of 133.0320 Da for each alkylated cysteine. The absence of unmodified cysteine-containing peptides or peptides linked by disulfide bonds indicates a successful and complete alkylation reaction.

Troubleshooting Common Issues:

ProblemPotential CauseRecommended Solution
Incomplete Alkylation Insufficient molar excess of alkylating agent; Incomplete reduction; Insufficient reaction time.Increase the molar excess of this compound to DTT (e.g., 3-5 fold). Ensure reduction is complete. Increase alkylation time to 60 minutes.
Non-Specific Alkylation Reaction pH is too high (>8.5); Reagent concentration is too high; Prolonged incubation.Maintain pH at or below 8.3 during alkylation. Optimize the concentration of the alkylating agent to the lowest effective level. Adhere to the recommended incubation time.
Poor Digestion Efficiency Residual GnHCl or DTT in the sample; Incorrect pH for digestion.Ensure thorough buffer exchange after quenching. Confirm the pH of the digestion buffer is ~8.0.
No Cysteine Peptides Found Peptides are too large/small or too hydrophilic/hydrophobic to be detected by the LC-MS method.Optimize LC gradient and column chemistry. Consider using a different protease (e.g., Lys-C, Asp-N) in addition to or instead of trypsin.

Conclusion

This compound is a powerful and effective reagent for the S-alkylation of cysteine residues in peptide mapping workflows. Its enhanced reactivity and distinct mass shift provide significant advantages for achieving complete, unambiguous characterization of therapeutic proteins. By preventing disulfide bond reformation and minimizing artifacts, the implementation of this compound leads to higher quality, more reliable data, which is essential for drug development and quality control. The detailed protocol provided herein serves as a robust starting point for scientists aiming to improve the accuracy and depth of their peptide mapping analyses.

References

Application Notes & Protocols for 2-Iodo-N-phenylacetamide in Cell Lysate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Cysteine Alkylation in Modern Proteomics

In the landscape of proteomics and drug discovery, understanding protein function, structure, and regulation is paramount. Cysteine, with its unique thiol (-SH) group, is a highly nucleophilic and redox-active amino acid, often playing critical roles in protein catalysis, structure stabilization (via disulfide bonds), and signal transduction.[1][2] The chemical reactivity of this residue makes it an ideal target for covalent modification, enabling researchers to "cap" its reactive state for analysis or to probe its functional status within the complex environment of a cell lysate.

2-Iodo-N-phenylacetamide is a derivative of the classic alkylating agent iodoacetamide (IAM).[3] It functions as an electrophilic probe that covalently modifies cysteine residues through an irreversible nucleophilic substitution reaction.[4][5] This modification, known as alkylation or carbamidomethylation, is fundamental to numerous applications, from standard sample preparation for mass spectrometry to advanced chemoproteomic strategies for identifying drug targets and mapping functional sites.[5][6][7]

This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for using this compound in cell lysate analysis, designed for researchers in academic and industrial settings.

Mechanism of Action: Covalent Cysteine Modification

The primary mechanism by which this compound modifies proteins is through the alkylation of cysteine's thiol group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. For the reaction to occur efficiently, the cysteine thiol must be in its deprotonated, thiolate anion form (S⁻), which is a much stronger nucleophile than the protonated thiol (SH). The pKa of a typical cysteine thiol is around 8.7, meaning the reaction is significantly more favorable at a pH near or above this value.[8]

The thiolate anion attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide leaving group and forming a stable thioether bond.[5]

Figure 1. SN2 reaction mechanism of cysteine alkylation.

While highly specific for cysteines under controlled conditions, it is important to note that at higher concentrations, temperatures, or pH values, this compound can exhibit off-target reactivity with other nucleophilic residues such as lysine, histidine, and the N-terminal amino group.[9][10]

Application 1: Standard Workflow for Proteomics Sample Preparation

A primary and critical application of cysteine alkylation is in bottom-up proteomics. After lysing cells, disulfide bonds linking cysteine residues within or between proteins are typically broken using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). To prevent these bonds from reforming, which would interfere with enzymatic digestion and subsequent mass spectrometry analysis, the newly freed thiols are "capped" by alkylation.[5][11]

Figure 2. Standard proteomics sample preparation workflow.
Protocol 1: In-Solution Reduction and Alkylation of Cell Lysates

This protocol is adapted from standard procedures for preparing protein lysates for mass spectrometry.[11][12][13]

Materials:

  • Cell lysate in a suitable lysis buffer

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM DTT in water (prepare fresh)

  • Alkylating Agent: 500 mM this compound in water or DMSO (prepare fresh, protect from light)[11][12][14]

  • Quenching Solution: 500 mM DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (proteomics grade)

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Denaturation and Reduction:

    • Take a specific amount of protein (e.g., 100 µg) and adjust the volume with Denaturation Buffer.

    • Add the 500 mM DTT stock to a final concentration of 5 mM.

    • Incubate for 30-60 minutes at 56-60°C to reduce all disulfide bonds.[12][13]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the 500 mM this compound stock to a final concentration of 10-15 mM. This ensures a molar excess over the reducing agent.[13][14]

    • Incubate for 30 minutes at room temperature in the dark (iodo-compounds are light-sensitive).[13][14]

  • Quenching:

    • Add additional DTT (to a final concentration of ~10 mM) to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature.[14]

  • Preparation for Digestion:

    • Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.[13]

  • Digestion:

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight (12-16 hours) at 37°C.

  • Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Proceed with peptide cleanup using Solid Phase Extraction (SPE) prior to LC-MS/MS analysis.

Application 2: Chemoproteomics and Cysteine Reactivity Profiling

Beyond standard sample preparation, this compound and its derivatives are powerful tools in chemoproteomics.[4][6] These approaches, often termed Activity-Based Protein Profiling (ABPP), use covalent probes to map the reactivity of cysteine residues on a proteome-wide scale.[6] Cysteine reactivity is a proxy for its functional state; changes in reactivity can signify:

  • Post-translational modifications (e.g., oxidation)[1][2]

  • Occupancy of an enzyme active site[6]

  • Binding of a small molecule or drug[15]

In a competitive profiling experiment, a cell lysate is pre-incubated with a compound of interest (e.g., a drug candidate). A broadly reactive probe, like an alkyne- or biotin-tagged iodoacetamide derivative, is then added. If the drug binds to a cysteine, it will block the probe from reacting. By using quantitative mass spectrometry, one can identify proteins where probe labeling has been reduced, thus revealing the drug's targets.[6][15]

Figure 3. Competitive Cysteine Reactivity Profiling Workflow.
Protocol 2: Competitive Profiling in Cell Lysates

This protocol outlines a competitive experiment to identify protein targets of a covalent inhibitor by measuring its ability to block labeling by a this compound alkyne probe.

Materials:

  • Native Cell Lysate (lysed in a buffer without detergents or reducing agents, e.g., PBS)

  • Test Compound (potential covalent inhibitor)

  • This compound-Alkyne (IA-Alkyne) probe

  • Click Chemistry Reagents (e.g., Biotin-Azide, Copper(II) sulfate, ligand, reducing agent)

  • Streptavidin-coated magnetic beads

Procedure:

  • Lysate Preparation: Prepare cell lysate under native conditions to preserve protein structure and function. Quantify protein concentration.

  • Competitive Incubation:

    • Aliquot equal amounts of lysate (e.g., 1 mg) into two tubes.

    • Treated Sample: Add the test compound to the desired final concentration.

    • Control Sample: Add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Probe Labeling:

    • Add the IA-Alkyne probe to both tubes to a final concentration of 50-100 µM.

    • Incubate for 60 minutes at room temperature in the dark.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[6] This step covalently links biotin to the proteins that were successfully labeled by the IA-Alkyne probe.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated proteins.

    • Incubate with rotation to allow binding.

    • Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Perform reduction and alkylation (as in Protocol 1, steps 2-3) to linearize the captured proteins. Note: Use a non-iodoacetamide alkylating agent like N-ethylmaleimide (NEM) for this step to avoid confusion with the probe.

    • Add trypsin and digest overnight at 37°C.

  • Analysis:

    • Collect the supernatant containing the cleaved peptides.

    • Analyze the peptides from the control and treated samples by LC-MS/MS.

    • Use quantitative proteomics software to compare peptide abundances. Peptides from true targets of the test compound will show a significantly reduced signal in the treated sample compared to the control.

Quantitative Data and Experimental Parameters

Proper execution requires careful control of reagent concentrations and reaction times. The following table summarizes typical parameters.

ParameterProteomics Prep (Protocol 1)Cysteine Reactivity (Protocol 2)Rationale
Protein Input 50 - 200 µg1 - 5 mgHigher input is needed for enrichment-based chemoproteomics.
Reducing Agent 5 - 10 mM DTT/TCEPN/AReduction is for denaturing proteomics; reactivity profiling is done under native conditions.
Alkylating Agent 10 - 20 mM50 - 100 µM (Probe)High concentration ensures complete alkylation in denatured samples; lower concentration probes reactive cysteines in native samples.
Incubation Time 30 - 60 min30 - 60 minBalances complete reaction with minimizing off-target effects.
Temperature Room Temp or 37°CRoom Temp or 37°CHigher temperatures can increase reaction rate but also risk side reactions.[9]
pH 8.0 - 9.07.2 - 7.8Alkaline pH is optimal for complete alkylation of all thiols; physiological pH is used to probe native reactivity.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Incomplete Alkylation Insufficient molar excess of alkylating agent over reducing agent.Increase the concentration of this compound to at least 2-fold molar excess over the total thiol concentration (including DTT).
Reagent degraded.Prepare this compound and DTT solutions fresh before each use. Store stock powder in the dark.[11][14]
Low Peptide Identification Inefficient trypsin digestion due to residual denaturant (Urea).Ensure the sample is diluted to <2M Urea before adding trypsin.[13]
Over-alkylation leading to missed cleavages.Avoid excessively high concentrations or long incubation times with the alkylating agent.
High Background in ABPP Non-specific binding of proteins to beads.Increase the number and stringency of wash steps after streptavidin enrichment. Include a detergent like SDS in the initial wash buffers.
Probe concentration is too high, leading to non-specific labeling.Titrate the IA-Alkyne probe concentration to find the optimal balance between signal and background.

References

Unveiling Protein Landscapes: A Guide to 2-Iodo-N-phenylacetamide for Probing Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Covalent Probes in a Post-Genomic Era

In the intricate world of cellular biology, the function of a protein is inextricably linked to its three-dimensional structure and dynamic interactions. To decipher these complex molecular narratives, researchers require tools that can capture transient states and map functional landscapes with high precision. Among the chemical biologist's arsenal, covalent probes that target specific amino acid residues have emerged as indispensable tools. This guide focuses on a particularly versatile reagent, 2-Iodo-N-phenylacetamide , and its applications in elucidating protein structure and function.

This compound belongs to the class of haloacetamide reagents that exhibit a strong reactivity towards the thiol group of cysteine residues.[1] This specific and stable covalent modification makes it an ideal probe for a variety of applications, from identifying accessible cysteine residues to quantifying changes in their reactivity in response to ligand binding, protein-protein interactions, or post-translational modifications. This guide will provide a comprehensive overview of the theoretical underpinnings and practical applications of this compound, complete with detailed protocols for its use in cutting-edge proteomic workflows.

The Chemistry of Cysteine Modification by this compound

The utility of this compound lies in its ability to undergo a nucleophilic substitution reaction with the sulfhydryl group of cysteine.[1] The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the iodine. This results in the displacement of the iodide leaving group and the formation of a stable thioether bond, covalently attaching the N-phenylacetamide moiety to the cysteine residue.

Several factors influence the efficiency of this alkylation reaction, including pH, temperature, and reaction time.[1] The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where a significant population of cysteine residues exists in the more reactive thiolate form.

Figure 1. Reaction mechanism of cysteine alkylation.

Key Applications of this compound in Protein Science

The ability to specifically and covalently label cysteine residues has positioned this compound as a valuable tool in several key areas of protein research.

Protein Footprinting: Mapping Solvent Accessibility and Ligand Binding Sites

Protein footprinting techniques aim to identify regions of a protein that are accessible to the solvent versus those that are buried within its structure or shielded by interacting molecules. By treating a protein with this compound, solvent-exposed cysteine residues will be alkylated. Subsequent analysis, typically by mass spectrometry, can identify the modified residues, providing a "footprint" of the protein's surface.

Changes in this footprint upon ligand binding or protein complex formation can reveal the location of binding sites. Cysteine residues that are accessible in the unbound state but become protected from alkylation in the bound state are likely located at or near the interaction interface.

Differential Cysteine Labeling for Quantitative Redox Proteomics

Cysteine residues are susceptible to a variety of reversible oxidative post-translational modifications, such as S-nitrosylation and S-glutathionylation, which play critical roles in cellular signaling.[2] Differential cysteine labeling, often utilizing isotopically labeled alkylating agents, allows for the quantification of these modifications.

In a typical workflow, free, reduced cysteine thiols are first blocked with a "light" isotopic version of an alkylating agent. Then, the reversibly oxidized cysteines are reduced, and the newly exposed thiols are labeled with a "heavy" isotopic version of the same or a different alkylating agent. The ratio of heavy to light labeled peptides, determined by mass spectrometry, provides a quantitative measure of the extent of oxidation at specific cysteine sites. This compound and its deuterated counterpart are well-suited for such studies.[3]

Covalent Drug Discovery and Target Identification

The irreversible nature of the bond formed between this compound and cysteine makes it a useful scaffold for the development of covalent inhibitors. By incorporating a phenylacetamide moiety with an iodoacetyl reactive group into a molecule with affinity for a target protein, researchers can design potent and long-lasting inhibitors. Furthermore, this compound-based probes can be used to identify the protein targets of covalent drugs.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein alkylation experiments. Optimization may be required for specific proteins and applications.

Protocol 1: General In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol describes the basic steps for reducing and alkylating cysteine residues in a protein sample prior to proteomic analysis.

Materials:

  • Protein sample (10-100 µg)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) or 500 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 500 mM this compound in a suitable organic solvent (e.g., acetonitrile or DMF), prepared fresh.

  • Quenching Reagent: 500 mM DTT or L-cysteine

  • Sequencing-grade modified trypsin

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

Procedure:

  • Protein Denaturation and Reduction: a. Resuspend the protein sample in 40 µL of Denaturation Buffer.[4] b. Add the reducing agent to a final concentration of 10 mM (TCEP) or 20 mM (DTT). c. Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation: a. Cool the sample to room temperature. b. In the dark, add the freshly prepared this compound solution to a final concentration of 55 mM.[4] It is crucial to perform this step in the dark as iodoacetamide reagents are light-sensitive. c. Incubate at room temperature for 30 minutes in the dark.

  • Quenching: a. Add the quenching reagent to a final concentration of 20 mM to react with any excess this compound. b. Incubate at room temperature for 15 minutes in the dark.

  • Sample Preparation for Digestion: a. Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 1.5 M.

  • Proteolytic Digestion: a. Add trypsin at a 1:50 (trypsin:protein) ratio (w/w). . Incubate at 37°C overnight.

  • Sample Desalting and Mass Spectrometry Analysis: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a C18 StageTip or ZipTip. c. Analyze the peptides by LC-MS/MS.

Protocol 2: Differential Cysteine Labeling using Isotopically Labeled this compound

This protocol outlines a workflow for the relative quantification of reversibly oxidized cysteine residues using light (d0) and heavy (d5) isotopic forms of this compound.[3]

Materials:

  • Two protein samples to be compared (e.g., control vs. treated)

  • Lysis Buffer containing a metal chelator (e.g., EDTA)

  • "Light" Alkylating Agent: this compound (d0)

  • "Heavy" Alkylating Agent: this compound (d5-iodoacetanilide)[3]

  • Reducing Agent: TCEP

  • All other reagents as listed in Protocol 1.

cluster_workflow Differential Cysteine Labeling Workflow start Start: Two Protein Samples (Control & Treated) lysis 1. Lyse cells in buffer with 'Light' this compound (d0) to block reduced cysteines start->lysis reduction 2. Reduce reversibly oxidized cysteines with TCEP lysis->reduction heavy_label 3. Alkylate newly exposed thiols with 'Heavy' this compound (d5) reduction->heavy_label combine 4. Combine equal amounts of protein from both samples heavy_label->combine digest 5. Proteolytic Digestion (e.g., Trypsin) combine->digest lcms 6. LC-MS/MS Analysis digest->lcms data_analysis 7. Data Analysis: Quantify d0/d5 peptide ratios lcms->data_analysis end Result: Relative quantification of reversibly oxidized cysteines data_analysis->end

Figure 2. Workflow for differential cysteine labeling.

Procedure:

  • Blocking of Reduced Cysteines: a. Lyse cells or tissues from both control and treated conditions in a buffer containing the "light" this compound (d0) to block all initially reduced cysteine residues.[2][5]

  • Removal of Excess Alkylating Agent: a. Remove the excess "light" alkylating agent by protein precipitation (e.g., with acetone) or buffer exchange.

  • Reduction of Oxidized Cysteines: a. Resuspend the protein pellets in a buffer containing a reducing agent like TCEP to reduce all reversibly oxidized cysteine residues.[2][5]

  • Labeling of Newly Reduced Cysteines: a. Alkylate the newly exposed thiol groups with the "heavy" this compound (d5).

  • Sample Combination and Processing: a. Combine equal amounts of protein from the control and treated samples. b. Proceed with proteolytic digestion and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis: a. Analyze the mass spectrometry data to identify peptides containing the d0 and d5 labels. The ratio of the peak intensities for the heavy and light forms of each cysteine-containing peptide provides a quantitative measure of the change in the redox state of that specific cysteine residue between the two samples.

Data Interpretation and Considerations

Mass Shift: The covalent modification of a cysteine residue with this compound results in a specific mass increase that can be readily detected by mass spectrometry.

ReagentMass Shift (Monoisotopic)
This compound (d0)+133.0582 Da
This compound (d5)+138.0901 Da

Table 1. Mass shifts upon alkylation.

Potential Pitfalls and Best Practices:

  • Side Reactions: While highly specific for cysteines at neutral to slightly alkaline pH, iodoacetamide reagents can react with other nucleophilic residues such as lysine, histidine, and methionine at higher pH values or with prolonged incubation times.[6] It is crucial to carefully control the reaction conditions to minimize these off-target modifications.

  • Incomplete Alkylation: Incomplete alkylation can lead to the underestimation of cysteine content or the misinterpretation of quantitative data. Ensure sufficient reagent concentration and optimal reaction conditions.

  • Light Sensitivity: this compound is light-sensitive. All steps involving this reagent should be performed in the dark to prevent its degradation.

  • Reagent Purity: The purity of the this compound is critical for reproducible results. Use high-quality, freshly prepared reagents.

Conclusion: A Versatile Tool for Modern Proteomics

This compound is a powerful and versatile tool for the study of protein structure and function. Its high reactivity and specificity for cysteine residues, coupled with the stability of the resulting covalent bond, make it an ideal probe for a wide range of applications, from mapping protein surfaces to quantifying dynamic changes in the proteome. The ability to synthesize isotopically labeled versions of this reagent further extends its utility into the realm of quantitative proteomics. By understanding the underlying chemistry and following robust experimental protocols, researchers can leverage the power of this compound to gain deeper insights into the complex and dynamic world of proteins.

References

Application Note & Protocol: Incorporating 2-Iodo-N-phenylacetamide in Bottom-Up Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of bottom-up proteomics, the complete and irreversible alkylation of cysteine residues is a cornerstone of robust and reproducible protein identification and quantification. This critical step prevents the reformation of disulfide bonds following protein denaturation and reduction, ensuring optimal enzymatic digestion and accurate analysis by mass spectrometry (MS). While iodoacetamide (IAA) has long been the workhorse for this application, 2-Iodo-N-phenylacetamide (2-IPA), also known as iodoacetanilide, offers unique advantages for specific proteomics workflows.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the integration of 2-IPA into bottom-up proteomics. We will delve into the chemical principles underpinning its reactivity, present a detailed, field-tested protocol for its application, and discuss the downstream implications for mass spectrometry data analysis. The inclusion of an N-phenyl group distinguishes 2-IPA from traditional alkylating agents, offering potential benefits in peptide chromatography and providing a distinct mass signature for confident identification.

The Chemical Rationale: Mechanism of Cysteine Alkylation by 2-IPA

The alkylation of cysteine residues by 2-IPA is a specific and efficient bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine's thiol group (-SH) to a more nucleophilic thiolate anion (-S⁻), a reaction favored under the slightly basic conditions of a typical proteomics workflow. This thiolate then attacks the electrophilic carbon of the iodoacetamide moiety in 2-IPA, leading to the formation of a stable covalent thioether bond and the displacement of an iodide ion.

The key distinction of 2-IPA lies in its N-phenyl group. This aromatic functional group imparts a significant increase in hydrophobicity to the modified peptide. In the context of reverse-phase liquid chromatography (RP-LC), a cornerstone of peptide separation in proteomics, this increased hydrophobicity can lead to enhanced retention and potentially improved resolution of cysteine-containing peptides.

Furthermore, the synthesis of isotopically labeled 2-IPA, specifically deuterated forms (d5-iodoacetanilide), allows for its use in quantitative proteomics strategies.[1] By using the "light" (d0) and "heavy" (d5) versions of the reagent to label different sample populations, researchers can perform accurate relative quantification of proteins based on the mass shift introduced by the respective isotopic labels.[1][2]

Experimental Workflow: Integrating 2-IPA into Bottom-Up Proteomics

The incorporation of 2-IPA into a standard bottom-up proteomics workflow is a seamless process, fitting into the established sample preparation pipeline. The following diagram illustrates the key stages, highlighting the alkylation step with 2-IPA.

cluster_sample_prep Sample Preparation cluster_analysis Peptide Analysis protein_extraction Protein Extraction & Solubilization reduction Reduction of Disulfide Bonds (e.g., DTT or TCEP) protein_extraction->reduction Denature alkylation Cysteine Alkylation (this compound) reduction->alkylation Expose Thiols digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion Prevent Disulfide Re-formation peptide_cleanup Peptide Desalting & Cleanup (e.g., C18 SPE) digestion->peptide_cleanup Generate Peptides lc_separation Reverse-Phase LC Separation peptide_cleanup->lc_separation Purify Peptides ms_analysis Tandem Mass Spectrometry (MS/MS) lc_separation->ms_analysis Separate Peptides data_analysis Database Searching & Quantification ms_analysis->data_analysis Acquire Spectra cluster_spectra MALDI-TOF Spectrum of a 2-IPA Alkylated Peptide cluster_legend Legend spectrum_image [Visual representation of a MALDI-TOF spectrum showing two distinct peaks for the d0 and d5 labeled peptide] d0_peak Peak 1: Peptide + d0-2-IPA mass_diff Mass Difference = 5 Da d5_peak Peak 2: Peptide + d5-2-IPA

References

Application Notes and Protocols for Quantitative Analysis Using 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation in Quantitative Proteomics

In the landscape of quantitative proteomics, the precise and consistent measurement of protein abundance is paramount. Chemical labeling strategies, particularly those targeting specific amino acid residues, have become indispensable tools for researchers in drug discovery and biomedical research. Among these, the alkylation of cysteine residues stands out as a robust method for introducing quantifiable tags onto proteins. 2-Iodo-N-phenylacetamide and its derivatives are powerful electrophilic probes that irreversibly modify the thiol group of cysteine residues, enabling a variety of quantitative workflows.[1][2][3][4]

This application note provides a comprehensive guide to the experimental design and execution of quantitative proteomics studies using this compound. We will delve into the chemical principles underpinning its reactivity, present detailed protocols for its application in mass spectrometry-based protein quantification, and discuss the critical parameters for ensuring data quality and reproducibility.

Chemical Principle: The SN2 Reaction at the Heart of Cysteine Alkylation

This compound is a derivative of the well-known cysteine-modifying reagent, iodoacetamide (IAM).[1] Its utility in proteomics stems from the high nucleophilicity of the cysteine thiol group (-SH), which readily reacts with the electrophilic carbon of the iodoacetyl moiety.[5][6] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of a deprotonated cysteine (thiolate anion) attacks the carbon atom attached to the iodine, displacing the iodide leaving group.[2] This forms a stable, irreversible thioether bond, effectively "capping" the cysteine residue.[6]

The specificity of this reaction for cysteine is a key advantage. While side reactions with other nucleophilic residues like lysine, histidine, and the N-terminus can occur, these are generally less favorable and can be minimized by controlling experimental conditions such as pH.[7]

Experimental Design: Strategies for Quantitative Analysis

The alkylation of cysteine residues with this compound can be leveraged for quantitative analysis in several ways. The most common applications involve its use in conjunction with mass spectrometry (MS) for relative and absolute protein quantification.

Isotope-Coded Labeling for Relative Quantification

A powerful strategy for relative quantification involves the use of isotopically labeled versions of this compound.[8][9] In this approach, two or more biological samples (e.g., control vs. treated) are differentially labeled with "light" (containing naturally abundant isotopes) and "heavy" (containing stable isotopes like ¹³C or ²H) versions of the alkylating reagent.

After labeling, the samples are combined, and the proteins are digested into peptides. During mass spectrometry analysis, the chemically identical but isotopically distinct peptides appear as pairs of peaks separated by a known mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the original samples.[10][11]

Workflow for Isotope-Coded Cysteine Alkylation and Quantitative Proteomic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing & Analysis SampleA Sample A (Control) LysisA Cell Lysis & Protein Extraction SampleA->LysisA SampleB Sample B (Treated) LysisB Cell Lysis & Protein Extraction SampleB->LysisB ReduceA Reduction (e.g., DTT) LysisA->ReduceA ReduceB Reduction (e.g., DTT) LysisB->ReduceB AlkylateA Alkylation with 'Light' this compound ReduceA->AlkylateA AlkylateB Alkylation with 'Heavy' this compound ReduceB->AlkylateB Combine Combine Samples AlkylateA->Combine AlkylateB->Combine Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 1: General workflow for quantitative proteomics using isotope-coded this compound.

Detailed Protocols

Protocol 1: In-Solution Protein Reduction, Alkylation, and Digestion

This protocol is suitable for the preparation of protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Protein sample in a suitable lysis buffer

  • Urea

  • Ammonium Bicarbonate (AMBIC)

  • Dithiothreitol (DTT)

  • This compound (or its isotopically labeled counterpart)

  • Trypsin (sequencing grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Protein Solubilization and Denaturation:

    • Adjust the protein concentration to 1-5 mg/mL in a buffer containing 8 M urea and 100 mM AMBIC, pH 8.0. This ensures complete denaturation and accessibility of cysteine residues.

  • Reduction:

    • Add DTT to a final concentration of 5-10 mM.[12]

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[12][13]

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound in a suitable solvent (e.g., acetonitrile or dimethylformamide).

    • Add the alkylating reagent to a final concentration of 15-20 mM. A slight molar excess over the reducing agent is recommended to ensure complete alkylation.

    • Incubate for 30-45 minutes at room temperature in the dark.[12][13] Iodoacetamide derivatives are light-sensitive.

  • Quenching (Optional but Recommended):

    • To stop the alkylation reaction, add DTT to a final concentration of 5 mM and incubate for 15 minutes.[14]

  • Sample Dilution for Digestion:

    • Dilute the sample with 100 mM AMBIC, pH 8.0, to reduce the urea concentration to less than 2 M. High concentrations of urea can inhibit trypsin activity.[12]

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate at 37°C for 12-16 hours (overnight).

  • Digestion Quenching and Sample Cleanup:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge prior to LC-MS analysis.

Protocol 2: In-Gel Protein Reduction, Alkylation, and Digestion

This protocol is used for proteins that have been separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile in 50 mM AMBIC)

  • Acetonitrile (ACN)

  • Dithiothreitol (DTT) in 100 mM AMBIC

  • This compound in 100 mM AMBIC

  • Trypsin solution in 50 mM AMBIC

  • Extraction buffer (e.g., 50% ACN, 5% formic acid)

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel.

    • Cut the gel piece into small cubes (approximately 1x1 mm).

    • Destain the gel pieces by washing with the destaining solution until the Coomassie blue is removed.

    • Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in 10 mM DTT in 100 mM AMBIC.

    • Incubate at 56°C for 1 hour.[13]

    • Remove the DTT solution.

  • Alkylation:

    • Add 55 mM this compound in 100 mM AMBIC to the gel pieces.[13]

    • Incubate for 45 minutes at room temperature in the dark.[13]

    • Remove the alkylation solution and wash the gel pieces with 100 mM AMBIC.

    • Dehydrate with 100% ACN and dry in a vacuum centrifuge.

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with a minimal volume of trypsin solution.

    • Add 50 mM AMBIC to cover the gel pieces.

    • Incubate at 37°C overnight.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with the extraction buffer.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a suitable solvent for LC-MS analysis.

Data Interpretation and Considerations

Mass Shift: The covalent modification of a cysteine residue with this compound results in a specific mass increase. This mass shift must be accounted for during database searching for protein identification.

ReagentMolecular FormulaMonoisotopic Mass (Da)Mass Shift upon Alkylation (Da)
This compoundC₈H₈INO260.9651133.0422

Table 1: Mass information for this compound.

Side Reactions: While highly specific for cysteines, this compound can react with other nucleophilic residues, especially at higher pH and concentrations.[7] Methionine oxidation is another potential side reaction that can occur during sample preparation.[15] It is crucial to include these potential modifications as variable modifications during the database search to ensure comprehensive peptide identification.

Safety Precautions: this compound is a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation.[16] Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.[17][18][19]

Conclusion

This compound is a valuable tool for the quantitative analysis of proteins by mass spectrometry. Its specific reactivity with cysteine residues allows for robust and reproducible chemical labeling. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can confidently design and execute quantitative proteomics experiments to gain deeper insights into complex biological systems. The use of isotope-coded versions of this reagent provides a powerful platform for comparative studies, making it an essential component of the modern proteomics toolbox.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Alkylation with 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete alkylation reactions involving 2-Iodo-N-phenylacetamide. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding alkylation reactions with this compound.

Q1: My alkylation reaction is showing low conversion. What are the most likely immediate causes?

Low conversion is often traced back to a few key factors. Primarily, ensure your base is appropriate and used in sufficient quantity. The nitrogen on the amide of your substrate needs to be deprotonated to become nucleophilic enough to attack the electrophilic carbon of this compound. Also, verify the quality and purity of your this compound, as it can degrade over time, especially with exposure to light and moisture.

Q2: I'm observing multiple spots on my TLC plate, including unreacted starting material. What does this indicate?

Multiple spots suggest a complex reaction mixture, which could include your starting material, the desired product, and potentially side products. This is a classic sign of incomplete reaction or the occurrence of side reactions. Key factors to investigate include reaction time, temperature, and the stoichiometry of your reagents. It's also possible that your starting amine is not fully deprotected, leading to a mix of reactive and unreactive species.[1]

Q3: Is this compound sensitive to particular storage conditions?

Yes, this compound should be stored in a cool, dark place under an inert atmosphere.[2] Like many iodo-compounds, it is sensitive to light and can undergo decomposition. It is also sensitive to moisture. Improper storage can lead to the degradation of the reagent, reducing its efficacy in your alkylation reaction.

Q4: What are the key differences in reactivity between this compound and its bromo- or chloro-analogs?

The reactivity of haloacetamides in alkylation reactions is largely governed by the nature of the halogen, which acts as a leaving group. Iodide is a better leaving group than bromide, which is in turn better than chloride.[3] This means that this compound is generally more reactive and will facilitate faster reaction rates compared to 2-bromo-N-phenylacetamide or 2-chloro-N-phenylacetamide. However, this increased reactivity can sometimes lead to a higher incidence of side reactions if not carefully controlled.[4][5]

II. In-Depth Troubleshooting Guides

When initial checks don't resolve the issue, a more systematic approach is necessary. This section provides detailed guides to diagnose and solve persistent problems with incomplete alkylation.

Guide 1: Diagnosing and Resolving Reagent and Substrate Issues

The success of an alkylation reaction begins with the quality of the starting materials.

Problem: Suspected Reagent Degradation
  • Causality: this compound can decompose, releasing free iodine (giving the solid a brownish or purplish tint) and reducing the concentration of the active alkylating agent. This leads to lower than expected yields.

  • Troubleshooting Protocol:

    • Visual Inspection: Check the color of your this compound. A pure sample should be a white to off-white solid.[6]

    • Purity Check (TLC): Dissolve a small amount of the reagent in a suitable solvent (e.g., ethyl acetate) and run a TLC. A single spot indicates high purity. Multiple spots suggest decomposition.

    • Recrystallization: If degradation is suspected, recrystallization from a suitable solvent system can purify the reagent.

    • Proper Storage: Always store this compound in an amber vial, tightly sealed, and in a refrigerator or freezer.

Problem: Inactive Nucleophile (Amine/Amide Substrate)
  • Causality: The nucleophile must be sufficiently reactive to attack the alkylating agent. For N-alkylation of amides, a strong base is typically required to deprotonate the amide nitrogen. For primary or secondary amines, incomplete deprotection from a previous synthetic step can render them unreactive.[1][7]

  • Troubleshooting Protocol:

    • Verify Deprotection: If your amine was previously protected (e.g., with a Boc group), ensure the deprotection step went to completion. This can be verified by NMR or Mass Spectrometry.[8][9]

    • Base Selection: For N-alkylation of amides, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often necessary.[10] Ensure the base is fresh and handled under anhydrous conditions.

    • pKa Considerations: The pKa of your nucleophile is critical. The base used must be strong enough to deprotonate it effectively.

Guide 2: Optimizing Reaction Conditions

Fine-tuning the reaction environment is crucial for driving the alkylation to completion.

Problem: Suboptimal Solvent and Temperature
  • Causality: The solvent plays a key role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[11] Temperature affects the reaction kinetics; too low, and the reaction may be sluggish, too high, and side reactions may dominate.

  • Troubleshooting Protocol:

    • Solvent Screen: If yields are low, consider screening a panel of polar aprotic solvents.

    • Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation.

    • Anhydrous Conditions: Ensure your solvent is anhydrous, as water can quench the base and hydrolyze the this compound.

Problem: Incorrect Stoichiometry and Reaction Time
  • Causality: An insufficient amount of the alkylating agent will naturally lead to incomplete conversion. Conversely, a large excess can lead to overalkylation or other side reactions.[12] The reaction must be allowed to proceed for a sufficient duration to reach completion.

  • Troubleshooting Protocol:

    • Molar Ratio Adjustment: Typically, a slight excess (1.1 to 1.5 equivalents) of this compound is used. If the reaction is still incomplete, a larger excess may be necessary, but this should be done cautiously.

    • Time Course Study: Monitor the reaction at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS to determine the point at which the reaction has stalled or is complete.[13][14]

Guide 3: Identifying and Mitigating Side Reactions

Incomplete conversion is often linked to the consumption of reactants in undesired pathways.

Problem: Competing C-Alkylation vs. N-Alkylation
  • Causality: For substrates with acidic α-protons, such as N-substituted 2-phenylacetamides, C-alkylation can compete with the desired N-alkylation, especially under strong basic conditions.[15][16] The formation of a carbanion at the α-carbon can lead to the formation of C-alkylated byproducts.

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature can sometimes favor N-alkylation over C-alkylation.

    • Base Selection: The choice of base can influence the selectivity. Experimenting with different bases (e.g., K2CO3, Cs2CO3) may improve the N/C alkylation ratio.[17]

Problem: Overalkylation
  • Causality: If the initially formed N-alkylated product is still nucleophilic, it can be alkylated a second time, leading to a quaternary ammonium salt or a di-alkylated amide. This is more common with primary amines.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a controlled amount of the alkylating agent, or even a slight excess of the amine.

    • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor overalkylation.

Problem: Off-Target Alkylation
  • Causality: In the context of complex molecules like peptides or proteins, other nucleophilic residues such as cysteine, histidine, lysine, and methionine can be alkylated by iodoacetamide derivatives.[18][19][20][21]

  • Mitigation Strategies:

    • pH Control: The pH of the reaction mixture can significantly influence which residues are most nucleophilic. Careful pH control is essential for selective alkylation in complex systems.

    • Optimized Reagent Concentration: Use the minimum concentration of this compound necessary to achieve the desired alkylation to minimize off-target modifications.[22]

III. Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
  • To a solution of the secondary amine (1.0 eq) in anhydrous DMF (0.1 M), add a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise over 10 minutes.

  • Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Troubleshooting Parameters
ParameterStandard ConditionTroubleshooting ActionRationale
Reagent Purity White/off-white solidRecrystallize if discoloredImpurities reduce effective concentration.
Base 1.5-2.0 eq K₂CO₃Switch to a stronger base (e.g., NaH)Ensure complete deprotonation of the nucleophile.
Solvent DMF or ACNScreen other polar aprotic solventsOptimize solvation for SN2 reaction.
Temperature Room Temp to 50 °CIncrementally increase temperatureOvercome activation energy barrier.
Stoichiometry 1.1-1.2 eq Alkylating AgentIncrease to 1.5-2.0 eq cautiouslyDrive reaction to completion.
Reaction Time 2-4 hoursMonitor reaction for up to 24 hoursAllow sufficient time for slow reactions.

IV. Visual Guides

Alkylation Reaction Workflow

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_troubleshoot Troubleshooting Reagents Verify Reagent Purity Substrate Confirm Substrate Activity/ Deprotection Reagents->Substrate Solvent Use Anhydrous Solvent Substrate->Solvent Setup Reaction Setup: - Inert Atmosphere - Stoichiometry Solvent->Setup Execution Execution: - Temperature Control - Timed Monitoring (TLC/LC-MS) Setup->Execution Quench Quench Reaction Execution->Quench Incomplete Incomplete Reaction Execution->Incomplete Low Conversion SideProducts Side Products Execution->SideProducts Multiple Spots Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze Incomplete->Reagents Incomplete->Substrate Incomplete->Setup SideProducts->Execution

Caption: A typical workflow for an alkylation reaction, from preparation to troubleshooting.

Troubleshooting Logic for Incomplete Alkylation

Troubleshooting_Logic Start Incomplete Alkylation Observed CheckReagents Check Reagents - Purity of this compound - Activity of Base - Substrate Integrity Start->CheckReagents CheckConditions Check Reaction Conditions - Anhydrous? - Correct Stoichiometry? - Appropriate Solvent? Start->CheckConditions Optimize Systematic Optimization - Temperature Screen - Time Course Study - Base Screen CheckReagents->Optimize If Reagents are OK CheckConditions->Optimize If Conditions seem correct AnalyzeByproducts Analyze Byproducts (NMR, LC-MS) - C-vs-N Alkylation? - Overalkylation? Optimize->AnalyzeByproducts If still incomplete Solution Solution Implemented Optimize->Solution Successful Optimization AnalyzeByproducts->Optimize Feedback to Optimization

Caption: A logical decision tree for troubleshooting incomplete alkylation reactions.

V. References

  • Heng, S., Wilson, J. J., & Williams, S. J. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 12(9), 2846-2856.

  • Liao, H., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. RSC Publishing.

  • ResearchGate. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics | Request PDF.

  • ResearchGate. (n.d.). Overalkylation of a Protein Digest with Iodoacetamide | Request PDF.

  • Halim, M. A., & Gudem, M. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of mass spectrometry : JMS, 42(8), 1036–1046.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability.

  • Sinitcyn, P., et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 14(1), 197-206.

  • Parker, W. R., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Proteomics, 17(17-18).

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - this compound.

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.

  • Cotham, W. E., et al. (2004). Overalkylation of a protein digest with iodoacetamide. Journal of the American Society for Mass Spectrometry, 15(7), 1055-1058.

  • ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF.

  • Sigma-Aldrich. (n.d.). 2-Iodo-N,N-dimethylacetamide.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • Organic Letters. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation.

  • Biosynth. (n.d.). This compound.

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines a | Download Table.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage.

  • ResearchGate. (n.d.). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis | Request PDF.

  • BenchChem. (n.d.). Troubleshooting incomplete alkylation with bromoiodoacetic acid.

  • OUCI. (n.d.). Base-mediated cascade amidination/N-alkylation of amines by alcohols.

  • BenchChem. (n.d.). Purification techniques for N-Ethylacetamide in a laboratory setting.

  • Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides.

  • ResearchGate. (n.d.). (PDF) Alkylation of N-Substituted 2-Phenylacetamides.

  • ResearchGate. (n.d.). (PDF) Alkylation of N-Substituted 2-Phenylacetamides.

  • National Institutes of Health. (2016). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.

  • ACS Omega. (2021). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.

  • National Institutes of Health. (2022). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.

  • ChemBK. (n.d.). N-Phenylacetamide.

  • National Institutes of Health. (2020). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.

  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions | Request PDF.

  • ResearchGate. (n.d.). Base screening for the N‐alkylation of phenylacetamide 1a with benzyl alcohol 2a catalyzed by Ni/SiO2–Al2O3a.

  • PubMed Central. (2022). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity.

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.

  • BenchChem. (n.d.). Application Note: Optimizing Iodoacetone Concentration for Complete Cysteine Alkylation in Proteomics and Drug Development.

  • BenchChem. (n.d.). Identifying and minimizing iodoacetone side reactions.

References

dealing with low solubility of 2-Iodo-N-phenylacetamide in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Iodo-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to ensure successful and reproducible experiments.

Part 1: Understanding the Solubility Challenge

Why is this compound difficult to dissolve in aqueous buffers?

The low aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to this property:

  • Aromatic Phenyl Group: The phenyl ring (C₆H₅) is a large, non-polar, and hydrophobic moiety. In an aqueous environment, water molecules form a highly ordered "cage" around this hydrophobic group, which is entropically unfavorable and limits solubility.

  • Neutral Amide Group: The N-phenylacetamide core is a secondary amide. While the amide group can participate in hydrogen bonding, it is largely non-ionizable under typical physiological pH ranges (pH 1-10).[1] The pKa of the conjugate acid of the parent compound, N-phenylacetamide, is approximately 0.5, confirming that the nitrogen lone pair is not readily protonated.[1][2] Consequently, altering the pH of the buffer will not significantly improve solubility by forming a more soluble salt.

  • Iodo- Moiety: The iodine atom further increases the molecule's lipophilicity (fat-solubility) and molecular weight, contributing to its poor affinity for polar solvents like water.

The combination of these features gives the molecule a high affinity for organic solvents but poor solubility in the aqueous buffers (e.g., PBS, Tris, HEPES) required for most biological experiments.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered when working with this compound.

Q1: I tried dissolving this compound directly in my PBS buffer, and it won't go into solution. What did I do wrong?

This is the most common issue and is expected behavior. Due to its low aqueous solubility, this compound will not dissolve directly in aqueous buffers at concentrations typically required for experiments. The correct procedure involves first preparing a high-concentration stock solution in a suitable organic solvent.

Q2: What is the best solvent for preparing a stock solution?

The recommended solvent is Dimethyl Sulfoxide (DMSO) . It is a powerful, water-miscible organic solvent capable of dissolving this compound at high concentrations. While other solvents like ethanol or N,N-dimethylformamide (DMF) can also be used, DMSO is the standard for most cell-based and biochemical assays due to its high solubilizing power and relatively low toxicity at the final working concentrations.[3]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

This is a critical step and a frequent point of failure. Precipitation occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small amount of co-solvent present.

Troubleshooting Workflow for Dilution:

G cluster_steps Recommended Actions start Start: Diluting DMSO Stock into Aqueous Buffer precipitate Observe Precipitation? start->precipitate success Success: Homogeneous Solution precipitate->success No fail Troubleshooting Steps precipitate->fail Yes step1 1. Vortex/Mix Vigorously During Dilution fail->step1 step2 2. Warm Buffer to RT or 37°C step1->step2 step3 3. Lower Final Concentration step2->step3 step4 4. Increase Final DMSO Percentage (Check Assay Tolerance!) step3->step4

Caption: Decision workflow for troubleshooting precipitation.

Key Best Practices:

  • Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vortexed or rapidly mixed. This prevents localized high concentrations that can initiate precipitation.

  • Avoid Cold Buffers: Do not add the DMSO stock to ice-cold buffer. Allow your buffer to warm to room temperature or the experimental temperature (e.g., 37°C) before adding the compound. Solubility is often lower at colder temperatures.

  • Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced artifacts or toxicity.[3] Always run a "vehicle control" (buffer + equivalent amount of DMSO) to validate that the solvent itself is not causing an effect.

Q4: How high can I make my DMSO stock solution?
Q5: How should I store the stock solution?

Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), and repeated exposure to atmospheric moisture can lead to the compound precipitating out of solution over time, especially during thawing.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 261.06 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weigh paper/boat

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 261.06 g/mol * 1000 mg/g = 2.61 mg

  • Weigh Compound: Carefully weigh out 2.61 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not dissolve completely, you may warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Ensure the solid is fully dissolved and the solution is clear.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol describes the preparation of a final working solution from the 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or experimental buffer

  • Sterile conical tubes and pipettes

  • Vortex mixer

Procedure:

  • Calculate Dilution: To get a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required. This dilution factor will result in a final DMSO concentration of 0.1% (1/1000 of 100%).

  • Prepare Buffer: Place the required volume of pre-warmed buffer into a sterile conical tube (e.g., for 10 mL of working solution, use 9.99 mL of medium).

  • Perform Dilution:

    • Set the vortex mixer to a medium-high speed and place the tube of buffer on it.

    • While the buffer is actively mixing, add 10 µL of the 10 mM DMSO stock solution dropwise into the buffer.

    • Continue vortexing for an additional 10-15 seconds to ensure the solution is homogeneous.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.

Part 4: Alternative Strategies & Considerations

While the DMSO co-solvent method is the most direct and widely applicable approach, other techniques can be considered for specific applications where DMSO is not tolerated.

StrategyDescriptionProsCons
Co-Solvents Use of water-miscible organic solvents to increase solubility.Simple, effective for stock solutions.Potential for assay interference or cell toxicity (e.g., Ethanol, DMF). Final concentration must be carefully controlled.
Surfactants Amphiphilic molecules (e.g., Tween-80, Triton X-100) that form micelles to encapsulate hydrophobic compounds.Can significantly increase aqueous solubility.May disrupt cell membranes or interfere with protein activity. Requires careful optimization.
Cyclodextrins Cyclic oligosaccharides (e.g., β-cyclodextrin) with a hydrophobic core and hydrophilic exterior that can form inclusion complexes.Generally low toxicity. Can improve bioavailability.Complex formation is specific; may not be effective for all compounds. Can be expensive.

Co-Solvent Selection Guide:

Caption: Comparison of common co-solvents.

References

impact of pH on 2-Iodo-N-phenylacetamide reactivity and specificity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of this compound in experimental workflows. Our goal is to empower you with the knowledge to optimize your experiments, ensure data integrity, and overcome common challenges.

Introduction: The Chemistry of this compound

This compound is a valuable reagent for the selective alkylation of cysteine residues in proteins and peptides. Understanding the underlying chemistry of this molecule is paramount to its effective use. The primary reaction is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion and forming a stable thioether bond.

A critical determinant of the reaction's success is the pH of the reaction buffer. The nucleophilicity of the cysteine thiol group is significantly enhanced upon deprotonation to its conjugate base, the thiolate anion (-S⁻). The pKa of the cysteine thiol group in proteins is typically around 8.3-8.5, although it can be perturbed by the local microenvironment.[1][2] Therefore, performing the alkylation reaction at a pH above the cysteine pKa will favor the formation of the more reactive thiolate anion, leading to a more efficient reaction.

However, pH is a double-edged sword. While a higher pH increases the reactivity of cysteine, it can also promote undesirable side reactions and reagent degradation. This guide will delve into the nuances of pH optimization to help you achieve maximal reactivity and specificity in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Low or Incomplete Alkylation of Cysteine Residues

  • Question: I am observing incomplete labeling of my protein of interest, as determined by mass spectrometry (or other analytical methods). What are the likely causes and how can I improve the reaction efficiency?

  • Answer: Incomplete alkylation is a frequent challenge and can often be traced back to suboptimal reaction conditions. Here are the primary factors to consider:

    • Suboptimal pH: The most common culprit is a reaction buffer pH that is too low. For efficient alkylation, the pH should be slightly alkaline, typically in the range of 7.5-8.5.[1][3] This ensures a sufficient population of the highly reactive thiolate anion. If your buffer pH is neutral or acidic, the reaction rate will be significantly slower.

    • Insufficient Reagent Concentration: Ensure you are using a sufficient molar excess of this compound over the concentration of cysteine residues. A 10-fold molar excess is a good starting point.[3]

    • Incomplete Reduction of Disulfide Bonds: this compound only reacts with free thiols. If your protein contains disulfide bonds, these must be fully reduced prior to alkylation. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    • Reagent Instability: this compound is light-sensitive and can hydrolyze, especially at higher pH.[3] Always prepare solutions of the reagent fresh and protect them from light.

    • Steric Hindrance: The target cysteine residue may be located in a sterically hindered region of the protein, limiting access for the alkylating reagent. In such cases, performing the reaction under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) can improve accessibility.

Issue 2: Off-Target Modification of Other Amino Acid Residues

  • Question: My mass spectrometry data shows modifications on amino acids other than cysteine, such as lysine and histidine. How can I increase the specificity of the labeling reaction?

  • Answer: While this compound is highly selective for cysteine, off-target modifications can occur, particularly under non-ideal conditions. Here's how to enhance specificity:

    • Excessively High pH: While a pH of 7.5-8.5 is optimal, excessively high pH values (e.g., > 9.0) can increase the reactivity of other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole ring of histidine, leading to their alkylation.[3] It is crucial to maintain the pH within the recommended range.

    • Large Excess of Reagent: A very high molar excess of this compound can drive less favorable reactions with other amino acids.[3] If you are observing off-target modifications, try reducing the molar excess of the alkylating agent.

    • Prolonged Reaction Time: Extended incubation times can also contribute to the accumulation of off-target products. For most applications, a reaction time of 30-60 minutes at room temperature is sufficient.

    • Reaction Quenching: After the desired incubation period, it is good practice to quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to consume any unreacted this compound.

Issue 3: Reagent Precipitation or Instability

  • Question: My this compound solution appears cloudy or I suspect it has degraded. What are the best practices for handling and storage?

  • Answer: Proper handling of this compound is critical for reproducible results.

    • Solubility: this compound has limited solubility in aqueous buffers. It is best to first dissolve it in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent in your reaction is low enough not to affect your protein's stability or activity.

    • Light Sensitivity: As mentioned, this compound is light-sensitive.[3] Store the solid reagent in a dark, dry place. Prepare solutions fresh for each experiment and protect them from light by wrapping the reaction tube in aluminum foil.

    • Hydrolysis: At alkaline pH, this compound can undergo hydrolysis, which inactivates the reagent.[4] This is another reason to avoid excessively high pH and to use freshly prepared solutions.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for alkylating cysteine residues with this compound?

    • A1: The optimal pH range is typically between 7.5 and 8.5.[1][3] This pH range provides a good balance between maximizing the concentration of the reactive thiolate form of cysteine and minimizing reagent hydrolysis and off-target reactions.

  • Q2: How does the reactivity of this compound compare to iodoacetamide?

    • A2: N-phenyl iodoacetamide (iodoacetanilide) has been shown to be more reactive towards free cysteine than iodoacetamide.[5] This increased reactivity can be advantageous, potentially allowing for the use of lower concentrations or shorter reaction times.

  • Q3: Can I use Tris buffer for my alkylation reaction?

    • A3: While Tris buffer is commonly used, it is not always the ideal choice. The primary amine in Tris can slowly react with iodoacetamide and its derivatives, especially at higher pH and with prolonged incubation times.[1] This can consume the reagent and reduce the efficiency of protein alkylation. Buffers that do not contain primary amines, such as phosphate or HEPES, are generally preferred.

  • Q4: How can I confirm that my cysteine residues have been successfully alkylated?

    • A4: The most common method for confirming alkylation is mass spectrometry. The covalent addition of a carbamidomethyl group from this compound results in a specific mass shift that can be detected. Other methods include Ellman's reagent (DTNB) assay to quantify the remaining free thiols after the reaction.

  • Q5: Is it necessary to remove the reducing agent before adding this compound?

    • A5: No, it is generally not necessary to remove the reducing agent if you are using a sufficient excess of the alkylating agent. The this compound will react with both the reducing agent and the cysteine residues in your protein. However, be aware that the presence of the reducing agent will consume some of your alkylating reagent, so a larger excess may be required.

Data and Protocols

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Reaction pH 7.5 - 8.5Maximizes cysteine thiolate concentration for enhanced reactivity.[1][3]
Molar Excess of Reagent 10-50 fold over cysteineEnsures complete alkylation.
Reaction Temperature Room Temperature (20-25°C)Provides a good balance of reaction rate and stability.
Reaction Time 30 - 60 minutesSufficient for complete reaction under optimal conditions.
Experimental Protocols

Protocol 1: Standard Protein Alkylation

  • Protein Preparation: Prepare your protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.0). The protein concentration should be in the range of 1-5 mg/mL.

  • Reduction (if necessary): If your protein contains disulfide bonds, add a reducing agent such as DTT to a final concentration of 5-10 mM or TCEP to 1-5 mM. Incubate at 37°C for 1 hour.

  • Alkylation Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in DMF or DMSO.

  • Alkylation Reaction: Add the this compound stock solution to the protein sample to achieve the desired final molar excess (e.g., 10-fold over cysteine). Mix gently and incubate in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Downstream Processing: The alkylated protein is now ready for downstream applications such as buffer exchange, digestion for mass spectrometry, or activity assays.

Protocol 2: pH Optimization Study

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Use a buffer system that is effective across this range (e.g., a combination of MES, HEPES, and Tris).

  • Parallel Reactions: Set up parallel alkylation reactions for your protein of interest in each of the prepared buffers, following the steps outlined in Protocol 1.

  • Analysis: After the reaction and quenching, analyze the extent of alkylation for each pH condition using mass spectrometry.

  • Evaluation: Compare the results to determine the optimal pH for your specific protein and experimental goals, balancing high labeling efficiency with minimal off-target modifications.

Visualizations

G cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.5 - 8.5) cluster_high_ph High pH (> 9.0) Cys-SH Cysteine (Thiol) R-SH Reactivity_Low Low Reactivity Cys-SH->Reactivity_Low Protonated Cys-S- Cysteine (Thiolate) R-S⁻ Reactivity_High High Reactivity Cys-S-->Reactivity_High Deprotonated Side_Reactions Side Reactions (Lys, His) Cys-S-->Side_Reactions Alkylation Specific Alkylation Reactivity_High->Alkylation Hydrolysis Reagent Hydrolysis This compound->Hydrolysis

Caption: Impact of pH on this compound Reactivity and Specificity.

G Start Troubleshooting: Low Alkylation Efficiency Check_pH Is pH between 7.5 and 8.5? Start->Check_pH Adjust_pH Adjust buffer pH to 7.5-8.5 Check_pH->Adjust_pH No Check_Reagent Is reagent in sufficient molar excess? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Increase_Reagent Increase molar excess of reagent Check_Reagent->Increase_Reagent No Check_Reduction Are disulfide bonds fully reduced? Check_Reagent->Check_Reduction Yes Increase_Reagent->Check_Reduction Optimize_Reduction Optimize reduction step (DTT/TCEP concentration, time) Check_Reduction->Optimize_Reduction No Check_Reagent_Freshness Is reagent solution fresh and light-protected? Check_Reduction->Check_Reagent_Freshness Yes Optimize_Reduction->Check_Reagent_Freshness Prepare_Fresh Prepare fresh reagent solution Check_Reagent_Freshness->Prepare_Fresh No Success Alkylation Successful Check_Reagent_Freshness->Success Yes Prepare_Fresh->Success

Caption: Troubleshooting Workflow for Low Alkylation Efficiency.

References

Technical Support Center: Post-Labeling Cleanup of 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using 2-iodo-N-phenylacetamide for protein and peptide labeling. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical post-labeling cleanup step. Our goal is to equip you with the knowledge to ensure the purity of your labeled conjugate, which is paramount for the success of downstream applications.

The Chemistry of Labeling and the Need for Cleanup

This compound is an alkylating agent primarily used to modify the thiol group of cysteine residues in proteins and peptides, forming a stable thioether bond.[1][2][3] This process, known as carbamidomethylation, is crucial for various applications, including peptide mapping and preventing the re-formation of disulfide bonds.[2][4][5]

However, the labeling reaction requires using the reagent in excess to drive the reaction to completion. This unreacted this compound, if not removed, can cause significant problems:

  • Interference with Downstream Assays: The presence of the free label can interfere with subsequent analytical techniques like mass spectrometry or HPLC, obscuring results.[8]

  • Inactivation of Enzymes: If the labeled protein is to be used in enzymatic assays, residual iodoacetamide can inactivate other proteins or enzymes in the reaction mixture.[11]

This guide will walk you through the most effective methods for removing this excess reagent, helping you choose the best strategy for your specific application.

Workflow for Labeling and Removal of Excess this compound

The overall process involves three key stages: the labeling reaction, quenching the reaction to neutralize highly reactive excess reagent, and finally, the physical separation of the labeled protein from the quenched reagent and byproducts.

Labeling_Cleanup_Workflow cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Quenching (Optional but Recommended) cluster_2 Step 3: Purification Protein Protein with Free Cysteine (-SH) Labeled_Protein Labeled Protein + Excess Reagent Protein->Labeled_Protein Alkylation (pH 7.5-8.0, Dark) Reagent Excess 2-Iodo-N- phenylacetamide Reagent->Labeled_Protein Quenched_Mix Labeled Protein + Quenched Reagent Labeled_Protein->Quenched_Mix Neutralization Quench Quenching Agent (e.g., DTT, Cysteine) Quench->Quenched_Mix SEC Size Exclusion Chromatography Quenched_Mix->SEC Dialysis Dialysis Quenched_Mix->Dialysis Precipitation Precipitation Quenched_Mix->Precipitation Purified_Protein Purified Labeled Protein Removed_Reagent Removed Reagent & Byproducts SEC->Purified_Protein SEC->Removed_Reagent Dialysis->Purified_Protein Dialysis->Removed_Reagent Precipitation->Purified_Protein Precipitation->Removed_Reagent

Caption: General workflow for protein labeling with this compound and subsequent cleanup.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to perform the alkylation reaction in the dark?

A: this compound is light-sensitive.[7] Exposure to light can lead to its degradation, reducing the efficiency of your labeling reaction. Always prepare solutions fresh and keep them protected from light to ensure maximum reactivity with cysteine residues.[7]

Q2: What is "quenching," and is it always necessary?

A: Quenching is the process of adding a small molecule with a free thiol group, such as Dithiothreitol (DTT), 2-mercaptoethanol, or free cysteine, to the reaction mixture after the desired incubation time.[12][13] This quencher rapidly reacts with and neutralizes any remaining unreacted this compound. While not strictly required before all purification methods, it is highly recommended. It immediately stops the labeling reaction, preventing potential overalkylation or modification of other residues during the often lengthy purification process.[8][11][13]

Q3: Can I use Tris buffer for my labeling reaction?

A: It is generally advised to avoid Tris buffer because its primary amine can act as a nucleophile and react with iodoacetamide, although at a much slower rate than thiols. This can consume the labeling reagent and potentially lead to unwanted modifications. Buffers such as phosphate or HEPES at a pH of 7.5-8.5 are preferred to ensure the specific alkylation of cysteine residues.[14]

Q4: My protein has precipitated after adding the labeling reagent. What should I do?

A: Protein precipitation can occur due to the solvent used to dissolve the this compound (often DMSO or DMF) or changes in the protein's surface charge after labeling. To mitigate this, ensure the final concentration of the organic solvent is low (typically <5% v/v). If precipitation persists, consider performing the labeling reaction in the presence of a mild denaturant (like 1-2 M urea) that is compatible with your protein's stability, which can help maintain solubility.

Troubleshooting Guide: Removal of Excess Reagent

Choosing the right purification method depends on your sample volume, protein size, and downstream application. Below is a guide to the most common methods and how to troubleshoot them.

Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration

This method separates molecules based on their size.[15][16] The larger labeled protein will elute from the column first, while the small excess this compound and quenching agent are retarded, eluting later.[17][18]

SEC_Decision_Tree Start Need to remove excess This compound? Question1 Is your protein significantly larger than the reagent (~283 Da)? Start->Question1 Question2 Do you need buffer exchange at the same time? Question1->Question2 Yes Consider_Other Consider other methods (e.g., Dialysis) Question1->Consider_Other No (e.g., small peptide) Use_SEC Use Size Exclusion Chromatography (SEC) Question2->Use_SEC Yes Question2->Use_SEC No (SEC is still a good option)

Caption: Decision tree for choosing Size Exclusion Chromatography.

Experimental Protocol: Desalting Column
  • Select the Right Resin: Choose a desalting column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., a 5 kDa MWCO is suitable for most proteins >10 kDa).

  • Equilibrate the Column: Remove the storage buffer and equilibrate the column with your desired final buffer. Pass 3-5 column volumes of this buffer through the resin.

  • Apply the Sample: After quenching the labeling reaction, apply your sample to the column. The sample volume should not exceed 30% of the total column volume for optimal group separation.[19]

  • Elute and Collect: Elute the sample with the equilibration buffer. Your labeled protein will be in the void volume, which elutes first. Collect fractions and monitor protein presence using a UV spectrophotometer at 280 nm.

  • Pool Fractions: Pool the fractions containing your protein. The smaller molecules (excess reagent) will elute in later fractions.

Troubleshooting SEC
Problem Possible Cause(s) Solution(s)
Low Protein Recovery 1. Protein is adsorbing to the column matrix. 2. Protein is smaller than the column's MWCO. 3. Sample was diluted too much during elution.1. Increase the ionic strength of your buffer (e.g., add 150 mM NaCl) to reduce non-specific interactions. 2. Select a column with a smaller pore size/MWCO. 3. Apply a more concentrated sample and collect smaller fractions to minimize dilution.
Contamination with Reagent 1. Sample volume was too large for the column. 2. Poor separation resolution.1. Ensure your sample volume is within the manufacturer's recommendation (typically 10-30% of the bed volume). 2. Use a longer column for better resolution or run a second desalting step.[20]
Method 2: Dialysis

Dialysis involves placing the sample in a semi-permeable membrane bag with a specific MWCO. The bag is placed in a large volume of buffer, and small molecules like this compound diffuse out into the buffer, while the larger protein is retained.

Experimental Protocol: Dialysis
  • Prepare the Membrane: Select a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa or 7 kDa for most proteins). Hydrate the membrane according to the manufacturer's instructions.

  • Load the Sample: Load your quenched reaction mixture into the dialysis tubing and seal both ends, leaving some space for potential sample dilution.

  • Perform Dialysis: Place the sealed tubing into a large beaker containing at least 200 times the sample volume of your desired buffer. Stir the buffer gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer 2-3 times over 24-48 hours to ensure complete removal of the small molecules.

  • Recover Sample: Carefully remove the sample from the tubing.

Troubleshooting Dialysis
Problem Possible Cause(s) Solution(s)
Protein Loss 1. The MWCO of the membrane is too high for your protein. 2. The membrane was punctured or not sealed properly.1. Always choose an MWCO that is at least 3-5 times smaller than the molecular weight of your protein. 2. Inspect the membrane for leaks before and after loading the sample. Use secure clips.
Slow or Incomplete Removal 1. Insufficient buffer volume. 2. Not enough buffer changes.1. Use a large volume of dialysis buffer (200-1000x the sample volume). 2. Perform at least three buffer changes over 24-48 hours for efficient removal.
Method 3: Acetone Precipitation

This method is a rapid way to crash the protein out of solution, leaving the small, soluble reagent behind. It is often used in proteomics workflows.[20]

Experimental Protocol: Acetone Precipitation
  • Chill Acetone: Pre-chill high-purity acetone to -20°C.

  • Precipitate Protein: Add at least 5 volumes of cold acetone to your quenched protein sample.[20] Mix well and incubate at -20°C for at least 4 hours, or overnight for best results.[20]

  • Pellet Protein: Centrifuge the sample at high speed (e.g., >10,000 x g) for 20 minutes at 4°C to pellet the precipitated protein.[20]

  • Wash Pellet: Carefully decant the supernatant containing the excess reagent. Wash the pellet once with cold acetone to remove any remaining soluble contaminants.

  • Dry and Resuspend: Briefly air-dry the pellet (do not over-dry, as it can make resuspension difficult) and then resuspend it in a buffer suitable for your downstream application.

Troubleshooting Precipitation
Problem Possible Cause(s) Solution(s)
Poor Protein Recovery 1. The protein is soluble in the acetone mixture. 2. The protein pellet was lost during washing.1. Ensure a sufficient volume of acetone is used. This method may not be suitable for all proteins. 2. Be very careful when decanting the supernatant. Leave a small amount of liquid behind if necessary and perform a second centrifugation.
Difficulty Resuspending Pellet 1. The pellet was over-dried. 2. The protein has irreversibly aggregated.1. Air-dry the pellet for only 5-10 minutes. 2. Try resuspending in a buffer containing a denaturant (e.g., urea, guanidinium HCl) and then dialyze back into a native buffer if required.

References

Validation & Comparative

Cysteine Alkylation: A Comparative Guide to 2-Iodo-N-phenylacetamide and Iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient modification of cysteine residues is a cornerstone of numerous experimental workflows. The alkylation of cysteine's thiol group is critical for preventing disulfide bond reformation in proteomics, enabling quantitative analysis, and developing targeted covalent inhibitors. Among the arsenal of alkylating agents, iodoacetamide (IAM) has long been a workhorse. However, the emergence of alternatives like 2-iodo-N-phenylacetamide (iodoacetanilide) necessitates a detailed comparison to guide reagent selection for optimal experimental outcomes. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and field-proven insights.

The Foundation: Cysteine Alkylation Chemistry

Cysteine alkylation with haloacetamides, including both iodoacetamide and this compound, proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion (-S⁻) of a cysteine residue attacks the electrophilic carbon adjacent to the iodine atom, leading to the formation of a stable thioether bond and the displacement of iodide. The efficiency of this reaction is highly dependent on the pH of the environment, as the cysteine thiol group (with a pKa typically around 8.5) must be deprotonated to the more nucleophilic thiolate form.[1] Consequently, these alkylation reactions are generally performed under neutral to slightly basic conditions (pH 7.0-8.5).[2]

Head-to-Head Comparison: this compound vs. Iodoacetamide

While both reagents share the same fundamental mechanism, their performance characteristics exhibit critical differences that can significantly impact experimental results.

FeatureThis compound (Iodoacetanilide)Iodoacetamide (IAM)
Structure ICH₂CONH-C₆H₅ICH₂CONH₂
Molecular Weight 261.06 g/mol [3]184.96 g/mol [4]
Reactivity HigherStandard
Key Advantage Enhanced reactivity; enables isotopic labeling for quantitative proteomics.Well-established, widely used, and extensively documented.
Primary Limitation Less extensive data on side-reaction profile compared to IAM.Prone to a range of off-target reactions.

Deeper Dive: Reactivity and Performance

A key differentiator between the two reagents is their reactivity towards cysteine. Experimental data demonstrates that this compound is a more potent alkylating agent.

Kinetic Comparison:

Studies have shown that this compound (iodoacetanilide) is approximately 3-fold more reactive toward free cysteine and about 7-fold more reactive towards cysteine residues within a protein (thioredoxin) compared to iodoacetamide under identical conditions (pH 7.0).[5]

ReagentSecond-Order Rate Constant (vs. free cysteine at pH 7.0)
This compound110 M⁻¹min⁻¹[5]
Iodoacetamide36 M⁻¹min⁻¹[2]

This enhanced reactivity of this compound can be advantageous, potentially allowing for shorter incubation times or the use of lower reagent concentrations to achieve complete alkylation, which in turn can minimize off-target reactions.

The Challenge of Specificity: Side Reactions

A critical consideration in any alkylation experiment is the potential for off-target modifications, which can complicate data interpretation, particularly in mass spectrometry-based proteomics.

Iodoacetamide's Side-Reaction Profile:

Iodoacetamide is well-documented to react with other nucleophilic amino acid residues besides cysteine, especially when used in excess or at higher pH.[6][7] These off-target modifications can occur at:

  • Methionine: Alkylation of the sulfur atom in the methionine side chain is a significant side reaction.[8][9]

  • Histidine: The imidazole ring of histidine is susceptible to alkylation.[10]

  • Lysine: The ε-amino group of lysine can be modified.[10]

  • Aspartate and Glutamate: The carboxyl groups can be alkylated.[10]

  • Tyrosine: The hydroxyl group of tyrosine can be a target.[11]

  • N-terminus: The free amino group at the N-terminus of a peptide or protein is also a potential site for alkylation.[7][10]

These side reactions can lead to unexpected mass shifts in peptides, potentially resulting in misidentification or interfering with quantitative analysis.[12][13]

This compound's Specificity:

While the enhanced reactivity of this compound is a benefit, a comprehensive, direct comparative analysis of its side-reaction profile against iodoacetamide under various conditions is not as extensively documented. However, the fundamental reactivity of the iodoacetyl group suggests that it will be susceptible to similar off-target reactions as iodoacetamide. The ability to use lower concentrations of this compound due to its higher reactivity may offer a strategy to mitigate these side reactions. Further head-to-head studies are warranted to fully characterize its specificity.

Applications in Research and Development

The Workhorse: Iodoacetamide in Proteomics

Iodoacetamide is a standard reagent in bottom-up proteomics for the reduction and alkylation of proteins prior to enzymatic digestion. Its primary role is to prevent the reformation of disulfide bonds, ensuring that cysteine-containing peptides are consistently identified and quantified.[10]

The Innovator: this compound in Quantitative Proteomics

The phenyl group of this compound provides a unique advantage: it can be isotopically labeled. Deuterated (d₅) and non-deuterated (d₀) versions of the reagent can be synthesized, allowing for differential labeling of two samples for relative quantification by mass spectrometry.[5][14] This approach is analogous to the well-known ICAT (Isotope-Coded Affinity Tag) methodology. This capability positions this compound as a powerful tool for quantitative proteomics studies, enabling the comparison of protein cysteine reactivity or abundance between different biological states.

Experimental Protocols

Below are representative protocols for in-solution cysteine alkylation. The optimal conditions, particularly reagent concentrations and incubation times, should be empirically determined for each specific protein or complex mixture.

Protocol 1: Cysteine Alkylation with Iodoacetamide

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.

Protocol_IAM cluster_reduction Reduction cluster_alkylation Alkylation cluster_quenching Quenching Reduction 1. Dissolve protein in denaturation buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5). Add_DTT 2. Add DTT to a final concentration of 10 mM. Reduction->Add_DTT Incubate_Reduce 3. Incubate at 56°C for 30 minutes. Add_DTT->Incubate_Reduce Cool 4. Cool sample to room temperature. Incubate_Reduce->Cool Add_IAM 5. Add freshly prepared iodoacetamide solution to a final concentration of 55 mM. Cool->Add_IAM Incubate_Alkyl 6. Incubate in the dark at room temperature for 20-30 minutes. Add_IAM->Incubate_Alkyl Quench 7. Quench the reaction by adding DTT to a final concentration of 20 mM. Incubate_Alkyl->Quench

Caption: Standard In-Solution Alkylation Workflow with Iodoacetamide.

Protocol 2: Cysteine Alkylation with this compound for Quantitative Analysis

This protocol outlines the use of light (d₀) and heavy (d₅) isotopologues of this compound for differential labeling.

Protocol_Iodoacetanilide cluster_sample_prep Sample Preparation cluster_reduction Reduction cluster_alkylation Differential Alkylation cluster_downstream Downstream Processing Sample_A Sample A (e.g., Control) Reduce_A Reduce proteins in Sample A with DTT. Sample_A->Reduce_A Sample_B Sample B (e.g., Treated) Reduce_B Reduce proteins in Sample B with DTT. Sample_B->Reduce_B Alkyl_A Alkylate Sample A with light (d₀) this compound. Reduce_A->Alkyl_A Alkyl_B Alkylate Sample B with heavy (d₅) this compound. Reduce_B->Alkyl_B Combine Combine equal amounts of Sample A and Sample B. Alkyl_A->Combine Alkyl_B->Combine Digest Enzymatic digestion (e.g., with trypsin). Combine->Digest LC_MS Analyze by LC-MS/MS. Digest->LC_MS Quantify Quantify relative peptide abundance from d₀/d₅ peak ratios. LC_MS->Quantify

Caption: Quantitative Proteomics Workflow using Isotopic this compound.

Conclusion and Future Perspectives

The choice between this compound and iodoacetamide is contingent upon the specific experimental goals. Iodoacetamide remains a reliable and cost-effective choice for routine, qualitative cysteine alkylation where its limitations are well-understood and can be controlled.

In contrast, this compound emerges as a superior reagent in contexts demanding higher reactivity and, most notably, in quantitative proteomics. Its amenability to isotopic labeling provides a powerful avenue for comparative studies of cysteine-containing proteins. The increased reactivity may also offer a means to reduce side reactions by allowing for milder reaction conditions.

References

A Senior Application Scientist's Guide to Cysteine Alkylation: A Quantitative Comparison of 2-Iodo-N-phenylacetamide and N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of protein analysis and drug development, the covalent modification of cysteine residues is a foundational technique. The unique reactivity of the cysteine thiol group (-SH) makes it an ideal target for alkylating agents, which are critical for preventing disulfide bond reformation in proteomics workflows, probing protein structure, and inhibiting enzyme function. The choice of alkylating agent is not trivial; it dictates the efficiency, specificity, and outcome of an experiment.

This guide provides an in-depth, quantitative comparison of two widely used cysteine-modifying reagents: 2-Iodo-N-phenylacetamide (IPA) and N-ethylmaleimide (NEM). While IPA belongs to the haloacetamide class of reagents, its reactivity is primarily dictated by the iodoacetyl functional group, making it a close analog of the more commonly documented iodoacetamide (IAM). For the purposes of this guide, we will leverage the extensive data on IAM to infer the properties of IPA, noting that the N-phenyl substitution may subtly influence its hydrophobicity and steric profile. We will dissect their reaction mechanisms, compare their performance based on experimental data, and provide validated protocols to guide your experimental design.

The Chemistry of Cysteine Alkylation: Mechanism of Action

Understanding the fundamental reaction chemistry is paramount to optimizing protocols and troubleshooting unexpected results. IPA and NEM modify cysteine residues through distinct chemical mechanisms, which directly impacts their reactivity and specificity.

This compound (IPA): Nucleophilic Substitution (SN2)

IPA, like other iodoacetamides, reacts with the nucleophilic thiolate anion (S⁻) of a cysteine residue via a second-order nucleophilic substitution (SN2) reaction. The thiolate attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. This results in the carbamidomethylation of the cysteine residue.

Figure 1. SN2 reaction of IPA with a cysteine thiolate.

N-ethylmaleimide (NEM): Michael Addition

NEM reacts with cysteine thiols via a Michael-type addition.[1] The thiolate anion acts as a nucleophile, attacking one of the electrophilic carbons of the alkene double bond within the maleimide ring. This reaction forms a stable thioether adduct and is virtually irreversible under physiological conditions.[2]

Figure 2. Michael addition reaction of NEM with a cysteine thiolate.

Quantitative Performance Comparison: IPA vs. NEM

The choice between IPA and NEM hinges on the specific requirements of the experiment, such as the need for speed, specificity, or compatibility with downstream analysis. The following table summarizes their key performance characteristics based on available data.

FeatureThis compound (IPA)N-ethylmaleimide (NEM)Rationale & Key Insights
Reaction Mechanism Nucleophilic Substitution (SN2)[1]Michael Addition[1][3]The different mechanisms influence pH dependency and reactivity.
Relative Reactivity High[4]Very High[1][4]NEM's reaction with thiols is generally faster than that of iodoacetamides.[1] This makes it ideal for rapidly quenching enzymatic reactions or labeling dynamic thiol pools.
Optimal pH Neutral to slightly basic (pH 7.0-8.5)[4]Neutral (pH 6.5-7.5)[2][5]The SN2 reaction of IPA requires the deprotonation of the cysteine thiol (pKa ~8.5) to the more nucleophilic thiolate. NEM's reaction is less pH-dependent but becomes less specific at higher pH.[1]
Primary Target Cysteine (thiol group)[6]Cysteine (thiol group)[2][3]Both reagents are highly selective for cysteine residues under optimal conditions.
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[7]Lysine, Histidine (primarily at pH > 7.5)[1][5][8]IPA/IAM has a broader range of potential off-target reactions, especially with excess reagent or non-optimal pH. NEM is highly specific at neutral pH, but reactivity with primary amines increases above pH 7.5.[5]
Mass Modification +161.06 Da (for C₈H₈NO)+125.05 Da (for C₆H₇NO₂)This is a critical parameter for mass spectrometry-based proteomics, as the mass shift is used to identify modified peptides.
Reagent Stability Light-sensitive, unstable in solution. Prepare fresh.[9]Unstable in aqueous solution (hydrolysis). Prepare fresh.[5]Both reagents must be prepared immediately before use to prevent hydrolysis and loss of function. IAM/IPA solutions should be protected from light.[5][9]

Experimental Workflows & Protocols

A robust and reproducible protocol is the foundation of a successful experiment. The following section provides a detailed, self-validating workflow for the alkylation of protein samples intended for mass spectrometry analysis, explaining the causality behind each step.

start Protein Lysate in Denaturing Buffer (e.g., 8M Urea) reduce Step 1: Reduction (e.g., 5-10 mM DTT or TCEP) Incubate 30-60 min @ 37-56°C start->reduce cool Cool to Room Temperature reduce->cool alkylate Step 2: Alkylation (Add IPA or NEM) Incubate 30-60 min @ RT in Dark cool->alkylate quench Step 3: Quenching (Optional) (Add excess DTT) Incubate 15 min @ RT alkylate->quench downstream Proceed to Downstream Processing (e.g., Dilution, Digestion, Desalting) quench->downstream

Figure 3. General workflow for protein reduction and alkylation.
Protocol 1: Alkylation with this compound (IPA)

This protocol is standard for bottom-up proteomics to irreversibly block cysteine residues post-reduction.

  • Objective: To prevent the re-formation of disulfide bonds, ensuring complete protein denaturation and accessibility for enzymatic digestion.

  • Materials:

    • Protein lysate in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reducing agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh).

    • Alkylation agent: 500 mM IPA or Iodoacetamide (IAM) in water or buffer (prepare fresh and protect from light)[10].

    • Quenching solution: 500 mM DTT in water.

  • Procedure:

    • Reduction: To your protein sample, add the 500 mM DTT stock solution to a final concentration of 5-10 mM.

      • Causality: This step is crucial to break all disulfide bonds, exposing the cysteine thiols for alkylation. Incubation at 56°C for 30-45 minutes enhances the efficiency of reduction.[10] Avoid temperatures above 60°C to prevent urea-induced carbamylation of lysine residues.[10]

    • Cooling: Allow the sample to cool to room temperature.

      • Causality: This prevents heat-induced degradation of the alkylating agent and ensures a consistent reaction temperature.

    • Alkylation: Add the 500 mM IPA/IAM stock solution to a final concentration of 15-20 mM (a ~2-fold molar excess over the reducing agent). Incubate for 30 minutes at room temperature in the dark.[10]

      • Causality: The reaction is performed in the dark because iodo-compounds are light-sensitive. A slight molar excess ensures complete alkylation of all available thiols. The slightly alkaline pH (8.0-8.5) of the buffer facilitates the deprotonation of thiol groups, promoting the SN2 reaction.

    • Quenching (Self-Validation Step): Add excess DTT (e.g., to an additional final concentration of 5 mM) to quench any unreacted IPA/IAM. Incubate for 15 minutes.[10]

      • Causality & Trustworthiness: This step is vital to prevent the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) added in the next step. It also serves as an internal control; if the alkylation was incomplete, the quenching agent will not be fully consumed, which can be assayed using methods like Ellman's reagent if needed.

    • Downstream Processing: The sample is now ready for dilution (to reduce urea concentration below 2 M) and enzymatic digestion.

Protocol 2: Alkylation with N-ethylmaleimide (NEM)

This protocol is often used to inhibit cysteine-dependent enzymes or for rapid thiol blocking.

  • Objective: To rapidly and specifically block cysteine thiols at neutral pH.

  • Materials:

    • Protein sample in a near-neutral buffer (e.g., PBS or HEPES, pH 7.0).

    • Alkylation agent: 100-200 mM NEM in ultrapure water or DMSO (prepare fresh)[5].

    • Device for reagent removal (e.g., desalting column or dialysis cassette).

  • Procedure:

    • Sample Preparation: Ensure the protein sample (1-10 mg/mL) is in an amine-free buffer at pH 6.5-7.5.[5]

      • Causality: Maintaining a neutral pH is critical for the specificity of NEM. At pH > 7.5, reactivity towards primary amines (e.g., lysine) increases significantly.[5]

    • Alkylation: Add a minimum of a 10-fold molar excess of NEM over the estimated concentration of sulfhydryl groups. React for 1-2 hours at room temperature.[5]

      • Causality: The reaction with NEM is very rapid. A 1-hour incubation is typically sufficient for complete modification. The molar excess drives the reaction to completion. For applications like inhibiting deubiquitinases (DUBs) or SUMO proteases in a cell lysate, concentrations of 10-25 mM are commonly used.[3][11]

    • Removal of Excess Reagent (Self-Validation Step): Remove unreacted NEM using a desalting column or dialysis.

      • Causality & Trustworthiness: Unlike the IPA/IAM protocol where quenching is common, removing the excess NEM is critical, as residual reagent can interfere with subsequent assays or modify other proteins. Successful removal validates that the reaction has been terminated and the sample is clean for downstream applications. The efficiency of removal can be confirmed by monitoring the absorbance at 300 nm, which decreases as the maleimide double bond is consumed.[5]

Application-Specific Considerations

  • Routine Proteomics: For standard bottom-up proteomics sample preparation, IPA/IAM is the workhorse. Its effectiveness is well-documented, and its reaction conditions are compatible with common urea-based denaturation and digestion buffers.[6][9]

  • Enzyme Inhibition: NEM is the superior choice for inhibiting enzymes with a catalytic cysteine, such as cysteine proteases, deubiquitinases, and SUMO proteases.[3][12] Its high reactivity allows for rapid inactivation, and its specificity at neutral pH minimizes off-target effects on the protein of interest.

  • Probing Reactive Thiols: Because of its rapid reaction kinetics, NEM is often used in pulse-chase experiments to study the dynamics of protein thiol oxidation or to label accessible cysteine residues to probe protein structure and conformational changes.[8][13]

Conclusion

The selection of a cysteine alkylating agent is a critical decision in experimental design. This compound (and its well-studied analog, iodoacetamide) is a reliable and effective reagent for the routine and complete blocking of cysteine residues in proteomics workflows. In contrast, N-ethylmaleimide offers the distinct advantages of very rapid reactivity and high specificity at neutral pH, making it the preferred tool for applications requiring speed and precision, such as enzyme inhibition and the study of dynamic thiol modifications. By understanding their distinct chemistries and performance characteristics, researchers can confidently select the optimal reagent to achieve their scientific goals.

References

A Senior Application Scientist's Guide to 2-Iodo-N-phenylacetamide in Proteomic Workflows

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of proteomic sample preparation, the choice of an alkylating agent is a critical decision that profoundly impacts data quality and interpretation. While iodoacetamide (IAA) has long been the workhorse for cysteine alkylation, its limitations have spurred the exploration of alternatives. This guide provides an in-depth comparison of 2-Iodo-N-phenylacetamide (2-IPA), also known as iodoacetanilide, with other commonly used alkylating agents, supported by experimental insights and established protocols.

The Critical Role of Cysteine Alkylation in Proteomics

In bottom-up proteomics, proteins are enzymatically digested into peptides for analysis by mass spectrometry.[1] The reduction of disulfide bonds is a prerequisite for efficient digestion and to prevent their reformation. Subsequent alkylation of the resulting free cysteine residues is crucial to yield a homogeneous sample for reproducible and accurate analysis. An ideal alkylating agent should exhibit high reactivity and specificity towards cysteine thiols, with minimal off-target modifications.

This compound (Iodoacetanilide): A High-Performance Alternative

This compound is a valuable alternative to traditional alkylating agents, particularly in quantitative proteomics and studies of cysteine reactivity.[2][3] Its chemical structure, featuring a phenyl group attached to the acetamide nitrogen, imparts distinct properties that can be advantageous in specific experimental contexts.

Mechanism of Action

Similar to other haloacetamide-based reagents, 2-IPA reacts with the nucleophilic thiol group of cysteine residues via an SN2 reaction. The electron-withdrawing nature of the adjacent carbonyl group makes the methylene carbon highly electrophilic, facilitating the displacement of the iodide leaving group by the cysteine thiolate anion. This results in the formation of a stable thioether bond.

Comparative Analysis of Alkylating Agents

The selection of an alkylating agent should be guided by the specific requirements of the proteomic platform and the research question. Here, we compare 2-IPA with other commonly used reagents.

FeatureThis compound (2-IPA)Iodoacetamide (IAA)Chloroacetamide (CAA)N-ethylmaleimide (NEM)
Reactivity Higher than IAA[3]HighLower than IAA[4]High, pH-dependent
Specificity High for CysteineGood, but known off-targetsHigher than IAA[4]High for Cysteine at neutral pH
Common Side Reactions Potential for off-target modification of Met, Lys, His, N-terminus (similar to IAA)Alkylation of Met, Lys, His, N-terminus[5][6]Increased methionine oxidation[7]Alkylation of Lys, His, N-terminus[1]
Mass Modification (Da) +192.0371 (for C8H8NO)+57.0215+57.0215+125.0477
Key Advantages Higher reactivity, useful for quantitative proteomics with isotopic labeling[2]Well-characterized, widely usedReduced off-target alkylationHigh specificity under controlled pH
Key Disadvantages Less extensive comparative data availableKnown side reactions can complicate data analysis[7][8]Can induce significant methionine oxidation[7]Slower reaction kinetics than IAA
Causality Behind Experimental Choices: Why Consider 2-IPA?

The higher reactivity of 2-IPA compared to IAA can be attributed to the electronic effects of the phenyl group.[3] This enhanced reactivity can lead to more complete and faster alkylation, potentially reducing incubation times and minimizing sample preparation-induced artifacts. Furthermore, the larger mass modification of 2-IPA can be beneficial in certain mass spectrometry applications, shifting the isotopic cluster of cysteine-containing peptides to a less crowded region of the spectrum.

The synthesis of isotopically labeled versions (e.g., d5-labeled) of 2-IPA makes it a powerful tool for quantitative proteomics.[2][3] By labeling different samples with the "light" and "heavy" forms of the reagent, the relative abundance of cysteine-containing peptides can be accurately determined by mass spectrometry.

Experimental Protocols

The following protocols provide a framework for the use of 2-IPA in standard proteomic workflows. It is crucial to optimize reagent concentrations and incubation times for your specific sample type and experimental goals.

In-Solution Protein Alkylation with 2-IPA

This protocol is suitable for shotgun proteomics workflows where proteins are digested in solution.

Materials:

  • Urea

  • Tris-HCl, pH 8.5

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (2-IPA)

  • L-Cysteine or DTT for quenching

  • Sequencing-grade trypsin

  • Formic acid

Procedure:

  • Protein Solubilization and Reduction:

    • Solubilize the protein sample in 8 M urea, 100 mM Tris-HCl, pH 8.5.

    • Add DTT to a final concentration of 10 mM (or TCEP to 5 mM).

    • Incubate at 37°C for 1 hour with gentle shaking to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared 2-IPA solution (in a compatible solvent like acetonitrile or DMSO) to a final concentration of 25-30 mM. Note: Due to its higher reactivity, a slightly lower concentration compared to IAA might be sufficient. Optimization is recommended.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Quench the excess 2-IPA by adding L-cysteine or DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis A Protein Extraction & Solubilization B Reduction (DTT/TCEP) A->B C Alkylation (2-IPA) B->C D Quenching C->D E Enzymatic Digestion (Trypsin) D->E F Peptide Cleanup (C18) E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: Standard bottom-up proteomics workflow incorporating 2-IPA for cysteine alkylation.

Trustworthiness: A Self-Validating System

To ensure the integrity of your results when using 2-IPA or any other alkylating agent, a self-validating approach is essential. This involves:

  • Monitoring Alkylation Efficiency: Search your mass spectrometry data for peptides containing unmodified cysteine residues. A high number of missed alkylations indicates an incomplete reaction, necessitating optimization of reagent concentration or incubation time.

  • Assessing Off-Target Modifications: Include variable modifications in your database search to identify potential side reactions on amino acids such as methionine, lysine, and histidine.[5][6]

  • Control Samples: Analyze a control sample that has not been alkylated to establish a baseline for cysteine-containing peptides.

Visualization of the Alkylation Reaction

G cluster_0 Cysteine Residue cluster_1 This compound (2-IPA) cluster_2 Alkylated Cysteine Cys Protein-SH AlkylatedCys Protein-S-CH2-C(=O)-NH-Ph Cys->AlkylatedCys SN2 Reaction IPA I-CH2-C(=O)-NH-Ph IPA->AlkylatedCys

Caption: The SN2 reaction mechanism for the alkylation of a cysteine residue by 2-IPA.

Conclusion and Future Perspectives

This compound presents a compelling alternative to standard alkylating agents in proteomics. Its enhanced reactivity and utility in quantitative proteomics make it a valuable tool for researchers seeking to push the boundaries of their analyses. While more extensive direct comparative studies with other reagents are warranted, the available evidence and chemical principles suggest that 2-IPA can offer significant advantages in specific applications. As with any reagent, careful optimization and validation are paramount to achieving high-quality, reproducible proteomic data. The continued exploration of novel alkylating agents like 2-IPA will undoubtedly contribute to the advancement of proteomic research, enabling deeper insights into complex biological systems.

References

A Comparative Guide to the Cross-Reactivity of Covalent Probes: 2-Iodo-N-phenylacetamide vs. Acrylamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of two distinct classes of cysteine-reactive covalent probes: the broad-spectrum alkylating agent 2-Iodo-N-phenylacetamide and the more targeted Michael acceptor-based acrylamide inhibitors. For researchers, scientists, and drug development professionals, understanding the selectivity of these reagents is paramount for the accurate interpretation of experimental results and the design of novel therapeutics with minimal off-target effects.

Introduction to Covalent Probes and the Importance of Selectivity

Covalent inhibitors and probes form a permanent bond with their target protein, typically with a nucleophilic amino acid residue such as cysteine. This irreversible interaction offers distinct advantages, including prolonged duration of action and high potency.[1] However, this permanence also carries the risk of off-target modifications, which can lead to cellular toxicity and misleading experimental outcomes.[2] Therefore, a thorough understanding of a covalent probe's selectivity across the entire proteome is not just beneficial, but essential.

This guide will compare two widely used covalent chemistries:

  • This compound: A classic α-haloacetamide that reacts with cysteine thiols via a nucleophilic substitution (SN2) reaction.[3] It is often used as a broad-spectrum reagent in chemical proteomics to map reactive cysteines.[4]

  • Acrylamide-Based Inhibitors: These compounds contain a Michael acceptor that reacts with cysteine thiols through a conjugate addition.[5] This class includes several FDA-approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[6]

We will explore the inherent differences in their reactivity and provide a framework for experimentally determining and comparing their cross-reactivity profiles using state-of-the-art methodologies.

Mechanistic Insights into Reactivity and Selectivity

The differing reactivity of iodoacetamides and acrylamides is rooted in their chemical structures and reaction mechanisms. Iodoacetamide is a highly reactive electrophile due to the excellent leaving group potential of iodine.[7] This high reactivity allows it to label a broad range of accessible cysteine residues, but also increases the likelihood of off-target reactions with other nucleophilic residues, especially at higher pH or concentrations.[1]

Acrylamides, on the other hand, are generally less intrinsically reactive.[8] Their reactivity can be tuned by modifications to the acrylamide moiety, and their selectivity is often driven by the non-covalent binding affinity of the scaffold for the target protein's active site.[4] This two-step process—reversible binding followed by irreversible covalent modification—is a key principle in the design of targeted covalent inhibitors with improved selectivity.[2]

dot graph "Mechanisms_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_IAM" { label="this compound (IAM)"; bgcolor="#F1F3F4"; IAM [label="IAM", fillcolor="#4285F4"]; Cys_IAM [label="Cysteine Thiol", fillcolor="#34A853"]; Adduct_IAM [label="Thioether Adduct\n(Stable)", fillcolor="#EA4335"]; IAM -> Adduct_IAM [label="SN2 Reaction"]; Cys_IAM -> Adduct_IAM; }

subgraph "cluster_ACR" { label="Acrylamide-Based Inhibitor"; bgcolor="#F1F3F4"; ACR [label="Acrylamide", fillcolor="#4285F4"]; Cys_ACR [label="Cysteine Thiol", fillcolor="#34A853"]; Adduct_ACR [label="Thioether Adduct\n(Stable)", fillcolor="#EA4335"]; ACR -> Adduct_ACR [label="Michael Addition"]; Cys_ACR -> Adduct_ACR; } } caption: "Covalent modification mechanisms of Iodoacetamide and Acrylamide."

Comparative Cross-Reactivity Analysis: An Experimental Framework

To objectively compare the selectivity of this compound and a representative acrylamide-based inhibitor (e.g., an analogue of ibrutinib), a multi-pronged experimental approach is required. This typically involves proteome-wide profiling, targeted screening against a specific protein family, and in-cell validation of target engagement.

Proteome-Wide Selectivity: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to assess the reactivity of cysteines across the entire proteome.[9] In a competitive ABPP experiment, a cell lysate is pre-incubated with the inhibitor of interest before treatment with a broad-spectrum cysteine-reactive probe (often an iodoacetamide alkyne for subsequent click chemistry).[10] Proteins that are covalently modified by the inhibitor will show reduced labeling by the probe.

Hypothetical ABPP Data:

Protein TargetThis compound (10 µM) - % InhibitionAcrylamide Inhibitor (10 µM) - % InhibitionNotes
Primary Kinase Target (e.g., BTK) 35%95% High on-target potency for the acrylamide inhibitor.
Known Off-Target Kinase (e.g., EGFR) 28%60%Acrylamide inhibitor shows some off-target activity.
Peroxiredoxin-1 (PRDX1) 85% 15%High reactivity of a non-kinase target with IAM.
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) 90% 10%IAM labels a highly abundant, reactive cysteine.
Protein Disulfide-Isomerase A3 (PDIA3) 78% 12%Another example of broad IAM reactivity.
Numerous other Cysteine-Containing Proteins High backgroundLow backgroundIAM shows widespread, less specific labeling.

This data is representative and intended for illustrative purposes.

The results typically show that this compound labels a large number of proteins due to its high intrinsic reactivity. In contrast, a well-designed acrylamide inhibitor will show high-percentage inhibition of its primary target and a limited number of off-targets.[6]

dot graph "ABPP_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Lysate [label="Cell Lysate", fillcolor="#4285F4"]; Inhibitor [label="Test Inhibitor\n(e.g., IAM or Acrylamide)", fillcolor="#FBBC05"]; Probe [label="IA-Alkyne Probe", fillcolor="#34A853"]; Click [label="Click Chemistry\n(Biotin-Azide)", fillcolor="#EA4335"]; Enrich [label="Streptavidin Enrichment", fillcolor="#5F6368"]; MS [label="LC-MS/MS Analysis", fillcolor="#202124"];

Lysate -> Inhibitor [label="Pre-incubation"]; Inhibitor -> Probe [label="Competitive Labeling"]; Probe -> Click; Click -> Enrich; Enrich -> MS; } caption: "Workflow for Competitive Activity-Based Protein Profiling (ABPP)."

Kinase Selectivity Profiling

Given that many covalent inhibitors target kinases, a focused screen against a panel of kinases is a critical step in characterizing selectivity. This can be performed using platforms like Kinobeads, which use immobilized broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[11]

Hypothetical Kinase Screening Data (Selected Kinases):

Kinase TargetThis compound (IC50, µM)Acrylamide Inhibitor (IC50, µM)
BTK >500.005
EGFR >500.150
TEC >500.025
BLK >500.008
SRC >500.850
ABL1 >501.250

This data is representative and intended for illustrative purposes.

These results would likely demonstrate that this compound does not show specific, potent inhibition of any particular kinase, whereas the acrylamide inhibitor would have a clear profile of on-target and off-target kinases.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target in a physiological context.[12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heating cells to various temperatures.

dot graph "CETSA_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Cells [label="Intact Cells", fillcolor="#4285F4"]; Compound [label="Compound Treatment", fillcolor="#FBBC05"]; Heat [label="Heat Challenge\n(Temperature Gradient)", fillcolor="#EA4335"]; Lysis [label="Cell Lysis", fillcolor="#5F6368"]; Centrifuge [label="Separate Soluble/Aggregated\nFractions", fillcolor="#34A853"]; Detection [label="Western Blot or MS\n(Quantify Soluble Protein)", fillcolor="#202124"];

Cells -> Compound; Compound -> Heat; Heat -> Lysis; Lysis -> Centrifuge; Centrifuge -> Detection; } caption: "Workflow for the Cellular Thermal Shift Assay (CETSA)."

A successful CETSA experiment will show a shift in the melting curve of the target protein to a higher temperature in the presence of the binding compound, providing strong evidence of target engagement in living cells.[13]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)
  • Proteome Preparation: Harvest cells and lyse in PBS with 0.1% Triton X-100. Determine protein concentration using a BCA assay and normalize all samples to 1 mg/mL.

  • Inhibitor Incubation: Pre-incubate 50 µL of the cell lysate with 1 µL of DMSO (vehicle control) or the test compound (this compound or acrylamide inhibitor) at the desired final concentration for 30 minutes at room temperature.

  • Probe Labeling: Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM and incubate for 1 hour at room temperature.

  • Click Chemistry: To conjugate a reporter tag, add freshly prepared click-chemistry mix (Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), CuSO4, and an azide-biotin tag) and incubate for 1 hour at room temperature.

  • Protein Precipitation and Enrichment: Precipitate proteins with cold methanol, resuspend the pellet in SDS-containing buffer, and enrich biotinylated proteins using streptavidin-agarose beads.

  • On-Bead Digestion: Wash the beads extensively, then resuspend in a buffer containing trypsin and incubate overnight at 37°C to digest the proteins.

  • LC-MS/MS Analysis: Collect the peptide-containing supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine-containing peptides.[14]

Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize samples, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.[15]

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.

Conclusion and Future Perspectives

The choice of a covalent probe must be guided by the experimental question. This compound is a powerful tool for broadly profiling cysteine reactivity and identifying functionally important, hyper-reactive thiols within the proteome.[5] However, its broad reactivity profile makes it less suitable for targeted inhibition studies.

Conversely, acrylamide-based inhibitors exemplify the principles of targeted covalent drug design, where a moderately reactive warhead is guided to its intended target by a high-affinity binding scaffold.[8] This approach generally yields a much cleaner cross-reactivity profile, which is essential for therapeutic applications.

The experimental framework presented here—combining proteome-wide profiling with targeted assays and in-cell validation—provides a robust strategy for characterizing and comparing the selectivity of any covalent inhibitor. As new covalent chemistries and proteomic technologies emerge, these principles will remain central to the development of safer and more effective covalent therapeutics.

References

A Senior Application Scientist's Guide to 2-Iodo-N-phenylacetamide for Reproducible Protein Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics.

Introduction: The Critical Role of Cysteine Alkylation in Quantitative Proteomics

In the landscape of mass spectrometry (MS)-based proteomics, the ultimate goal is to achieve accurate and reproducible quantification of proteins within complex biological samples[1][2]. A pivotal step in the sample preparation workflow, particularly for bottom-up proteomics, is the reduction and alkylation of cysteine residues[3][4]. Disulfide bonds, formed between cysteine residues, dictate the tertiary and quaternary structure of proteins. To ensure efficient and reproducible enzymatic digestion—typically with trypsin—these bonds must be cleaved through reduction. However, the resulting free sulfhydryl groups are highly reactive and prone to re-oxidation, leading to protein refolding and inconsistent digestion.

To prevent this, a subsequent alkylation step is employed to irreversibly cap these free thiols, thereby locking the protein in a linearized state[3]. The choice of alkylating agent is paramount, as it can significantly influence the quality and reproducibility of quantification data. An ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, with minimal off-target reactions that can introduce unwanted chemical modifications, complicate data analysis, and ultimately compromise quantitative accuracy[5].

This guide provides an in-depth evaluation of 2-Iodo-N-phenylacetamide (IPA), also known as iodoacetanilide, as a reagent for reproducible protein quantification. We will objectively compare its performance with the most commonly used alkylating agents, iodoacetamide (IAA) and chloroacetamide (CAA), and provide the supporting rationale and experimental context for its use.

This compound (IPA): A High-Reactivity Alternative

This compound is an iodoacetamide derivative that has been developed for the alkylation of cysteine residues in proteomics workflows[2]. It shares the same reactive iodoacetyl group as iodoacetamide but is N-substituted with a phenyl group. This structural modification has been shown to increase the reactivity of the compound towards cysteine thiols[6].

The primary application of IPA in the literature has been in isotope-coded affinity tagging (ICAT)-like strategies for relative protein quantification, where a light (d0) and heavy (d5 or 13C7) version of the molecule are used to differentially label two samples[6][7][8]. However, its properties suggest it may also be a valuable reagent for general, reproducible protein quantification in both label-free and other labeled quantitative proteomics approaches.

The Mechanism of Cysteine Alkylation by IPA

The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the deprotonated cysteine thiol attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide ion. This results in the formation of a stable thioether bond, covalently modifying the cysteine residue.

Proteomics_Workflow Protein_Extraction Protein Extraction (from cells, tissue, or biofluid) Reduction Reduction (e.g., with DTT or TCEP) Protein_Extraction->Reduction Alkylation Alkylation (with this compound) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., with Trypsin) Alkylation->Digestion Peptide_Cleanup Peptide Cleanup (e.g., Desalting) Digestion->Peptide_Cleanup LC_MS_Analysis LC-MS/MS Analysis Peptide_Cleanup->LC_MS_Analysis Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS_Analysis->Data_Analysis

References

A Senior Application Scientist's Guide to Benchmarking 2-Iodo-N-phenylacetamide Against Novel Alkylating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Evolving Landscape of Alkylating Reagents

In the intricate world of chemical biology and drug discovery, the precise modification of proteins is a cornerstone of progress. Alkylating agents, a class of reactive compounds that form stable covalent bonds with nucleophilic residues on proteins, are indispensable tools in this endeavor. For decades, researchers have relied on these reagents to probe protein structure, elucidate enzymatic mechanisms, and develop targeted covalent inhibitors.[1][2]

Among the well-established alkylating agents, 2-Iodo-N-phenylacetamide (2-IPA) and its parent compound, iodoacetamide, have long served as reliable workhorses.[3][4] Their utility stems from a predictable reactivity profile, primarily targeting the thiol group of cysteine residues through a well-understood SN2 mechanism.[5][6] This reaction results in a stable thioether linkage, effectively and irreversibly capping the reactive cysteine.[7]

However, the relentless pursuit of greater specificity, enhanced reactivity, and tailored applications has spurred the development of a new generation of "warheads" for covalent modification.[8] These novel alkylating reagents promise to overcome some of the limitations of traditional compounds, offering researchers a more sophisticated and diverse toolkit. This guide provides an in-depth, objective comparison of this compound with two prominent classes of novel alkylating reagents: maleimides and chloroacetamides. We will delve into their reaction mechanisms, provide supporting experimental data for their performance, and offer detailed protocols for their empirical evaluation.

The Benchmark: this compound (2-IPA)

This compound is a derivative of iodoacetic acid and is more reactive towards free cysteine than iodoacetamide.[4] It has been utilized in studies of enzyme inhibition and has been shown to possess pro-inflammatory cytokine activity.[3]

Mechanism of Action

The primary mode of action for 2-IPA, like other haloacetamides, is the alkylation of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine. This displaces the iodide leaving group and forms a stable and irreversible thioether bond.[6]

Core Reaction of this compound

cluster_reactants Reactants cluster_products Products Protein_Cys_SH Protein-Cys-SH Alkylated_Protein Alkylated Protein (Stable Thioether Bond) Protein_Cys_SH->Alkylated_Protein SN2 Reaction IPA This compound IPA->Alkylated_Protein Iodide Iodide Ion (I⁻)

Caption: SN2 reaction of 2-IPA with a cysteine thiol.

The Challengers: Novel Alkylating Reagents

The quest for improved performance has led to the development of a diverse array of novel alkylating reagents. Here, we focus on two of the most significant classes: maleimides and chloroacetamides.

Maleimide Derivatives

Maleimides have gained considerable popularity due to their high reactivity and specificity for thiols under mild conditions.[5]

Mechanism of Action

Maleimides react with thiols via a Michael-type addition reaction.[5][6] The thiolate anion attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable thiosuccinimide thioether bond.[5] This reaction is generally faster than that of iodoacetamides and can proceed efficiently at near-neutral pH.[5][6]

Chloroacetamide Derivatives

Chloroacetamides are another class of haloacetamide-based alkylating agents that have been explored as alternatives to their iodo-counterparts.

Mechanism of Action

Similar to 2-IPA, chloroacetamides react with cysteine thiols through an SN2 mechanism.[9] However, the carbon-chlorine bond is less polarized and the chloride ion is a poorer leaving group compared to iodide. This generally results in a lower reaction rate for chloroacetamides compared to iodoacetamides.[9] Some studies suggest that chloroacetamides may exhibit fewer off-target reactions but could lead to increased oxidation of methionine residues.[10][11]

Head-to-Head Performance Comparison

The choice of an alkylating reagent is dictated by the specific requirements of the experiment, including the desired reaction speed, specificity, and the stability of the resulting conjugate. The following table summarizes the key performance characteristics of 2-IPA, a representative maleimide, and a chloroacetamide.

FeatureThis compound (and Iodoacetamides)Maleimide DerivativesChloroacetamide Derivatives
Reaction Mechanism SN2 Nucleophilic Substitution[5][6]Michael Addition[5][6]SN2 Nucleophilic Substitution[9]
Primary Target Cysteine Thiols[7]Cysteine Thiols[5]Cysteine Thiols[9]
Relative Reactivity Moderate to High[6]High[6]Lower than Iodoacetamides[9]
Optimal pH Slightly Alkaline (pH 7.5-8.5)[12]Near-Neutral (pH 6.5-7.5)[13]Slightly Alkaline (pH 7.5-8.5)
Potential Off-Targets Lysine, Histidine, Methionine (at higher pH and concentrations)[14][15]Lysine, Histidine (at pH > 8.5)[6]Potentially fewer than iodoacetamides, but may increase methionine oxidation[10][11]
Bond Stability Stable Thioether[7]Stable Thiosuccinimide[5]Stable Thioether[9]

Experimental Protocols for Benchmarking

To empirically determine the optimal alkylating reagent for your specific application, a series of head-to-head experiments is essential. The following protocols provide a framework for comparing 2-IPA with novel alkylating agents.

Experimental Workflow Overview

cluster_setup Experimental Setup cluster_assays Benchmarking Assays cluster_analysis Data Analysis & Comparison Start Select Model Protein/Cell Lysate Reagents Prepare Alkylating Reagents (2-IPA, Maleimide, Chloroacetamide) Reactivity Reactivity Assay (e.g., DTNB Assay) Reagents->Reactivity Specificity Proteomic Analysis (LC-MS/MS) for Target Identification Reagents->Specificity Cytotoxicity Cell Viability Assay (e.g., MTT Assay) Reagents->Cytotoxicity Data Analyze & Compare: - Reaction Kinetics - On- and Off-Target Profiles - IC50 Values Reactivity->Data Specificity->Data Cytotoxicity->Data

Caption: Workflow for comparing alkylating reagents.

Protocol 1: Assessing Reaction Kinetics with the DTNB (Ellman's Reagent) Assay

This protocol quantifies the rate at which each alkylating reagent reacts with a free thiol, in this case, provided by a model peptide or protein.

Materials:

  • Model protein with a known number of free cysteines (e.g., Bovine Serum Albumin)

  • This compound (2-IPA)

  • Novel alkylating reagents (e.g., N-ethylmaleimide, 2-chloro-N-phenylacetamide)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the model protein and each alkylating reagent in the reaction buffer.

  • In a 96-well plate, add the model protein to triplicate wells for each reagent being tested.

  • Initiate the reaction by adding each alkylating reagent to its respective wells at a defined molar excess (e.g., 10-fold) over the protein.

  • Incubate the plate at room temperature, taking time-point measurements.

  • At each time point, add DTNB solution to a set of wells for each reagent. DTNB reacts with unreacted thiols to produce a yellow-colored product that absorbs at 412 nm.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Plot the decrease in free thiols (as indicated by the decrease in A412) over time for each reagent. The steeper the slope, the faster the reaction kinetics.

Protocol 2: Identifying On- and Off-Target Alkylation Sites via Mass Spectrometry

This proteomic approach provides a comprehensive profile of which proteins and specific residues are modified by each alkylating agent in a complex biological sample.[16][17]

Materials:

  • Cell lysate from your biological system of interest

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylating reagents (2-IPA, maleimide, chloroacetamide)

  • Urea or other denaturant

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Lyse cells and quantify total protein concentration.

  • Reduce disulfide bonds in the lysate with DTT or TCEP.

  • Divide the reduced lysate into separate aliquots for each alkylating reagent and a negative control.

  • Add each alkylating reagent to its respective aliquot at a standardized concentration and incubate for a defined period (e.g., 1 hour at room temperature in the dark).[14]

  • Quench any unreacted alkylating agent with an excess of a thiol-containing compound like DTT.

  • Perform a protein precipitation (e.g., with acetone) to remove interfering substances.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and digest with trypsin overnight.

  • Analyze the resulting peptide mixtures by LC-MS/MS.[7]

  • Search the MS/MS data against a protein database, specifying the expected mass shifts for each alkylating reagent as a variable modification on cysteine and other potential off-target residues (e.g., lysine, histidine, methionine).

  • Compare the number and identity of modified peptides and proteins for each reagent to assess their on-target efficiency and off-target profiles.

Protocol 3: Evaluating Cytotoxicity with the MTT Assay

This protocol assesses the impact of the alkylating agents on cell viability, which is a critical consideration for any potential therapeutic application.[18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (2-IPA) and novel alkylating reagents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of each alkylating agent in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the alkylating agents. Include untreated control wells.

  • Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculate the percentage of cell viability relative to the untreated control for each concentration of each reagent.

  • Plot the viability data and determine the half-maximal inhibitory concentration (IC50) for each alkylating agent.[18]

Conclusion: Selecting the Right Tool for the Job

The field of covalent modification is no longer dominated by a one-size-fits-all approach. While this compound remains a valuable and effective tool, the emergence of novel alkylating reagents offers researchers unprecedented control over their experiments. Maleimides provide a highly reactive option for rapid and efficient labeling, while chloroacetamides may offer a more nuanced profile with potentially fewer off-target effects.

The ultimate choice of reagent should be guided by empirical data generated from head-to-head comparisons within the context of your specific biological system and experimental goals. By systematically evaluating reaction kinetics, target specificity, and cytotoxic effects, researchers can confidently select the optimal alkylating agent to advance their scientific inquiries.

References

A Senior Application Scientist's Guide to the Analysis of 2-Iodo-N-phenylacetamide Labeled Peptides in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics and targeted covalent inhibitor development, the precise and robust analysis of labeled peptides within complex biological matrices is paramount. This guide provides an in-depth technical comparison of 2-Iodo-N-phenylacetamide (IPA) as a cysteine-reactive labeling reagent, benchmarking its performance against other common alkylating agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Principle of Cysteine Alkylation for Proteomic Analysis

In bottom-up proteomics, the reduction of disulfide bonds and subsequent alkylation of free cysteine residues are critical steps to ensure reproducible enzymatic digestion and prevent the reformation of disulfide linkages. The choice of alkylating reagent can significantly impact the quality and quantitative accuracy of mass spectrometry (MS) data. Haloacetamide-based reagents, such as this compound (IPA), are electrophilic compounds that react with the nucleophilic thiol group of cysteine residues via an SN2 reaction, forming a stable thioether bond. This modification, often referred to as carbamidomethylation or, in the case of IPA, phenylacetamidomethylation, permanently blocks the cysteine thiol.

The utility of such reagents extends beyond simple blocking. By employing isotopically labeled versions of these reagents, researchers can perform relative quantification of proteins and peptides between different samples. This guide will focus on the application and comparative analysis of IPA in such quantitative proteomics workflows.

This compound (IPA): A Closer Look

This compound, also known as iodoacetanilide, is a derivative of iodoacetamide (IAM) that offers distinct advantages for certain proteomic applications. The addition of a phenyl group to the acetamide moiety increases the hydrophobicity of the label, which can influence the chromatographic behavior and ionization efficiency of the labeled peptides.

Mechanism of Action

The core reactivity of IPA lies in its iodoacetyl functional group. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue. The iodide ion serves as a good leaving group, facilitating the formation of a stable covalent bond.

Caption: Reaction of this compound with a cysteine residue.

Comparative Analysis of Cysteine Alkylating Reagents

The selection of an appropriate alkylating reagent is a critical decision in any proteomics workflow. Here, we compare IPA with other commonly used reagents: iodoacetamide (IAM), chloroacetamide (CAA), and acrylamide.

FeatureThis compound (IPA)Iodoacetamide (IAM)Chloroacetamide (CAA)Acrylamide
Reactive Group IodoacetylIodoacetylChloroacetylAcryloyl
Reaction Mechanism SN2SN2SN2Michael Addition
Mass Shift (Monoisotopic) +133.052 Da+57.021 Da+57.021 Da+71.037 Da
Reactivity HighHighModerateModerate
Specificity for Cysteine High, but side reactions possibleHigh, but side reactions possibleHigher than IAMHigh
Key Side Reactions Alkylation of Met, His, Lys, N-terminus[1]Alkylation of Met, His, Lys, N-terminus[1][2][3]Methionine oxidation[4]Alkylation of N-terminus and Lys
Isotopic Labeling d5-IPA available for quantitative proteomicsd2-IAM, 13C2,d2-IAM availableNot commonly used for isotopic labelingd3-Acrylamide available
Impact on MS/MS Phenyl group may influence fragmentationWell-characterized fragmentationLess impact on fragmentation than IAMStable modification

Note: The side reactions listed for IPA are inferred from the known reactivity of iodoacetamide-based reagents.

Rationale for Choosing IPA

While IAM is the most used alkylating agent, IPA presents a compelling alternative, particularly for quantitative studies. The synthesis of deuterated (d5) IPA allows for the generation of "heavy" and "light" labeled samples for relative quantification.[5] The larger mass difference of 5 Da between the light and heavy forms of IPA, compared to the smaller mass differences in some other isotopic labeling strategies, can simplify data analysis by minimizing isotopic overlap.

However, researchers must be cognizant of the potential for side reactions. Like IAM, IPA can react with other nucleophilic residues, especially at higher pH and reagent concentrations.[1][2][3] These off-target modifications can lead to a heterogeneous population of labeled peptides, complicating data interpretation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the analysis of IPA-labeled peptides. These protocols are designed to be self-validating by including necessary quality control steps.

Protein Reduction and Alkylation with IPA

This protocol is suitable for in-solution digestion of complex protein mixtures.

Materials:

  • Protein sample in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (IPA)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Solubilization: Ensure your protein sample is fully solubilized in a denaturing buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Rationale: This step reduces all disulfide bonds to free thiols.

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Add IPA to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30 minutes. Rationale: Alkylation prevents the re-formation of disulfide bonds. Performing this step in the dark minimizes the potential for light-induced degradation of the reagent.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the excess IPA. Incubate for 15 minutes. Rationale: Quenching prevents the non-specific alkylation of the proteolytic enzyme (trypsin) and other sample components.

  • Dilution: Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1.5 M. Rationale: High concentrations of urea will inhibit trypsin activity.

  • Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. Rationale: Acidification inactivates trypsin and prepares the sample for reverse-phase chromatography.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Sample Storage: Dry the desalted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Caption: Workflow for protein reduction, alkylation, and digestion.

LC-MS/MS Analysis of IPA-Labeled Peptides

This is a general protocol for the analysis of tryptic peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).

Instrumentation:

  • Nano-flow liquid chromatography system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptide sample in a suitable buffer (e.g., 0.1% formic acid in water).

  • Chromatographic Separation:

    • Load the sample onto a trap column.

    • Separate the peptides on an analytical column (e.g., C18) using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 60-120 minutes).

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans over a mass range of m/z 350-1500.

    • Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire MS/MS spectra of the fragment ions.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, SEQUEST, or MaxQuant).

    • Specify the following variable modifications in your search parameters:

      • Carbamidomethyl (C) - for any residual IAM if used in other experiments.

      • Phenylacetamidomethyl (C) (+133.052 Da) - for IPA-labeled cysteines.

      • Oxidation (M).

      • Phenylacetamidomethyl (N-term, K, H) - to identify potential side reactions.

    • For quantitative analysis using d5-IPA, configure the software to recognize the light and heavy forms of the label.

Data Interpretation and Troubleshooting

Fragmentation of IPA-Labeled Peptides

The presence of the phenyl group in the IPA label may influence the fragmentation pattern of peptides in the mass spectrometer. While the fundamental b- and y-ion series will still be the primary fragment ions, the phenyl group could potentially lead to:

  • Neutral Losses: The phenylacetamidomethyl group may undergo neutral loss during fragmentation, leading to characteristic reporter ions or neutral loss peaks in the MS/MS spectrum.

  • Altered Fragmentation Propensity: The hydrophobicity of the label might alter the gas-phase conformation of the peptide, potentially influencing the relative abundance of different fragment ions.

Careful manual inspection of MS/MS spectra of known IPA-labeled peptides is recommended to characterize these fragmentation patterns, which can then be incorporated into automated data analysis workflows.

Troubleshooting Common Issues
  • Incomplete Alkylation: If unmodified cysteine residues are detected, consider increasing the concentration of IPA, the reaction time, or ensuring complete reduction of disulfide bonds.

  • Excessive Side Reactions: If a high degree of off-target alkylation is observed, consider decreasing the IPA concentration, lowering the pH of the alkylation reaction, or reducing the reaction time.

  • Poor Peptide Identification: This could be due to a variety of factors, including inefficient digestion, sample loss during preparation, or incorrect mass spectrometry parameters. Systematically evaluate each step of the workflow to identify the source of the problem.

Conclusion

This compound is a valuable tool in the proteomics toolbox, particularly for quantitative studies requiring isotopic labeling. Its distinct mass shift and the availability of a deuterated analog provide a robust platform for relative quantification. However, as with any chemical labeling strategy, a thorough understanding of its reactivity, potential side reactions, and impact on mass spectrometric analysis is crucial for obtaining high-quality, reproducible data. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently employ IPA to unravel the complexities of the proteome.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of reactive chemical reagents extends far beyond their application in an experimental workflow. The responsible management of waste, particularly for potent alkylating agents like 2-Iodo-N-phenylacetamide, is a critical pillar of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper handling and disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards. Our focus is not just on the "what," but the "why," empowering you to make informed safety decisions.

The Criticality of Proper Disposal: Understanding the Hazard Profile

This compound is an organoiodine compound. Like its well-known analogue, iodoacetamide, it functions as an alkylating agent, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is the basis of its utility in biochemical research but also the source of its significant hazard profile. Improper disposal can lead to personnel exposure, environmental contamination, and potentially dangerous chemical reactions in commingled waste streams.

The hazards associated with this compound demand a rigorous and systematic approach to its disposal.[1][2]

Hazard CategoryGHS Classification & Hazard StatementRationale & Implications for Disposal
Acute Toxicity Category 3 / Category 4 (Oral) : H301/H302 - Toxic or Harmful if swallowed.[1]Accidental ingestion of contaminated materials is a primary risk. All waste, including empty containers, must be treated as hazardous. Prevents entry into the food chain or water systems.
Skin & Eye Damage Causes skin irritation and serious eye damage. [2]Direct contact with the solid or solutions can cause significant injury. All personal protective equipment (PPE) that comes into contact with the compound is considered contaminated and must be disposed of as hazardous waste.
Respiratory Hazard May cause respiratory irritation. [2]The fine powder can be easily aerosolized. All handling and waste packaging should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.
Environmental Hazard Harmful to aquatic life. [1]The compound must be prevented from entering drains or waterways.[1][3] This dictates that no amount of this compound waste, including washings, should be disposed of down the sink.
Chemical Reactivity Halogenated Organic Compound. This is the most critical classification for waste segregation. Halogenated wastes require specific high-temperature incineration protocols and must not be mixed with non-halogenated solvent waste, which may be recycled or recovered.[4][5][6][7] Mixing can also lead to unforeseen reactions and complicates disposal for your institution's Environmental Health & Safety (EHS) department.[8]

The Core Principle: Segregation is Non-Negotiable

The single most important step in the proper disposal of this compound is segregation . Due to the presence of iodine, it is classified as a halogenated organic waste .[5]

G cluster_0 Waste Generation & Segregation Workflow A Waste Generated (this compound) B Is it a pure solid or concentrated residue? A->B  Solid C Is it disposable labware, PPE, or contaminated debris? A->C Contaminated Material F Is it a dilute aqueous solution (e.g., from washing)? A->F Liquid D Place in designated 'Halogenated Organic SOLID Waste' container. B->D E Double-bag in clearly labeled hazardous waste bags. C->E H Store sealed containers in a designated Satellite Accumulation Area (SAA). D->H E->H G Collect in designated 'Halogenated Organic LIQUID Waste' container. F->G G->H I Request pickup from Environmental Health & Safety (EHS). H->I

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE) when handling hazardous waste: a lab coat, safety glasses or goggles, and nitrile gloves.[9]

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol applies to the original reagent container.

  • Do Not Attempt to Neutralize: Chemical neutralization can be dangerous and is often not a compliant disposal method. The compound should be disposed of in its original form.

  • Secure the Container: Ensure the original container is tightly sealed and the label is legible. If the container is damaged, overpack it into a larger, sealable, and compatible container.

  • Label as Waste: Affix a hazardous waste tag, provided by your institution's EHS department, to the container. Fill it out completely, listing "this compound" as the primary constituent.

  • Segregate and Store: Place the container in your lab's designated Satellite Accumulation Area for "Halogenated Organic Solid Waste."[8] This area should be away from incompatible materials like strong oxidizing agents, acids, and bases.[3]

  • Arrange for Pickup: Follow your institutional procedures to request a hazardous waste pickup from EHS.[7]

Protocol 2: Disposal of Contaminated Lab Materials

This protocol applies to items like pipette tips, microfuge tubes, gloves, bench paper, and glassware.

  • Gross Decontamination (for non-disposable items): If you intend to reuse glassware, rinse it with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinse solvent must be collected as "Halogenated Organic Liquid Waste."

  • Segregate Solid Waste: All disposable items that have come into contact with this compound are considered hazardous solid waste.

    • Sharps: Contaminated needles or blades must be placed in a designated sharps container.

    • Non-Sharps: Collect all other contaminated solid waste (gloves, tubes, paper towels, etc.) in a heavy-duty plastic bag designated for hazardous waste.[3]

  • Label and Seal: Once the bag is full, seal it securely. Label it clearly as "Halogenated Organic Solid Waste" and list the primary contaminant (this compound).

  • Store and Dispose: Place the sealed bag in the appropriate secondary containment bin within your Satellite Accumulation Area and arrange for EHS pickup.

Emergency Procedures: Spill Management

Accidents happen. A prepared response is essential to mitigate the risk.

G cluster_1 Spill Response Protocol A Spill Occurs B Minor Spill? (<1g, contained, no dust) A->B C Alert others in the lab. Restrict access. B->C Yes H MAJOR SPILL (>1g, widespread, airborne dust) B->H No D Don appropriate PPE: - Lab Coat - Goggles - Double Nitrile Gloves - Respirator (if powder) C->D E Gently cover spill with absorbent pads or dry sand. DO NOT use paper towels alone for a powder (aerosol risk). D->E F Carefully collect all material using a scoop or dustpan. Place in a sealed, labeled hazardous waste container. E->F G Decontaminate the area (See Protocol below). F->G I EVACUATE the area immediately. H->I J Alert EHS and Emergency Responders. Tell them the material spilled. I->J K Prevent re-entry. J->K

Caption: Emergency Spill Response Decision Tree.

Protocol 3: Surface Decontamination After Spills or Routine Use
  • Prepare the Area: Ensure all contaminated disposable materials have been removed and packaged for disposal as described above.

  • Initial Wipe: Using a towel dampened with a soap and water solution, wipe the contaminated surface, moving from the outer edge of the area inward to prevent spreading.[10][11]

  • Solvent Wipe: Perform a second wipe with a towel dampened with 70% ethanol or isopropanol.

  • Collect Waste: All towels and wipes used for decontamination are considered halogenated solid waste and must be disposed of accordingly.[3]

  • Remove PPE: Remove your PPE, disposing of the outer gloves and any other contaminated items into the hazardous waste stream. Wash your hands thoroughly with soap and water.[12]

By adhering to these scientifically-backed procedures, you build a culture of safety that protects you, your colleagues, and the wider environment. Trust in these protocols is built upon a clear understanding of the chemical hazards and the logic of waste segregation.

References

Mastering Safety: A Researcher's Guide to Handling 2-Iodo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of 2-Iodo-N-phenylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural understanding of how to work safely with this compound. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

The Hazard Profile of this compound: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), it is crucial to understand the inherent risks of the material. This compound is a halogenated organic compound with a specific and potent hazard profile that dictates our handling strategy.

Chemical IdentityData Point
IUPAC Name This compound
CAS Number 7212-28-4
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol

The primary dangers of this compound are clearly defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage (Category 1) / Eye Irritation (Category 2): H318/H319 - Causes serious eye damage or irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Toxicological Insight: The Alkylating Threat

The iodoacetamide functional group is a known alkylating agent. This reactivity is the mechanistic basis for its toxicity. It can readily react with nucleophilic residues (like cysteine and histidine) in proteins and DNA, leading to cellular dysfunction, irritation, and potential allergic reactions. This is why preventing direct contact and inhalation is not just a recommendation, but a necessity.

A Risk-Based PPE Strategy: Adapting to the Task

The level of required PPE is not static; it must correspond to the scale and nature of the work being performed. A "one-size-fits-all" approach is insufficient. The following table outlines a risk-based approach to PPE selection.

Task / Scale Primary Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing <1g Certified Chemical Fume HoodDouble Nitrile GlovesChemical Safety GogglesFlame-Resistant (FR) Lab CoatNot required with proper fume hood use
Solution Preparation / Transfers Certified Chemical Fume HoodDouble Nitrile GlovesChemical Safety Goggles & Face ShieldFR Lab CoatNot required with proper fume hood use
Large Scale Work (>10g) Certified Chemical Fume HoodDouble Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Apron over FR Lab CoatRecommended to have an air-purifying respirator with organic vapor/particulate cartridges available[2][3]
Spill Cleanup N/A (Response Action)Heavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Apron or Tychem CoverallsRequired: Air-purifying respirator with appropriate cartridges[2][4]

Detailed PPE Specifications & Protocols

Merely listing PPE is not enough. Understanding the specifications and the "how-to" is critical for ensuring its effectiveness.

Primary Containment: The Chemical Fume Hood

All manipulations of this compound solid or its solutions must be performed inside a certified chemical fume hood.[2][5] This is your most important piece of safety equipment, as it prevents systemic exposure through inhalation of dusts or vapors.[5]

Hand Protection: The Double-Gloving Imperative

Due to its classification as a skin irritant, robust hand protection is mandatory.

  • Methodology: Always wear two pairs of nitrile gloves.[6][7] The outer glove absorbs any initial contamination. Before leaving the fume hood or touching any clean surfaces (e.g., notebooks, pens, door handles), remove the outer pair using proper technique to avoid cross-contamination.[2]

  • Rationale: This practice protects you and your colleagues by ensuring the chemical is contained within the primary work area. Inspect gloves for any signs of degradation or puncture before use.[2]

Eye and Face Protection: A Multi-Layered Defense

Given the severe risk to eyes, protection must be comprehensive.

  • Standard Operations: At a minimum, ANSI Z87.1-rated chemical safety goggles are required.[6] These provide a seal around the eyes, protecting from splashes and airborne particulates.

  • Higher Risk Operations: When transferring solutions or handling larger quantities, supplement goggles with a full-face shield.[2] This protects the entire face from splashes. Contact lenses should never be worn in the lab , as they can trap chemicals against the eye.[6]

Body Protection

A standard cotton lab coat is insufficient. A flame-resistant (FR) lab coat that is fully buttoned provides a necessary barrier.[4] For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. Clothing should cover the entire body; shorts and open-toed shoes are never appropriate.[6]

Procedural Guidance: Safe Handling Workflow

The following section provides a step-by-step protocol for safely weighing and handling this compound.

Experimental Workflow: Weighing Solid Compound
  • Preparation (Pre-Entry): Don all required PPE (FR Lab Coat, Safety Goggles, Double Nitrile Gloves).

  • Fume Hood Verification: Ensure the chemical fume hood is on and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, secondary containment vessel, waste bag) inside the fume hood before introducing the chemical.

  • Weighing: Carefully retrieve the this compound container. Open it inside the hood and weigh the desired amount, avoiding any dust generation.[4][8]

  • Closure and Clean-up: Securely close the primary chemical container. Using a designated tool, carefully place the weigh paper and any contaminated items into a labeled hazardous waste bag inside the hood.

  • Doffing Outer Gloves: Before exiting the hood, peel off the outer pair of nitrile gloves and dispose of them in the waste bag.

  • Transport: Transport the weighed compound in a sealed, labeled secondary container.

  • Final Doffing & Hygiene: Once the procedure is complete, remove all PPE and wash hands and arms thoroughly with soap and water.[4][9]

Safe Handling Workflow Diagram

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_exit Phase 3: Exiting & Transport PPE Don full PPE: - Double Nitrile Gloves - Safety Goggles - FR Lab Coat FumeHood Verify Fume Hood Operation & Sash Height PPE->FumeHood Staging Stage All Equipment Inside Fume Hood FumeHood->Staging Weigh Carefully Weigh This compound Staging->Weigh Cleanup Close Container & Place Contaminated Items in Waste Bag Weigh->Cleanup DoffOuter Remove & Dispose of Outer Gloves in Hood Cleanup->DoffOuter Transport Transport Weighed Compound in Labeled Secondary Container DoffOuter->Transport Wash Wash Hands & Arms Thoroughly Transport->Wash end End Wash->end start Start start->PPE

Caption: A procedural workflow for the safe weighing and handling of this compound.

Spill, Decontamination, and Disposal Plans

Accidents happen. A clear plan is your best defense.

Spill Management
  • Minor Spill (<1g): If contained within the fume hood, use a chemical absorbent pad to gently wipe the area. Place the pad in the designated hazardous waste bag. Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Major Spill (>1g or outside hood): Evacuate the immediate area. Alert your lab supervisor and EHS department. Do not attempt to clean it up without a respirator and appropriate training.

Waste Disposal: A Critical Final Step

Improper disposal poses a significant environmental and safety risk.[10]

  • Segregation: As a halogenated organic compound, all waste (solid, liquid, and contaminated consumables) must be segregated into a clearly labeled "Halogenated Hazardous Waste" container.[11] Do not mix with non-halogenated waste.[11]

  • Containerization: Use only approved, sealed, and leak-proof containers for waste.[10] Keep the container closed except when adding waste.

  • Disposal Pathway: Never dispose of this compound down the drain or in the regular trash.[10][12] All waste must be disposed of through your institution's licensed hazardous waste management program.

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-N-phenylacetamide
Reactant of Route 2
2-Iodo-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.